molecular formula C16H20O6 B134434 Mono(2-ethyl-5-carboxypentyl) phthalate CAS No. 40809-41-4

Mono(2-ethyl-5-carboxypentyl) phthalate

カタログ番号: B134434
CAS番号: 40809-41-4
分子量: 308.33 g/mol
InChIキー: XFGRNAPKLGXDGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-5-carboxypentyl Phthalate, more commonly known as MECPP, is a significant oxidative metabolite of the common plasticizer Di(2-ethylhexyl) phthalate (DEHP) . As a secondary metabolite, MECPP is a crucial biomarker in human biomonitoring studies for assessing exposure to DEHP, a ubiquitous environmental contaminant classified as an endocrine-disrupting chemical . Researchers utilize this compound in analytical chemistry and toxicology to accurately quantify phthalate exposure levels in populations, often using high-precision methods like isotope-dilution LC-MS/MS . The primary research value of MECPP lies in its application in environmental health science and epidemiology. Studies investigating the association between phthalate exposure and adverse health outcomes, such as reproductive disorders, cardiovascular effects, and metabolic diseases, rely on the measurement of MECPP and other metabolites in biospecimens like urine . For instance, research has explored the complex relationships between mixtures of phthalate metabolites and serum sex hormones in reproductive-aged women . Furthermore, the study of DEHP's toxicological mechanisms, including its potential to interfere with nuclear receptors and disrupt the hypothalamic-pituitary-gonadal (HPG) axis, often involves the analysis of its metabolites . This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(5-carboxy-2-ethylpentoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-2-11(6-5-9-14(17)18)10-22-16(21)13-8-4-3-7-12(13)15(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGRNAPKLGXDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873152
Record name Mono(2-ethyl-5-carboxypentyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40809-41-4
Record name Mono(2-ethyl-5-carboxypentyl) phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40809-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-5-carboxypentyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040809414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mono(2-ethyl-5-carboxypentyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Mono(2-ethyl-5-carboxypentyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP) is a prominent secondary metabolite of the ubiquitous plasticizer Di(2-ethylhexyl) phthalate (DEHP). As a xenobiotic, the presence and chemical behavior of MECPP in biological systems are of significant interest to toxicologists, researchers, and drug development professionals. This technical guide provides a comprehensive overview of the known chemical properties of MECPP, detailed experimental protocols for its analysis, and insights into its interactions with key biological signaling pathways.

Chemical and Physical Properties

Mono(2-ethyl-5-carboxypentyl) phthalate is a phthalic acid monoester.[1] Its chemical identity and physical characteristics are summarized in the tables below. It is typically described as a white to beige gel-like solid.[2]

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 2-[(5-carboxy-2-ethylpentyl)oxy]carbonylbenzoic acid[3]
CAS Number 40809-41-4[2]
Chemical Formula C₁₆H₂₀O₆[2]
Canonical SMILES CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O[3]
InChI Key XFGRNAPKLGXDGF-UHFFFAOYSA-N[3]
Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 308.33 g/mol [1]
Physical State White to Beige Gel[2]
Boiling Point (Predicted) 516.1 ± 35.0 °C[4]
Density (Predicted) 1.231 ± 0.06 g/cm³[4]
pKa (Predicted) 3.37 ± 0.36[2]
Solubility Chloroform (Slightly), DMSO (Soluble), Methanol (B129727) (Sparingly)[2]
LogP (Predicted) 2.56[4]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of phthalate monoesters involves the reaction of phthalic anhydride (B1165640) with the corresponding alcohol.[5] While a specific protocol for MECPP is not widely published, a plausible synthetic route can be adapted from established methods for similar compounds.

Principle: The synthesis is a two-step process occurring in a single pot. The first step is the formation of the phthalate monoester through a nucleophilic addition-displacement pathway. The second, if desired, would be the formation of a diester, which is avoided by controlling the stoichiometry of the reactants.[5]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve phthalic anhydride in a suitable inert solvent.

  • Alcohol Addition: Add a stoichiometric equivalent of 2-ethyl-5-hydroxypentanoic acid to the reaction mixture.

  • Catalysis (Optional): While the reaction can proceed without a catalyst, a mild acid or Lewis acid catalyst can be used to improve the reaction rate.

  • Reaction Conditions: Heat the mixture under reflux for a specified period. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified using column chromatography on silica (B1680970) gel to isolate the desired monoester.

Quantification in Biological Samples

The standard method for the quantification of MECPP in biological matrices, such as urine, is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[6][7]

Principle: This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological samples. The protocol typically involves enzymatic deconjugation of glucuronidated metabolites, followed by sample clean-up and instrumental analysis.[6]

Methodology:

  • Sample Preparation:

    • A known volume of the urine sample (e.g., 1 mL) is aliquoted.

    • An internal standard (typically an isotopically labeled version of MECPP, such as ¹³C₄-MECPP) is added to each sample to correct for matrix effects and variations in recovery.[8]

    • The sample is buffered to an appropriate pH (e.g., pH 6.5 with ammonium (B1175870) acetate).

    • β-glucuronidase is added to deconjugate the glucuronidated metabolites. The mixture is then incubated (e.g., at 37°C).[7]

  • Solid-Phase Extraction (SPE):

    • The sample is loaded onto an SPE cartridge (e.g., Oasis HLB) to remove interfering substances and concentrate the analyte.[9]

    • The cartridge is washed with a weak solvent to remove hydrophilic impurities.

    • The analyte is eluted with a stronger organic solvent (e.g., methanol or acetonitrile).

  • HPLC-MS/MS Analysis:

    • The eluate is evaporated and reconstituted in a suitable mobile phase.

    • The sample is injected into the HPLC system, where the analytes are separated on a C18 column.

    • The separated analytes are then introduced into the mass spectrometer. Detection is typically performed in the negative ion mode using electrospray ionization (ESI).

    • Quantification is achieved by monitoring specific precursor-to-product ion transitions for both the native and isotopically labeled internal standard.

Biological Interactions and Signaling Pathways

Phthalate monoesters are known to interact with several key signaling pathways, acting as endocrine-disrupting chemicals. The primary targets include the Peroxisome Proliferator-Activated Receptors (PPARs) and the Estrogen Receptor (ER) signaling pathway.[10][11]

PPARγ Signaling Pathway

Phthalate monoesters, structurally similar to fatty acids, can act as ligands for PPARs, particularly PPARγ.[10] This interaction can lead to the activation or modulation of downstream gene expression involved in lipid metabolism and adipogenesis.[12][13]

PPAR_Signaling MECPP Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) PPARg PPARγ MECPP->PPARg Binds to RXR RXR PPARg->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to TargetGenes Target Genes (e.g., related to lipid metabolism) PPRE->TargetGenes Regulates Transcription BiologicalResponse Altered Lipid Metabolism & Adipogenesis TargetGenes->BiologicalResponse Leads to

Caption: MECPP interaction with the PPARγ signaling pathway.

Estrogen Receptor Signaling Pathway

Phthalates and their metabolites can interfere with the estrogen receptor signaling pathway, potentially leading to endocrine disruption. They can bind to estrogen receptors (ERα and ERβ) and modulate the transcription of estrogen-responsive genes.[11]

Estrogen_Signaling MECPP Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) ER Estrogen Receptor (ERα/ERβ) MECPP->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to TargetGenes Estrogen-Responsive Genes ERE->TargetGenes Regulates Transcription BiologicalResponse Endocrine Disruption TargetGenes->BiologicalResponse Leads to

Caption: MECPP interaction with the Estrogen Receptor signaling pathway.

Conclusion

This compound, as a key metabolite of DEHP, possesses distinct chemical properties that influence its biological activity. Understanding these properties, along with robust analytical methods for its detection and a clear picture of its interactions with cellular signaling pathways, is crucial for assessing its toxicological impact and for the development of safer alternative materials. This guide provides a foundational understanding for professionals engaged in research and development in these areas. Further investigation into the quantitative aspects of its biological interactions will continue to be a priority in environmental health and drug development.

References

An In-depth Technical Guide on Mono(2-ethyl-5-carboxypentyl) Phthalate (MECPP) as a Biomarker of DEHP Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP) as a principal biomarker for assessing human exposure to Di(2-ethylhexyl) phthalate (DEHP). DEHP is a widely used plasticizer and a suspected endocrine disruptor, making accurate exposure assessment critical for toxicological and pharmaceutical research.

Introduction to DEHP and the Need for a Reliable Biomarker

Di(2-ethylhexyl) phthalate (DEHP) is a high-production-volume chemical used to impart flexibility to polyvinyl chloride (PVC) products. Its prevalence in consumer goods, flooring, and medical devices leads to widespread human exposure. Due to its classification as a reproductive and developmental toxicant in animal studies, monitoring human exposure is a significant public health concern.

Direct measurement of DEHP is not ideal for biomonitoring because it is rapidly metabolized and susceptible to external contamination during sample collection. Therefore, its metabolites are preferred biomarkers. While mono(2-ethylhexyl) phthalate (MEHP) is a primary metabolite, it has a relatively short half-life. Secondary, oxidized metabolites, such as MECPP, offer a more robust and time-integrated measure of exposure.[1]

Metabolism of DEHP to MECPP

The metabolic pathway of DEHP is a multi-step process primarily occurring in the liver.[2] Understanding this pathway is crucial for interpreting biomonitoring data.

  • Initial Hydrolysis: DEHP is first hydrolyzed by lipases in the gut and other tissues to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), and 2-ethylhexanol.[3]

  • Oxidative Metabolism: MEHP enters the bloodstream and undergoes further oxidation. The 2-ethylhexyl side chain of MEHP is hydroxylated and oxidized through ω- and (ω-1)-oxidation pathways.

  • Formation of MECPP: Through these oxidative processes, MEHP is converted into several secondary metabolites, including mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and ultimately to the more stable, carboxylated metabolite, Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).[1][2]

MECPP, along with other oxidized metabolites, represents a significant portion of the total DEHP metabolites excreted in urine (approximately 70%).[1] Its longer elimination half-life compared to MEHP makes it an excellent biomarker for assessing the time-weighted body burden of DEHP.[1]

DEHP_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II & Excretion DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis Oxidized_Intermediates Oxidized Intermediates (MEHHP, MEOHP) MEHP->Oxidized_Intermediates Side-chain Oxidation MECPP This compound (MECPP) Oxidized_Intermediates->MECPP Further Oxidation Excretion Urinary Excretion (Glucuronidated/Free) MECPP->Excretion Conjugation

Figure 1: Simplified metabolic pathway of DEHP to MECPP.

Quantitative Data: MECPP as a Biomarker of Exposure

MECPP is consistently detected in the urine of the general population, reflecting ongoing exposure to DEHP. Its concentration is typically higher than that of MEHP, MEHHP, and MEOHP.[4][5] The following tables summarize representative quantitative data from human biomonitoring studies.

Table 1: Urinary Concentrations of DEHP Metabolites in the General U.S. Population (Convenience Sample, 2016)

MetaboliteGeometric Mean (ng/mL)Detection Frequency
MECPP 6.7100%
MEHHP4.1100%
MEHPNot ReportedNot Reported
Source: Adapted from Silva et al., 2017.[6]

Table 2: Biomonitoring California Results (2018)

MetaboliteMatrixMedian (µg/L)95th Percentile (µg/L)
MECPP Urine11.751.7
Source: Biomonitoring California, 2018.[7]

Experimental Protocol: Quantification of MECPP in Urine by LC-MS/MS

The gold standard for quantifying MECPP and other phthalate metabolites in urine is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Principle

The method involves enzymatic deconjugation of glucuronidated metabolites, followed by sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and subsequent analysis by LC-MS/MS. Isotope-labeled internal standards are used to ensure accuracy and precision.

Detailed Methodology
  • Sample Preparation:

    • Thaw frozen urine samples at room temperature or in a 37°C water bath.

    • Vortex to ensure homogeneity.

    • Transfer a 200 µL aliquot of urine to a clean polypropylene (B1209903) tube.

  • Internal Standard Spiking:

    • Add an internal standard solution containing isotopically labeled MECPP (e.g., ¹³C₄-MECPP) to each sample, calibrator, and quality control (QC) sample.

  • Enzymatic Deconjugation:

    • Add 100 µL of an ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).

    • Add 5-10 µL of β-glucuronidase from E. coli.

    • Incubate the mixture at 37°C for 2-4 hours to hydrolyze the glucuronide conjugates, converting them to their free form.

  • Sample Cleanup (Liquid-Liquid Extraction):

    • After incubation, acidify the sample with a small volume of formic acid.

    • Add 1 mL of an extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 5-10 minutes.

    • Centrifuge at >3000 x g for 10 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100-200 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient runs from 10-20% B to 95-100% B over 5-10 minutes.

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray Ionization (ESI) in negative mode is most common for phthalate metabolites.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for MECPP and its internal standard are monitored.

        • Example MECPP transition: m/z 293 -> m/z 134

        • Example ¹³C₄-MECPP transition: m/z 297 -> m/z 138

  • Quantification:

    • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of MECPP in the unknown samples is then calculated from this curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample (200 µL) Spike Spike with Isotope-Labeled Internal Standard Sample->Spike Deconjugate Enzymatic Deconjugation (β-glucuronidase, 37°C) Spike->Deconjugate Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Deconjugate->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC UPLC/HPLC Separation (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (ESI-, MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant DEHP_Toxicity_Pathway DEHP_Exp DEHP Exposure Metabolism Metabolism to MEHP, MECPP, etc. DEHP_Exp->Metabolism PPAR Nuclear Receptors (e.g., PPARα) Metabolism->PPAR MEHP (Active Metabolite) MECPP_Biomarker MECPP in Urine (Biomarker of Exposure) Metabolism->MECPP_Biomarker indicates Gene_Exp Altered Gene Expression PPAR->Gene_Exp Adverse_Outcomes Adverse Health Outcomes (e.g., Endocrine Disruption, Reproductive Toxicity) Gene_Exp->Adverse_Outcomes

References

Environmental sources and pathways of MECPP contamination.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Sources and Pathways of MECPP Contamination

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP) is a major secondary metabolite of Di(2-ethylhexyl) phthalate (DEHP), one of the most widely used plasticizers in the world. Due to the non-covalent bonding of DEHP in plastic matrices, it readily leaches into the environment, becoming a ubiquitous contaminant. The subsequent metabolism of DEHP in organisms leads to the formation of MECPP, which serves as a critical biomarker for assessing human exposure. This technical guide provides a comprehensive overview of the primary sources of DEHP, its environmental transformation and transport pathways that lead to MECPP formation, quantitative data on its presence in various environmental matrices, and detailed analytical protocols for its detection and quantification. Understanding the environmental lifecycle of DEHP is paramount to evaluating and mitigating human exposure to its metabolites like MECPP.

Clarification Note: The acronym MECPP in this document refers exclusively to mono(2-ethyl-5-carboxypentyl) phthalate , a metabolite of the plasticizer DEHP. It should not be confused with 2-C-methyl-D-erythritol 2,4-cyclodiphosphate, a signaling metabolite in plants and bacteria which is also sometimes abbreviated as MEcPP.

Primary Sources and Metabolic Transformation

The direct environmental source of MECPP is the widespread presence and degradation of its parent compound, DEHP. DEHP is a synthetic chemical added to plastics, particularly polyvinyl chloride (PVC), to impart flexibility and durability.

Primary Sources of DEHP:

  • Consumer Products: Food packaging materials, children's toys, vinyl upholstery, and personal care products.[1]

  • Building Materials: Vinyl flooring, wall coverings, adhesives, and electrical wire insulation.[1]

  • Medical Devices: Intravenous (IV) bags and tubing, blood bags, and catheters are significant sources of high-level exposure in clinical settings.[1][2]

DEHP is not chemically bound to the polymer structure and leaches into the environment over time, a process accelerated by heat and contact with lipids.[1][3] Once DEHP enters an organism through ingestion, inhalation, or dermal contact, it undergoes metabolic transformation. This process involves initial hydrolysis to mono(2-ethylhexyl) phthalate (MEHP), followed by oxidative processes that yield several secondary metabolites, including MECPP.[1]

G cluster_oxidation Oxidative Metabolism DEHP DEHP Di(2-ethylhexyl) phthalate MEHP MEHP Mono(2-ethylhexyl) phthalate DEHP->MEHP Hydrolysis MEHHP MEHHP MEHP->MEHHP Oxidation MEOHP MEOHP MEHP->MEOHP Oxidation MECPP MECPP Mono(2-ethyl-5-carboxypentyl) phthalate MEHHP->MECPP Further Oxidation MEOHP->MECPP Further Oxidation

Figure 1: Metabolic pathway of DEHP to MECPP.

Environmental Fate and Transport Pathways

The environmental journey of DEHP is complex, involving its release from countless sources and transport through major environmental compartments. Its physicochemical properties—low water solubility and a high octanol-water partition coefficient—cause it to adsorb strongly to organic matter, soil, and sediments.[1][4]

  • Release: DEHP is released during the manufacturing, use, and disposal of plastic products. Landfills and wastewater treatment plant effluents are major point sources.[5][6]

  • Atmospheric Transport: DEHP can volatilize from products and adsorb to airborne particulate matter and dust, enabling long-range transport.[1] Indoor dust is a particularly significant reservoir and a major pathway for human exposure.[7][8]

  • Aquatic Systems: Released into water bodies through industrial and municipal discharge, DEHP tends to partition from the water column to sediment, where it can persist.[4][9]

  • Terrestrial Systems: In soil, DEHP is relatively immobile due to strong sorption to soil particles. Contamination occurs through sludge application, landfill leachate, and atmospheric deposition.[1][4]

G cluster_sources Primary Sources cluster_compartments Environmental Compartments cluster_receptors Receptors & Exposure Products Consumer & Industrial Products (PVC, etc.) Landfill Waste Disposal (Landfills) Products->Landfill Air Indoor & Outdoor Air (Adsorbed to Dust/PM) Products->Air Leaching & Volatilization Water Surface & Ground Water Landfill->Water Leachate Soil Soil & Biosolids Landfill->Soil Leachate Industry Industrial & Municipal Wastewater Industry->Water Effluent Air->Water Deposition Air->Soil Deposition Biota Biota (Bioaccumulation) Air->Biota Inhalation Sediment Sediment Water->Sediment Partitioning Water->Biota Water->Biota Ingestion Soil->Biota Soil->Biota Ingestion Sediment->Biota

Figure 2: Environmental sources, transport, and fate of DEHP.

Quantitative Data on Environmental Contamination

While MECPP is the target analyte for human biomonitoring, environmental concentration data is predominantly available for the parent compound, DEHP. The following tables summarize reported concentrations of DEHP in various environmental media, which indicate areas where human exposure and subsequent MECPP formation are likely to occur.

Table 1: Concentrations of DEHP in Air and Dust

Matrix Location Type Concentration Range Mean/Median Concentration Reference(s)
Outdoor Air General <0.4 - 65 ng/m³ 5.0 ng/m³ [10]
Indoor Air General 20 - 240 ng/m³ 109 ng/m³ [10]
Indoor Dust Residential 2.38 - 4.10 g/kg 3.24 g/kg [10]
Indoor Dust Residential - 508 mg/kg (GM) [7]

| Indoor Dust | University Dorms | - | DEHP was the most prevalent phthalate |[11] |

Table 2: Concentrations of DEHP in Water

Matrix Low Concentration High Concentration Mean Concentration Reference(s)
Surface Water <0.002 µg/L 137 µg/L 0.21 µg/L [10]
Groundwater Not Detected 470 µg/L 15.7 µg/L [10]
Drinking Water 0.16 µg/L 170 µg/L 0.55 µg/L [10]
Wastewater 0.01 µg/L 4,400 µg/L 27 µg/L [10]

| Rainwater | 0.004 µg/L | 0.68 µg/L | 0.17 µg/L |[10] |

Table 3: Concentrations of DEHP in Soil, Sediment, and Sludge

Matrix Low Concentration High Concentration Mean Concentration Reference(s)
Soil 0.03 µg/kg 1,280 µg/kg 0.03 µg/kg [4][10]
Sediments 0.00027 µg/kg 218 µg/kg 1.4 µg/kg [4][10]
Sediments (Swiss Streams) <1 - 525.6 µg/kg dw - - [12]

| Sludge | 0.000420 g/kg | 58.3 g/kg | 0.301 g/kg |[4][10] |

Table 4: Concentrations of DEHP Metabolites in Human Urine (Biomonitoring Data)

Metabolite Population Geometric Mean (GM) Notes Reference(s)
MEHP Children (3-14 yrs) 7.9 µg/L - [7]
5OH-MEHP Children (3-14 yrs) 52.1 µg/L Oxidative metabolite [7]
5oxo-MEHP Children (3-14 yrs) 39.9 µg/L Oxidative metabolite [7]

| ΣDEHP Metabolites | Pregnant Women | - | MECPP strongly intercorrelated with other metabolites |[13] |

Experimental Protocols for MECPP Analysis

The accurate quantification of MECPP and other phthalate metabolites from complex environmental and biological matrices requires sophisticated analytical methodologies. The standard approach involves sample extraction and cleanup followed by instrumental analysis using chromatography coupled with mass spectrometry.

Detailed Methodology: SPE-LC-MS/MS

This protocol is a generalized workflow for the analysis of phthalate metabolites in aqueous samples (e.g., urine, surface water). Solid samples require an initial solvent extraction step.

  • Sample Collection and Preparation:

    • Collect water sample (e.g., 100 mL) in a pre-cleaned glass or polypropylene (B1209903) container.

    • Spike the sample with an isotopic-labeled internal standard (e.g., ¹³C₄-MECPP) to correct for matrix effects and procedural losses.

    • If enzymatic cleavage of conjugated metabolites is required (common for urine), add β-glucuronidase and incubate at 37°C.

  • Solid-Phase Extraction (SPE) - (Cleanup and Concentration):

    • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by reagent water.

    • Loading: Load the prepared sample onto the SPE cartridge at a slow, consistent flow rate.

    • Washing: Wash the cartridge with a weak organic solvent/water mixture to remove interferences.

    • Elution: Elute the target analytes from the cartridge using a small volume of a strong organic solvent like methanol or acetonitrile.

  • Instrumental Analysis - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase.

    • Chromatographic Separation: Inject the reconstituted sample into an HPLC or UPLC system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile).

    • Mass Spectrometric Detection: The column effluent is directed to a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

    • Quantification: Analytes are quantified using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and its labeled internal standard are monitored for high selectivity and sensitivity.[13]

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Instrumental Analysis A 1. Sample Collection (Water, Urine, etc.) B 2. Add Isotope-Labeled Internal Standard A->B C 3. Enzymatic Deconjugation (if necessary) B->C D 4. Load Sample onto Conditioned SPE Cartridge C->D E 5. Wash Cartridge to Remove Interferences D->E F 6. Elute Analytes with Organic Solvent E->F G 7. Concentrate Eluate & Reconstitute in Mobile Phase F->G H 8. LC-MS/MS Analysis (e.g., UPLC-QTOF/MS) G->H I 9. Data Processing & Quantification via MRM H->I

Figure 3: Experimental workflow for MECPP analysis.

References

The Human Metabolism of Di(2-ethylhexyl) Phthalate (DEHP) to Mono(2-ethyl-5-carboxypental) Phthalate (MECPP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of di(2-ethylhexyl) phthalate (B1215562) (DEHP) to its major urinary metabolite, mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) in humans. This document outlines the core metabolic pathways, presents quantitative data on metabolite formation, details relevant experimental protocols, and provides visual representations of the key processes.

Introduction to DEHP Metabolism

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that can leach from consumer and medical products, leading to widespread human exposure. Following ingestion, inhalation, or dermal absorption, DEHP is rapidly metabolized in the body. The initial and crucial step is the hydrolysis of DEHP to mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol.[1][2] This reaction is catalyzed by various esterases and lipases present in the intestines, liver, and other tissues.[1][2] MEHP is considered the primary active metabolite and is further subjected to extensive oxidative metabolism, primarily in the liver.[3][4] This secondary metabolism involves a series of oxidation reactions on the 2-ethylhexyl side chain of MEHP, leading to the formation of several oxidized metabolites that are more water-soluble and readily excreted in the urine.[4][5] Among these, MECPP is a significant and stable downstream metabolite, making it a reliable biomarker for assessing DEHP exposure.[6][7]

The Metabolic Pathway from DEHP to MECPP

The metabolic transformation of DEHP to MECPP involves a multi-step enzymatic process.

First, DEHP is hydrolyzed to MEHP. This primary metabolite then undergoes a series of oxidation reactions. The pathway to MECPP specifically involves the ω-oxidation and subsequent β-oxidation of the ethylhexyl side chain. The key intermediates in this pathway are mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP).[4][8] Cytochrome P450 enzymes, particularly CYP2C9, play a crucial role in the oxidation of MEHP to these intermediates.[3] Further oxidation of the terminal methyl group and subsequent chain shortening leads to the formation of the dicarboxylic acid, MECPP.

DEHP_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Oxidation) DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis (Esterases, Lipases) MEHHP Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) MEHP->MEHHP Hydroxylation (CYP450s, e.g., CYP2C9) MEOHP Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) MEHHP->MEOHP Oxidation MECPP This compound (MECPP) MEOHP->MECPP Oxidation Excretion Urinary Excretion MECPP->Excretion Glucuronidation & Excretion

Figure 1: Metabolic pathway of DEHP to MECPP.

Quantitative Data on DEHP Metabolism

The urinary excretion of DEHP metabolites provides a quantitative measure of exposure. MECPP, along with other oxidized metabolites, is often found at higher concentrations in urine than the primary metabolite MEHP, highlighting the efficiency of the oxidative metabolic pathways.[7][9] The following tables summarize key quantitative data from human studies.

Table 1: Urinary Concentrations of DEHP Metabolites in the General Population

MetaboliteMedian Concentration (ng/mL)Detection Frequency (%)Reference
MEHP5.7556[10]
MEOHP258.26 (mean)95.87
MEHHP194.17 (mean)96.28
MECPP 193 >95[11]

Table 2: Relative Abundance of Urinary DEHP Metabolites

Metabolite RatioAverage RatioSignificanceReference
MEHHP/MEHP8.2Higher excretion of oxidized metabolites[9]
MEOHP/MEHP5.9Higher excretion of oxidized metabolites[9]
(MEHHP+MEOHP)/MEHP~14Indicates extensive oxidative metabolism[9]
MECPP /(Sum of other metabolites)Varies, but significantA major terminal metabolite[7]

Experimental Protocols for Metabolite Analysis

The quantification of MECPP and other DEHP metabolites in biological matrices, primarily urine, is typically performed using chromatographic techniques coupled with mass spectrometry.

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Since most phthalate metabolites are excreted as glucuronide conjugates, a deconjugation step is essential for measuring the total metabolite concentration.[12]

Materials:

  • Urine sample

  • β-glucuronidase (from E. coli K12 is recommended to minimize contamination)[12]

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)

  • Isotopically labeled internal standards

  • Solid-Phase Extraction (SPE) cartridges

  • Methanol (B129727), Acetonitrile (LC-MS grade)

  • Formic acid

Procedure:

  • Internal Standard Spiking: Thaw urine samples and spike with a solution of isotopically labeled internal standards for each analyte.

  • Enzymatic Hydrolysis: Add β-glucuronidase and ammonium acetate buffer to the urine sample. Incubate at 37°C for a minimum of 2 hours to overnight to ensure complete cleavage of the glucuronide conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the metabolites with methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for instrumental analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of phthalate metabolites.[13][14][15]

Typical LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid or ammonium acetate to improve ionization.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is most common for these analytes.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Urine_Sample Urine Sample Collection Spiking Spike with Internal Standards Urine_Sample->Spiking Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spiking->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Figure 2: Experimental workflow for MECPP analysis.

Conclusion

The metabolism of DEHP to MECPP is a well-defined pathway involving initial hydrolysis followed by extensive oxidation. MECPP serves as a robust and reliable biomarker for assessing human exposure to DEHP. The analytical methods for its quantification, primarily LC-MS/MS, are well-established and provide the necessary sensitivity and specificity for biomonitoring studies. This technical guide provides a foundational understanding for researchers and professionals working in toxicology, environmental health, and drug development.

References

The Toxicokinetics and Bioavailability of Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP) is a prominent secondary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP).[1][2][3] As DEHP is ubiquitous in the environment and a known endocrine disruptor, understanding the toxicokinetics and bioavailability of its metabolites, such as MECPP, is of paramount importance for assessing human exposure and potential health risks. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of MECPP, with a focus on quantitative data and experimental methodologies.

Toxicokinetics of MECPP

The toxicokinetics of MECPP are intrinsically linked to the metabolism of its parent compound, DEHP. Following exposure, DEHP is rapidly hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP), which is then further metabolized to various oxidative products, including MECPP.[4][5][6]

Absorption

Direct studies on the absorption of MECPP are not available. However, data from studies on DEHP indicate that its metabolites are systemically available after oral exposure. In humans, it is estimated that at least 70% of an oral dose of DEHP is absorbed.[7][8] A study involving human volunteers who ingested DEHP in house dust found that the mean recovery of DEHP metabolites in urine was 51% ± 20%, with peak concentrations occurring between 2 and 19 hours after ingestion.[9][10] In an animal model using piglets, the mean uptake rate of DEHP was 43% ± 11%, with metabolites reaching maximum concentrations in urine within three to five hours.[11]

Distribution

Specific data on the distribution of MECPP in human tissues is limited. Animal studies with DEHP show that its metabolites are initially distributed to the liver, intestine, muscle, kidney, and fat.[7][8]

Metabolism

MECPP is a product of the oxidative metabolism of MEHP. The metabolic pathway involves the oxidation of the ethylhexyl side chain of MEHP.[4][5][6] In rodents, it has been demonstrated that MECPP can be further metabolized through β-oxidation to 2-ethyl-3-carboxypropyl phthalate.[12]

The following diagram illustrates the metabolic pathway from DEHP to MECPP.

DEHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis Oxidative_Metabolites Oxidative Metabolites MEHP->Oxidative_Metabolites MEHHP Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) Oxidative_Metabolites->MEHHP MEOHP Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) Oxidative_Metabolites->MEOHP MEHHP->MEOHP MECPP Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) MEOHP->MECPP Human_Kinetic_Study cluster_protocol Experimental Protocol Dose Oral Administration of Labeled DEHP Collection Urine and Blood Sample Collection Dose->Collection Preparation Sample Preparation (e.g., Enzymatic Hydrolysis, Solid-Phase Extraction) Collection->Preparation Analysis Quantification by HPLC-MS/MS Preparation->Analysis Data_Analysis Toxicokinetic Parameter Calculation Analysis->Data_Analysis

References

An In-Depth Technical Guide to 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate (MECPP) for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate (MECPP). It is designed to be a core resource for researchers in academia and industry, particularly those in drug development who may be interested in the novel signaling properties of this metabolite.

Core Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of MECPP

PropertyValueSource(s)
Chemical Formula C₅H₁₂O₉P₂[2]
Molar Mass 278.09 g/mol [2]
Systematic IUPAC Name (6S,7R)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2λ⁵,4λ⁵-trioxadiphosphocane-2,4-dione[2]
CAS Number 151435-51-7[2]
Appearance Not specified in literature (likely a solid)N/A
Color Not specified in literatureN/A
Melting Point Not experimentally determined in available literatureN/A
Solubility Predicted water solubility: 21.4 mg/mL.[3] No experimental data available for other common laboratory solvents such as DMSO or ethanol.[3]
Stability Stable under normal handling and storage conditions.[4] Specific stability data regarding pH and temperature are not extensively documented.[4]

Biological Role and Signaling Pathways

MECPP is a bifunctional molecule, acting as both a metabolic intermediate and a critical stress-signaling molecule in plants and bacteria.[5] Its accumulation under conditions of environmental stress triggers a retrograde signaling cascade from the plastid to the nucleus, leading to widespread transcriptional reprogramming.[5][6]

The Methylerythritol Phosphate (B84403) (MEP) Pathway

MECPP is the fifth intermediate in the MEP pathway, a metabolic route for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.[7] This pathway is essential in most bacteria, algae, and the plastids of plants, but is absent in mammals, making it a potential target for antimicrobial drug development.[8]

MEP_Pathway G3P Glyceraldehyde 3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate CDP_ME->CDP_MEP IspE MECPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MECPP IspF HMBPP (E)-4-Hydroxy-3-methylbut-2-enyl 1-diphosphate MECPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH

Figure 1: The Methylerythritol Phosphate (MEP) Pathway.
MECPP-Mediated Stress Signaling in Plants

Under stress conditions, such as high light or wounding, the enzymatic step converting MECPP to HMBPP can be inhibited, leading to the accumulation of MECPP.[1] This accumulation serves as a signal that initiates a stress response.[5]

A key signaling cascade initiated by MECPP involves the transcription factor CALMODULIN-BINDING TRANSCRIPTION ACTIVATOR 3 (CAMTA3).[5] This process is calcium-dependent and leads to the induction of the General Stress Response (GSR).[5] Furthermore, MECPP-mediated signaling has been shown to potentiate the Unfolded Protein Response (UPR), a conserved cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[9]

MECPP_Signaling Stress Environmental Stress (e.g., high light, wounding) MECPP MECPP Accumulation Stress->MECPP Ca2 Ca²⁺ Release MECPP->Ca2 CAMTA3 CAMTA3 Activation Ca2->CAMTA3 RSRE Rapid Stress Response Element (RSRE) in Gene Promoters CAMTA3->RSRE Binds to GSR General Stress Response (GSR) Gene Expression RSRE->GSR UPR Unfolded Protein Response (UPR) Gene Expression RSRE->UPR

Figure 2: MECPP-Mediated Stress Signaling Cascade in Plants.

Experimental Protocols for Laboratory Use

Chemical Synthesis of MECPP

The enantiomerically pure synthesis of MECPP can be achieved from commercially available starting materials. The following is a generalized workflow based on published methods.[10]

MECPP_Synthesis_Workflow Start 1,2-O-Isopropylidene-α-D-xylofuranose Step1 Selective phosphorylation of primary alcohol Start->Step1 Step2 Oxidation to ketone Step1->Step2 Step3 Stereoselective addition of a methyl group Step2->Step3 Step4 Phosphorylation of tertiary alcohol Step3->Step4 Step5 Oxidation to diphosphate (B83284) Step4->Step5 Step6 Hydrogenolysis Step5->Step6 Step7 Cyclization Step6->Step7 End 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MECPP) Step7->End

Figure 3: Generalized Workflow for the Chemical Synthesis of MECPP.

Detailed Methodology (Adapted from published procedures[6][10]):

  • Phosphorylation of Starting Material: Start with 1,2-O-isopropylidene-α-D-xylofuranose. The primary alcohol is selectively protected using a phosphorylating agent like dibenzyl phosphochloridate in pyridine.

  • Oxidation: The secondary alcohol is then oxidized to a ketone.

  • Methyl Group Addition: A stereoselective addition of a methyl group is performed, typically using an organometallic reagent, to create the tertiary alcohol with the desired stereochemistry.

  • Second Phosphorylation: The newly formed tertiary alcohol is phosphorylated.

  • Oxidation to Diphosphate: The phosphite (B83602) is oxidized to a phosphate, yielding a diphosphate intermediate.

  • Hydrogenolysis: The protecting groups on the phosphate moieties are removed via hydrogenolysis, often using a palladium catalyst (e.g., Pd(OH)₂/C).[6]

  • Cyclization: The final cyclization to form the pyrophosphate ring is achieved using a coupling agent such as 1,1'-carbonyldiimidazole.[6]

  • Purification: The final product is purified using appropriate chromatographic techniques.

Note: This is a generalized protocol. Researchers should consult the primary literature for specific reaction conditions, reagents, and purification details.

Quantification of MECPP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of MECPP in biological matrices.

Table 2: Example LC-MS/MS Parameters for MECPP Analysis

ParameterValue
Chromatography Reverse-phase or ion-pairing chromatography
Mobile Phase Gradient elution with water and acetonitrile, often with an ion-pairing agent or acid modifier
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z) 277.0
Product Ions (m/z) Fragmentation of the precursor ion will yield characteristic product ions for quantification and qualification.

Experimental Workflow:

LCMS_Workflow Sample Biological Sample (e.g., plant tissue, bacterial culture) Extraction Metabolite Extraction (e.g., with a polar solvent mixture) Sample->Extraction Centrifugation Centrifugation to remove debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Injection Injection onto LC column Supernatant->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization MS1 Mass Selection of Precursor Ion (m/z 277.0) Ionization->MS1 Fragmentation Collision-Induced Dissociation (CID) MS1->Fragmentation MS2 Mass Analysis of Product Ions Fragmentation->MS2 Detection Detection and Quantification MS2->Detection

References

In-Depth Technical Guide to Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP), a significant metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). This document delves into its chemical properties, metabolic pathways, toxicological profile, and analytical methodologies, serving as an essential resource for professionals in research and development.

Core Chemical Identifiers and Properties

Mono(2-ethyl-5-carboxypentyl) phthalate is a secondary, oxidized metabolite of DEHP.[1][2] It is formed in the human body following exposure to DEHP-containing products.[1]

CAS Number: 40809-41-4[3][4][5]

Molecular Formula: C16H20O6[3]

A summary of the key physicochemical properties of MECPP is presented in the table below.

PropertyValueSource
Molecular Weight 308.33 g/mol [3][6]
IUPAC Name 2-[(5-carboxy-2-ethylpentyl)oxy]carbonylbenzoic acid[6]
Synonyms MECPP, Mono(5-carboxy-2-ethylpentyl) phthalate[7][8]
XLogP3 2.7[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 10
Exact Mass 308.12598835 Da[6]
Monoisotopic Mass 308.12598835 Da[6]
Topological Polar Surface Area 101 Ų[6]
Heavy Atom Count 22
Complexity 392[6]

Metabolic Fate of Di(2-ethylhexyl) Phthalate (DEHP)

MECPP is not used in commercial products but is a biomarker of exposure to DEHP. The metabolic pathway from DEHP to MECPP is a multi-step process that primarily occurs in the liver.

DEHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis Oxidative_Metabolites Oxidative Metabolites MEHP->Oxidative_Metabolites Oxidation (e.g., ω- and ω-1 oxidation) MECPP Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) Oxidative_Metabolites->MECPP Further Oxidation

Metabolic conversion of DEHP to MECPP.

Toxicological Profile: Endocrine Disruption

A growing body of evidence indicates that MECPP, like other DEHP metabolites, is an endocrine-disrupting chemical (EDC). Its primary mechanism of toxicity involves interaction with nuclear receptors, particularly the androgen receptor (AR).

Studies have shown that MECPP can bind to the ligand-binding pocket of the androgen receptor.[1][2] This interaction can disrupt normal androgen signaling, which is crucial for the development and function of the male reproductive system.[1][2] The binding of MECPP to the AR is thought to be a key initiating event in the adverse reproductive outcomes associated with DEHP exposure.[1][2]

Androgen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MECPP MECPP AR Androgen Receptor (AR) MECPP->AR Binds to Ligand-Binding Domain HSP Heat Shock Proteins AR->HSP Dissociation ARE Androgen Response Element (ARE) AR->ARE Binds as a Dimer Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates Biological_Response Altered Biological Response Gene_Transcription->Biological_Response Leads to

Conceptual diagram of MECPP's interference with androgen receptor signaling.

Experimental Protocols

Analysis of MECPP in Human Urine by HPLC-MS/MS

The quantification of MECPP in biological matrices, such as urine, is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity.

1. Sample Preparation:

  • A small volume of urine (e.g., 100-200 µL) is used for analysis.[10][11]

  • To deconjugate the glucuronidated metabolites, the urine sample is treated with β-glucuronidase.[12]

  • Isotope-labeled internal standards are added to the sample to ensure accurate quantification.

  • Solid-phase extraction (SPE) is commonly employed for sample cleanup and concentration of the analytes.[13][14]

2. HPLC Separation:

  • A C18 reversed-phase column is typically used for the chromatographic separation of MECPP from other urinary components.[10]

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile) is used.

3. MS/MS Detection:

  • The mass spectrometer is operated in the negative electrospray ionization (ESI) mode.[11]

  • Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for MECPP and its internal standard are monitored.

HPLC_MS_Workflow start Urine Sample Collection enzymatic_hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->enzymatic_hydrolysis spe Solid-Phase Extraction (SPE) enzymatic_hydrolysis->spe hplc HPLC Separation (C18 column) spe->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms quantification Data Analysis and Quantification msms->quantification

References

Technical Whitepaper: The Endocrine-Disrupting Potential of Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP) is a major secondary metabolite of the ubiquitous plasticizer Di(2-ethylhexyl) phthalate (DEHP).[1][2][3] As an endocrine-disrupting chemical (EDC), DEHP and its metabolites are linked to a range of adverse health outcomes, including reproductive and developmental disorders.[3][4] This technical guide provides a comprehensive overview of the current scientific understanding of MECPP's endocrine-disrupting potential. It consolidates findings from in silico, in vitro, and in vivo studies, details relevant experimental methodologies, and presents quantitative data to facilitate a deeper understanding of its mechanisms of action. Key areas of focus include MECPP's interactions with androgen signaling pathways, its potential influence on steroidogenesis, and its relationship with other nuclear receptors like the peroxisome proliferator-activated receptors (PPARs). This document aims to serve as a critical resource for researchers investigating the toxicological profile of phthalate metabolites and for professionals involved in the development of safer chemical alternatives.

Introduction: MECPP in the Context of Phthalate Exposure

Phthalates are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) plastics.[3] Di(2-ethylhexyl) phthalate (DEHP) has been one of the most widely produced and utilized phthalates globally.[1][4] Due to its non-covalent bonding with the polymer matrix, DEHP readily leaches into the environment, leading to widespread and continuous human exposure through ingestion, inhalation, and dermal contact.[5]

Once in the body, DEHP is rapidly metabolized. The initial hydrolysis of DEHP produces the primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), which is considered more biologically active than the parent compound.[1][3] MEHP undergoes further oxidation to form several secondary metabolites, including mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).[1][2] These oxidized metabolites, particularly MECPP, are major urinary biomarkers used to assess human exposure to DEHP.

The endocrine-disrupting properties of DEHP and MEHP are well-documented. However, the secondary metabolites, which represent a significant portion of the metabolic fate of DEHP, also possess biological activity that contributes to the overall toxicological profile.[1][2] This guide focuses specifically on MECPP, examining the evidence for its potential to interfere with the body's hormonal systems.

Mechanisms of Endocrine Disruption

Endocrine disruptors can exert their effects through a variety of mechanisms, including mimicking or blocking endogenous hormones, altering hormone synthesis and metabolism, and modifying hormone receptor expression.[6][7][8] Research suggests that MECPP, along with other DEHP metabolites, may disrupt the endocrine system primarily through interactions with nuclear receptors.

Disruption of Androgen Receptor (AR) Signaling

A primary concern regarding phthalates is their anti-androgenic activity. Androgens play a critical role in the development and maintenance of the male reproductive system and other physiological processes. Interference with androgen receptor signaling, particularly during sensitive developmental windows, can lead to reproductive dysfunction.

Computational studies using induced fit docking have been employed to predict the interaction between DEHP metabolites and the human androgen receptor (AR).[1][2] These in silico models have shown that MECPP, along with other metabolites, can bind to the ligand-binding pocket of the AR. The binding energy and amino acid interactions of these metabolites show a high degree of similarity to the native ligand, testosterone (B1683101).[1][2] Notably, all major DEHP metabolites, including MECPP, were found to form a common hydrogen bond with the amino acid residue Arg-752, a key interaction for AR activation.[1][2] This structural binding data strongly suggests that MECPP has the potential to act as an antagonist, interfering with normal AR signaling and contributing to androgen-related reproductive disorders.[2]

cluster_1 Cytoplasm cluster_2 Nucleus Testosterone Testosterone AR_inactive Androgen Receptor (AR) Testosterone->AR_inactive Binds AR_active Activated AR Complex MECPP MECPP MECPP->AR_inactive Competitively Binds AR_inactive->AR_active Conformational Change HSP HSP AR_inactive->HSP Blocked_Transcription Transcription Blocked AR_inactive->Blocked_Transcription Prevents Activation ARE Androgen Response Element (ARE) AR_active->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Figure 1: Proposed mechanism of MECPP interference with androgen receptor signaling.
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in metabolism, including lipid and glucose homeostasis.[9][10] Phthalates, including DEHP, have been identified as agonists for PPARs.[4][6] This interaction is believed to contribute to the metabolic disruption associated with phthalate exposure, including potential links to obesity.[6]

While direct studies on MECPP's interaction with PPARs are limited, the activity of its parent compounds suggests a plausible mechanism. Activation of PPARs by phthalates can alter lipid metabolism pathways, potentially leading to adipogenesis.[11] Given that MECPP is a significant metabolite, it may contribute to the overall PPAR-mediated effects of DEHP exposure. This represents a critical area for future research to delineate the specific role of MECPP in metabolic disruption.

PPAR_Signaling_Pathway MECPP MECPP / Phthalate PPAR PPAR MECPP->PPAR Binds & Activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Dimerizes with RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_Complex->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates MetabolicEffects Altered Lipid Metabolism & Adipogenesis TargetGenes->MetabolicEffects Leads to

Figure 2: Potential mechanism of MECPP action via the PPAR signaling pathway.
Effects on Steroidogenesis and Thyroid Function

Phthalate exposure has been associated with disruptions in steroid hormone synthesis (steroidogenesis) and thyroid function.[3][4] Steroidogenesis is a complex process involving multiple enzymatic steps, with the transport of cholesterol into the mitochondria being a rate-limiting step.[12] Some EDCs can interfere with the enzymes and transport proteins essential for this process.[13][14]

Similarly, altered thyroid function has been observed in epidemiological studies of phthalate exposure.[3] The thyroid system is crucial for regulating metabolism, growth, and development, particularly of the brain.[15][16][17] While the direct effects of MECPP on steroidogenic enzymes or thyroid hormone receptors have not been fully elucidated, its role as a key metabolite of DEHP—a known disruptor of these systems—warrants significant concern and further investigation.

Quantitative Data on MECPP and Related Compounds

Quantitative data is essential for risk assessment. While specific dose-response data for MECPP's endocrine activity is not extensively available in public literature, biomonitoring data provides context for human exposure levels. The following tables summarize relevant quantitative information.

Table 1: Human Biomonitoring Data for Urinary Phthalate Metabolites

Metabolite Population Geometric Mean Concentration (µg/L) Detection Frequency (%) Reference
MECPP Pregnant Women (Canada) Not specified, but detected >98% [5]
MEP Pregnant Women (Canada) 50.4 >98% [5]

| MECPP | Pregnant Women (Korea) | Variable based on exposure history | Not specified |[18] |

Note: This table highlights the ubiquitous nature of MECPP exposure. Specific concentration values vary widely between studies and populations.

Table 2: In Silico Binding Affinity Predictions for DEHP Metabolites with Androgen Receptor

Compound Binding Energy (kcal/mol) Key Interacting Residues Reference
Testosterone (Native Ligand) Similar to DEHP Arg-752, Gln-711, Asn-705 [1]
DEHP Similar to Testosterone Arg-752, Leu-704, Met-745 [1]
MEHP High Affinity Arg-752, Gln-711, Thr-877 [1]
MECPP (5-cx-MEPP) High Affinity Arg-752, Gln-711, Asn-705 [1]
5-OH-MEHP High Affinity Arg-752, Asn-705, Thr-877 [1]

| 5-oxo-MEHP | High Affinity | Arg-752, Gln-711, Phe-764 |[1] |

Note: This table is derived from computational docking studies.[1] The data suggests a strong potential for interaction but requires confirmation through in vitro binding assays.

Experimental Protocols for Assessing Endocrine Disruption

The evaluation of a substance's endocrine-disrupting potential involves a tiered approach, combining in silico, in vitro, and in vivo methods.[19][20]

Start Tier 1: Screening & Prioritization InSilico In Silico Modeling (e.g., QSAR, Docking) Start->InSilico HighThroughput High-Throughput In Vitro Assays (e.g., Receptor Binding, Reporter Gene) Start->HighThroughput Tier2 Tier 2: Mechanistic Confirmation InSilico->Tier2 Identifies Potential Hazard HighThroughput->Tier2 Shows Biological Activity CellBased Cell-Based Assays (e.g., Steroidogenesis in H295R cells, Cell Proliferation) Tier2->CellBased Tier3 Tier 3: In Vivo Characterization CellBased->Tier3 Confirms Mechanism ShortTermInVivo Short-Term In Vivo Assays (e.g., Uterotrophic, Hershberger) Tier3->ShortTermInVivo Developmental Developmental & Reproductive Toxicity Studies (e.g., OECD TG 443) Tier3->Developmental RiskAssessment Risk Assessment & Regulatory Decision ShortTermInVivo->RiskAssessment Provides Evidence of Effect Developmental->RiskAssessment Defines Adverse Outcomes

Figure 3: Tiered experimental workflow for endocrine disruptor assessment.
In Silico Methods: Induced Fit Docking

  • Objective: To predict the binding affinity and interaction patterns of a ligand (e.g., MECPP) with a biological target (e.g., Androgen Receptor).

  • Protocol Summary:

    • Receptor Preparation: The 3D crystal structure of the target receptor (e.g., AR, PDB ID: 2AM9) is obtained from a protein data bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

    • Ligand Preparation: The 3D structure of the ligand (MECPP) is generated and optimized for its lowest energy conformation.

    • Docking Simulation: Using software like Schrödinger Maestro, the ligand is placed into the receptor's ligand-binding pocket. The induced fit docking protocol is used, which allows for flexibility in both the ligand and the receptor's side chains to simulate a more realistic binding event.

    • Scoring and Analysis: The simulation generates multiple possible binding poses. These poses are scored based on calculated binding energy (e.g., GlideScore). The pose with the lowest energy is considered the most probable. Interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues are then analyzed.[1][2]

In Vitro Methods: Receptor-Mediated Effects
  • Objective: To experimentally measure the ability of a chemical to bind to a hormone receptor and elicit a response.

  • Example Protocol (Androgen Receptor Reporter Gene Assay):

    • Cell Line: A mammalian cell line (e.g., CHO, HEK293) is stably transfected with two plasmids: one expressing the full-length human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (ARE).

    • Exposure: Cells are plated in multi-well plates and cultured in a hormone-depleted medium. They are then exposed to a range of concentrations of the test chemical (MECPP), a positive control (e.g., testosterone for agonism, flutamide (B1673489) for antagonism), and a vehicle control. For antagonism studies, cells are co-treated with the test chemical and a fixed concentration of testosterone.

    • Incubation: Cells are incubated for 24-48 hours to allow for receptor binding, nuclear translocation, and reporter gene expression.

    • Measurement: The cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

    • Data Analysis: Luminescence values are normalized to cell viability. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test chemical.

In Vivo Methods: Whole-Organism Effects
  • Objective: To assess the effects of a chemical on the endocrine system of a living organism, integrating metabolism, distribution, and systemic feedback loops.[21][22]

  • Example Protocol (Pubertal Male Rat Assay - Modified from OECD TG 441):

    • Animal Model: Peripubertal male rats (e.g., Sprague-Dawley or Wistar) are used, starting at approximately postnatal day 42.

    • Dosing: Animals are randomly assigned to groups and dosed daily by oral gavage with the test substance (MECPP) at multiple dose levels, a positive control (e.g., an anti-androgen like flutamide), and a vehicle control for at least 20 consecutive days.

    • Observations: Body weight is recorded daily. The age at preputial separation (a marker of puberty in male rats) is recorded.

    • Necropsy and Endpoints: At the end of the dosing period, animals are euthanized. Blood is collected for hormone analysis (e.g., testosterone, LH, T4). Key endocrine-sensitive organs are weighed, including the testes, epididymides, seminal vesicles, prostate, and thyroid. Tissues may be preserved for histopathological examination.

    • Data Analysis: Statistical analysis is performed to compare body weights, age at puberty, organ weights, and hormone levels between the treated and control groups.

Conclusion and Future Directions

The available evidence, primarily from in silico modeling and the established activity of its parent compound DEHP, strongly suggests that this compound (MECPP) possesses endocrine-disrupting potential.[1][2] Its predicted ability to interact with the androgen receptor is a significant concern, potentially contributing to the anti-androgenic effects associated with DEHP exposure. Furthermore, its possible interactions with PPARs may play a role in metabolic disruption.[4][6]

However, significant data gaps remain. There is a critical need for robust in vitro and in vivo studies focused specifically on MECPP to:

  • Experimentally confirm its binding affinity and functional activity (agonist vs. antagonist) at the androgen and estrogen receptors.

  • Elucidate its specific effects on steroidogenic pathways using validated cell models like H295R.

  • Investigate its potency as a PPAR agonist and its contribution to metabolic disruption.

  • Conduct in vivo studies to determine its effects on reproductive development and thyroid function, independent of its precursor metabolites.

A comprehensive understanding of the toxicological profile of individual phthalate metabolites like MECPP is imperative for accurate risk assessment and the protection of public health. Further research in these areas will enable regulators and scientists to better evaluate the cumulative risks associated with exposure to DEHP and other phthalates.

References

Unraveling the Cellular Impact of MEcPP: A Preliminary In Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methylerythritol cyclodiphosphate (MEcPP) is a pivotal intermediate in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis in plants and many bacteria. Beyond its metabolic role, emerging evidence highlights MEcPP as a critical stress-signaling molecule that communicates environmental perturbations from the plastid to the nucleus, a process known as retrograde signaling. While comprehensive in vitro cytotoxicity studies characterizing dose-dependent cell death are not extensively documented in the public domain, a body of research sheds light on the cellular stress responses induced by elevated levels of MEcPP. This guide synthesizes the current understanding of MEcPP's impact on cellular homeostasis, focusing on the signaling pathways it modulates and the experimental approaches used to elucidate these effects.

MEcPP-Induced Cellular Stress Responses

Elevated intracellular concentrations of MEcPP are associated with a range of stress-related phenotypes. This is not cytotoxicity in the classical sense of inducing direct cell lysis or apoptosis at specific concentrations, but rather a disruption of cellular homeostasis that can lead to impaired growth and stress-related gene expression. The primary mechanism appears to be the activation of a general stress response (GSR).

Oxidative Stress and Metabolic Imbalance: An accumulation of MEcPP has been linked to alterations in the cellular redox state, particularly affecting glutathione (B108866) metabolism. Studies have shown that genotypes with higher MEcPP levels exhibit an increase in oxidized glutathione (GSSG) compared to reduced glutathione (GSH), indicating a shift towards a more oxidizing environment.[1] This is significant because the enzyme responsible for MEcPP conversion, hydroxymethylbutenyl diphosphate (B83284) synthase (HDS), is sensitive to reactive oxygen species (ROS), leading to further MEcPP accumulation under oxidative stress conditions.[2]

Quantitative Data on MEcPP-Mediated Gene Expression

While direct cytotoxicity data such as IC50 values are not available in the reviewed literature, quantitative data from studies on MEcPP-mediated gene expression provide insight into its biological activity. The following table summarizes the induction of a reporter gene under the control of a stress-responsive element following the application of MEcPP.

TreatmentLuciferase Activity (Relative Light Units)Fold Change vs. ControlReference Plant Line
Water (Control)Baseline1x4xRSRE:LUC
Exogenous MEcPP Application (Commercial)Peak at ~90 minutesSignificant induction4xRSRE:LUC
Exogenous MEcPP Application (Synthesized)Peak at ~90 minutesSignificant induction4xRSRE:LUC

Note: Specific numerical values for luciferase activity were presented graphically in the source material. The table reflects the described trends and significant findings.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols relevant to studying the in vitro effects of MEcPP.

Luciferase Activity Assay for RSRE Induction

This assay is used to quantify the activation of the Rapid Stress Response Element (RSRE), a cis-element found in the promoters of stress-responsive genes, in response to MEcPP.

Objective: To measure the induction of gene expression mediated by the RSRE upon exposure to MEcPP.

Materials:

  • Plant line containing a luciferase reporter gene driven by a promoter with multiple copies of the RSRE (e.g., 4xRSRE:LUC).

  • MEcPP (commercial or synthesized).

  • Luciferin (B1168401) solution.

  • Luminometer or imaging system capable of detecting bioluminescence.

Procedure:

  • Grow the 4xRSRE:LUC reporter plants under standard conditions.

  • Prepare a working solution of MEcPP in water. A water-only solution serves as the negative control.

  • Apply the MEcPP solution or the water control to the leaves of the reporter plants.

  • At various time points post-application (e.g., 0, 30, 60, 90, 120, 180 minutes), spray the leaves with a luciferin solution.

  • Immediately measure the resulting bioluminescence using a luminometer or a sensitive imaging system.

  • Quantify the light emission and plot the activity over time to observe the dynamics of RSRE induction.[3]

General Cytotoxicity Assays

While not specifically reported for MEcPP in the reviewed literature, the following are standard in vitro assays that would be employed to determine the cytotoxic potential of a compound.

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Objective: To assess cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., MEcPP) for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with a binding buffer.

  • Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V and PI.

  • Incubate the cells in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[4]

Signaling Pathways and Visualizations

MEcPP acts as a signaling molecule that triggers a cascade of events leading to the expression of stress-responsive genes.

MEcPP-Mediated Stress Signaling Pathway

The accumulation of MEcPP, often induced by stress, leads to the activation of the transcription factor CAMTA3. This activation is dependent on calcium ions (Ca2+) and results in the induction of genes containing the Rapid Stress Response Element (RSRE) in their promoters. This pathway is a key part of the plant's general stress response and also influences the unfolded protein response (UPR) by upregulating genes like IRE1a and bZIP60.[3][5]

MECPP_Signaling_Pathway stress Environmental Stress (e.g., Oxidative Stress) mecpp MEcPP Accumulation stress->mecpp induces camta3 CAMTA3 Activation mecpp->camta3 mediates ca2 Ca²⁺ ca2->camta3 is required for rsre RSRE-Containing Genes (e.g., IRE1a, bZIP60) camta3->rsre activates transcription of gsr General Stress Response (GSR) & Unfolded Protein Response (UPR) rsre->gsr leads to

Caption: MEcPP-mediated stress signaling pathway.

Experimental Workflow for Assessing MEcPP-Induced Gene Expression

The following diagram illustrates the typical workflow for investigating the effect of MEcPP on the expression of target genes in a model system.

Experimental_Workflow start Start: Select Reporter Plant Line (e.g., 4xRSRE:LUC) treatment Treatment Application (MEcPP vs. Water Control) start->treatment incubation Time-Course Incubation treatment->incubation measurement Luciferase Assay: Measure Bioluminescence incubation->measurement analysis Data Analysis: Quantify and Plot Activity measurement->analysis end End: Determine Induction Profile analysis->end

Caption: Workflow for MEcPP gene expression analysis.

Conclusion

The current body of scientific literature positions MEcPP as a significant retrograde signaling molecule involved in the plant stress response, rather than a classical cytotoxic agent. While direct evidence of MEcPP-induced cell death from standard in vitro cytotoxicity assays is lacking, its role in promoting cellular stress, particularly oxidative stress, is evident. The activation of the CAMTA3-mediated signaling pathway in response to elevated MEcPP levels provides a clear mechanism for its biological activity. Future research employing the standardized cytotoxicity assays outlined in this guide will be invaluable in fully characterizing the cytotoxic potential of MEcPP and understanding the concentration-dependent transition from a signaling molecule to a potential cytotoxin. This will be of particular interest to researchers in drug development and toxicology seeking to understand the full spectrum of biological activities of this conserved metabolite.

References

The Role of Mono(2-ethyl-5-carboxypentyl) Phthalate (MECPP) in Developmental and Reproductive Toxicology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a pervasive environmental toxicant used as a plasticizer in a vast array of consumer and medical products. Its widespread use leads to ubiquitous human exposure and raises significant concerns regarding its impact on developmental and reproductive health. Following ingestion, inhalation, or dermal absorption, DEHP is rapidly metabolized in the body. The initial hydrolysis step forms mono(2-ethylhexyl) phthalate (MEHP), a primary metabolite known for its reproductive toxicity. MEHP undergoes further oxidation to produce several secondary metabolites, including mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).[1][2]

MECPP is one of the major downstream oxidative metabolites of DEHP and, due to its longer half-life compared to MEHP, it serves as a reliable biomarker for assessing DEHP exposure in human populations.[3] While extensive research has focused on the toxicological effects of DEHP and MEHP, the specific role of MECPP in mediating developmental and reproductive toxicity is less understood. This technical guide synthesizes the current knowledge on MECPP, drawing from studies on DEHP and its metabolites to elucidate its potential mechanisms of action and toxicological significance. Given the limited data available specifically for MECPP, this guide will also present relevant findings on its precursor metabolites to provide a comprehensive toxicological context.

DEHP Metabolism and MECPP Formation

The metabolic conversion of DEHP to its various metabolites is a critical determinant of its toxicity. The pathway involves a series of enzymatic reactions primarily occurring in the liver.

DEHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis (Lipases/Esterases) MEHHP Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) MEHP->MEHHP Oxidation (CYP450) MEOHP Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) MEHHP->MEOHP Oxidation (Alcohol Dehydrogenase) MECPP Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) MEOHP->MECPP Oxidation (Aldehyde Dehydrogenase)

Figure 1: Metabolic Pathway of DEHP to MECPP.

Quantitative Data on the Effects of DEHP Metabolites

Direct quantitative data on the reproductive and developmental toxicity of MECPP is scarce. The following tables summarize available data for DEHP and its primary metabolite MEHP, along with findings from studies that have measured MECPP levels in relation to human reproductive health outcomes.

Table 1: Comparative in Vitro and in Vivo Toxicity of DEHP and its Metabolites on Reproductive Endpoints

CompoundModel SystemEndpointDose/ConcentrationObserved EffectReference
MEHP Rat Fetal Testis CultureTestosterone Production10⁻⁵ M44% decrease[4]
Rat Fetal Testis CultureGonocyte Number10⁻⁵ M39% decrease[4]
Mouse Antral FolliclesFollicle Growth0.1–100 µg/mlInhibition of growth[5]
Mouse Spermatogonia (GC-1 cells)Cell Viability200 µM~14% reduction[6]
5OH-MEHP Rat Fetal Testis CultureTestosterone Production10⁻⁵ M25% decrease[4]
Rat Fetal Testis CultureGonocyte Number10⁻⁵ M24% decrease[4]
5OXO-MEHP Rat Fetal Testis CultureTestosterone Production10⁻⁵ MNo significant effect[4]
Rat Fetal Testis CultureGonocyte Number10⁻⁵ MNo significant effect[4]
5CX-MEPP (MECPP) Rat Fetal Testis CultureTestosterone Production10⁻⁵ MNo significant effect[4][7]
Rat Fetal Testis CultureGonocyte Number10⁻⁵ MNo significant effect[4][7]
DEHP Pregnant Rats (in vivo)Testis Weight (male offspring)500 mg/kg/daySignificant reduction[8]
Mouse Antral FolliclesFollicle Growth1-100 µg/mlInhibition of growth[3]

Note: 5CX-MEPP is another designation for MECPP.

Table 2: Human Studies Correlating Urinary MECPP Concentrations with Reproductive Health Outcomes

Study PopulationEndpointAssociation with MECPPKey FindingReference
Women undergoing infertility careAntral Follicle Count (AFC)NegativeA decrease in mean AFC was observed with increasing quartiles of urinary MECPP, with a plateau effect after the second quartile.[9]

Experimental Protocols

In Vitro Assessment of Phthalate Effects on Ovarian Follicle Growth

This protocol is adapted from studies investigating the effects of DEHP and MEHP on mouse antral follicles.[3][5]

  • Follicle Isolation: Ovaries are collected from early pubertal female mice (e.g., postnatal days 21-23). Antral follicles of a specific size range (e.g., 180-220 µm) are mechanically isolated using fine needles under a stereomicroscope.

  • Follicle Culture: Individual follicles are cultured in a serum-free medium supplemented with insulin, transferrin, selenium, and fetuin. Follicles are placed in individual wells of a 96-well plate.

  • Compound Exposure: A stock solution of the test compound (e.g., MEHP or MECPP) is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). The stock is then diluted in the culture medium to achieve the desired final concentrations. A vehicle control (DMSO) is run in parallel.

  • Growth Assessment: Follicle diameter is measured daily using a calibrated micrometer under an inverted microscope.

  • Endpoint Analysis: At the end of the culture period (e.g., 96 hours), follicles and culture media can be collected for further analysis, such as hormone assays (e.g., estradiol), gene expression analysis of cell cycle regulators, or assays for oxidative stress.

in_vitro_workflow start Ovary Collection (e.g., PND 21-23 Mice) isolate Mechanical Isolation of Antral Follicles start->isolate culture Individual Follicle Culture (96-well plate) isolate->culture expose Exposure to MECPP (or other phthalates) and Vehicle Control culture->expose measure Daily Measurement of Follicle Diameter expose->measure end Endpoint Analysis: - Hormone Assays - Gene Expression - Oxidative Stress measure->end

Figure 2: Workflow for In Vitro Follicle Growth Assay.
In Vivo Assessment of Prenatal Phthalate Exposure in Rodents

This generalized protocol is based on developmental toxicity studies of DEHP in rats.[10]

  • Animal Model: Time-mated pregnant rats (e.g., Sprague-Dawley) are used. Day 0 of gestation is confirmed by the presence of a sperm plug.

  • Dosing: The test compound (e.g., DEHP) is administered daily by oral gavage during a critical window of reproductive development (e.g., gestation days 14-18). A vehicle control (e.g., corn oil) is administered to a control group.

  • Maternal Monitoring: Dams are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

  • Fetal Examination: On a specific gestation day (e.g., GD 20), dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses.

  • Offspring Analysis: Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations. Reproductive organs can be collected for histological analysis and gene or protein expression studies.

Potential Signaling Pathways and Mechanisms of Action

While direct evidence for MECPP is lacking, the known mechanisms of DEHP and MEHP provide a framework for hypothesizing the potential pathways through which MECPP might exert toxicity. Phthalates are known to act as endocrine-disrupting chemicals by interfering with various signaling pathways.

Nuclear Receptor Interactions

Phthalates and their metabolites can interact with nuclear receptors, which are critical regulators of reproductive development and function.

  • Peroxisome Proliferator-Activated Receptors (PPARs): MEHP is a known activator of PPARs. Activation of PPARs can disrupt steroidogenesis in ovarian granulosa cells and testicular Leydig cells. It is plausible that MECPP could also have an affinity for PPARs, thereby influencing lipid metabolism and hormone production in reproductive tissues.

  • Androgen Receptor (AR) and Estrogen Receptor (ER): Some phthalates exhibit anti-androgenic or weak estrogenic activity. They can interfere with the binding of endogenous hormones to their receptors, leading to disruptions in sexual differentiation and reproductive function. The potential for MECPP to interact with AR and ER signaling pathways warrants investigation.

nuclear_receptor_pathway MECPP MECPP (or other phthalate metabolites) PPAR PPAR MECPP->PPAR Activation? AR Androgen Receptor (AR) MECPP->AR Antagonism? ER Estrogen Receptor (ER) MECPP->ER Agonism/Antagonism? Steroidogenesis Altered Steroidogenesis (e.g., Testosterone, Estradiol) PPAR->Steroidogenesis Gene_Expression Altered Gene Expression (Reproductive Development) AR->Gene_Expression ER->Gene_Expression Repro_Toxicity Developmental & Reproductive Toxicity Steroidogenesis->Repro_Toxicity Gene_Expression->Repro_Toxicity

Figure 3: Potential Nuclear Receptor-Mediated Pathways of MECPP Toxicity.
Oxidative Stress

DEHP and MEHP have been shown to induce oxidative stress in reproductive cells by increasing the production of reactive oxygen species (ROS) and disrupting antioxidant defense mechanisms.[3] Oxidative stress can lead to cellular damage, apoptosis, and impaired function of ovarian follicles and testicular cells. Given that MECPP is a product of oxidative metabolism, its potential to contribute to or result from oxidative stress within reproductive tissues is a plausible mechanism of toxicity.

Conclusion and Future Directions

This compound (MECPP) is a major metabolite of the ubiquitous environmental contaminant DEHP and a key biomarker of human exposure. While the reproductive and developmental toxicities of DEHP and its primary metabolite, MEHP, are well-documented, the specific role of MECPP remains largely undefined. The limited available data suggests that MECPP may be less acutely toxic to testicular cells in vitro compared to MEHP. However, human epidemiological studies have associated higher levels of urinary MECPP with adverse reproductive outcomes, such as a reduced antral follicle count in women.

The lack of direct experimental evidence on MECPP's toxicity represents a significant knowledge gap. Future research should prioritize the following:

  • In-depth Toxicological Profiling: Conduct comprehensive in vitro and in vivo studies to determine the specific dose-response relationships of MECPP on a range of developmental and reproductive endpoints.

  • Comparative Toxicity Studies: Directly compare the toxic potency of MECPP with that of DEHP, MEHP, and other secondary metabolites to understand their relative contributions to the overall toxicity of DEHP.

  • Mechanistic Investigations: Elucidate the molecular mechanisms of MECPP action, including its interaction with nuclear receptors (PPARs, AR, ER), its role in inducing oxidative stress, and its effects on key signaling pathways involved in steroidogenesis and gametogenesis.

  • Mixture Toxicology: Evaluate the effects of realistic mixtures of DEHP metabolites, as human exposure occurs to a combination of these compounds.

A clearer understanding of the toxicological role of MECPP is essential for a more accurate risk assessment of DEHP exposure and for the development of effective strategies to mitigate its adverse effects on human reproductive health.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Mono(2-ethyl-5-carboxypentyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Purposes

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP), a significant oxidative metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP). MECPP serves as a crucial biomarker for assessing human exposure to DEHP and is a subject of toxicological studies due to the endocrine-disrupting properties of phthalates. The synthesis involves a multi-step process, including the preparation of a key intermediate, 5-(hydroxymethyl)heptanoic acid, followed by its esterification with phthalic anhydride (B1165640). This protocol is intended for research and laboratory use. Additionally, this document outlines the general signaling pathway associated with the endocrine-disrupting effects of phthalate monoesters.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of Mono(2-ethyl-5-carboxypentyl) phthalate is provided below.

PropertyValueReference(s)
Molecular Formula C₁₆H₂₀O₆[1][2]
Molecular Weight 308.33 g/mol [1][2]
CAS Number 40809-41-4[1]
Appearance White to Beige Solid/Gel[3][4]
IUPAC Name 2-(5-carboxy-2-ethylpentoxy)carbonylbenzoic acid[1]
Solubility Soluble in DMSO and Methanol (sparingly), slightly soluble in Chloroform.[3]
Mass Spectrometry Data Precursor Adduct [M-H]⁻: 307.1187[1]

Proposed Synthesis of this compound

The synthesis of MECPP is a multi-step process. The following sections detail a proposed experimental protocol based on established organic chemistry principles and available literature describing similar transformations. The overall synthesis involves two main stages:

  • Synthesis of the precursor alcohol: 5-(hydroxymethyl)heptanoic acid.

  • Esterification of the precursor alcohol with phthalic anhydride.

A general overview of the synthesis is the acylation of an ω-hydroxy benzyl (B1604629) ester or its corresponding carboxylate with phthalic anhydride.[5]

Experimental Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Esterification start Starting Material (e.g., Diethyl malonate) step1 Malonic Ester Synthesis start->step1 step2 Hydrolysis and Decarboxylation step1->step2 step3 Reduction of Carboxylic Acid step2->step3 precursor 5-(hydroxymethyl)heptanoic acid step3->precursor esterification Esterification Reaction precursor->esterification phthalic Phthalic Anhydride phthalic->esterification purification Purification (e.g., Chromatography) esterification->purification final_product This compound purification->final_product

Proposed workflow for the synthesis of this compound.
Stage 1: Proposed Synthesis of 5-(hydroxymethyl)heptanoic acid

This stage outlines a plausible synthetic route to the key alcohol precursor.

2.2.1. Materials and Reagents

  • Diethyl malonate

  • Sodium ethoxide

  • 1-Bromo-4-pentene

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

  • Lithium aluminum hydride (LAH) or other suitable reducing agent

  • Anhydrous diethyl ether or THF

  • Reagents for hydroboration-oxidation (e.g., Borane-THF complex, hydrogen peroxide, sodium hydroxide)

2.2.2. Protocol

  • Alkylation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol (B145695). To this solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add 1-bromo-4-pentene and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add a solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester groups. After cooling, acidify the mixture with hydrochloric acid, which will also induce decarboxylation to yield 2-ethyl-5-hexenoic acid.

  • Hydroboration-Oxidation: Dissolve the resulting 2-ethyl-5-hexenoic acid in anhydrous THF. Cool the solution in an ice bath and add borane-THF complex dropwise. Allow the reaction to warm to room temperature and stir for several hours. Carefully quench the reaction with water, followed by the addition of aqueous sodium hydroxide and hydrogen peroxide to oxidize the borane (B79455) intermediate to the primary alcohol.

  • Work-up and Purification: After the oxidation is complete, acidify the mixture and extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-(hydroxymethyl)heptanoic acid can be purified by column chromatography.

Stage 2: Synthesis of this compound

2.3.1. Materials and Reagents

  • 5-(hydroxymethyl)heptanoic acid (from Stage 1)

  • Phthalic anhydride

  • Pyridine (B92270) or other suitable base catalyst

  • Dichloromethane or other suitable solvent

2.3.2. Protocol

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-(hydroxymethyl)heptanoic acid and an equimolar amount of phthalic anhydride in dichloromethane.

  • Catalysis: Add a catalytic amount of pyridine to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction involves the nucleophilic attack of the primary alcohol on one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of the monoester.

  • Work-up: Once the reaction is complete, wash the reaction mixture with dilute hydrochloric acid to remove the pyridine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Proposed Reaction Parameters and Expected Outcome

The following table summarizes the proposed reaction conditions and theoretical yields. These are estimated values and may require optimization.

ParameterStage 1 (Overall)Stage 2 (Esterification)
Reaction Scale 1-10 g1-5 g
Reaction Temperature Varies (Reflux, 0°C to RT)Room Temperature
Reaction Time 24-48 hours (multi-step)4-12 hours
Proposed Solvent Ethanol, THF, Diethyl EtherDichloromethane
Proposed Catalyst Sodium Ethoxide, BoranePyridine
Theoretical Yield 40-60%80-95%
Proposed Purification Column ChromatographyColumn Chromatography

Signaling Pathway: Endocrine Disruption by Phthalate Monoesters

Phthalate monoesters, including MECPP, are known endocrine disruptors that can interfere with normal hormonal signaling. One of the primary mechanisms is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in lipid metabolism and steroidogenesis.[6][7][8] The interaction of phthalate metabolites with PPARs can lead to the dysregulation of genes involved in hormone synthesis and metabolism.[9] Additionally, some phthalate metabolites may interact with other nuclear receptors, such as the androgen receptor.[10][11]

G cluster_0 Cytoplasm cluster_1 Nucleus mecpp Phthalate Monoester (e.g., MECPP) ppar PPARα / PPARγ mecpp->ppar Binds and Activates cell_membrane Cell Membrane cytoplasm Cytoplasm nucleus Nucleus ppar_rxr PPAR-RXR Heterodimer ppar->ppar_rxr Heterodimerizes with rxr RXR rxr->ppar_rxr pre Peroxisome Proliferator Response Element (PPRE) ppar_rxr->pre Binds to DNA gene_transcription Target Gene Transcription pre->gene_transcription Initiates mrna mRNA gene_transcription->mrna protein Protein Synthesis (e.g., Steroidogenic Enzymes) mrna->protein response Altered Steroidogenesis & Lipid Metabolism protein->response

General signaling pathway for phthalate monoester-mediated endocrine disruption via PPAR activation.

Concluding Remarks

The protocol provided herein offers a comprehensive guide for the synthesis of this compound for research applications. Due to the lack of a publicly available, detailed synthesis protocol, the presented methodology is a proposed route based on established chemical principles. Researchers should perform appropriate characterization (e.g., NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized compound. The information on the signaling pathway highlights the importance of MECPP in studies of endocrine disruption and toxicology.

References

Application Notes and Protocols for the Preparation of Deuterated MECPP Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative mass spectrometry, particularly in metabolomics and drug discovery, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices.[1] Deuterated standards, which are chemically identical to the analyte but have a higher mass due to the incorporation of deuterium (B1214612) atoms, are ideal for this purpose. They co-elute with the analyte during chromatography and experience similar ionization effects, effectively normalizing for variations in sample preparation and instrument response.[1][2]

This document provides detailed application notes and protocols for the preparation and use of deuterated 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MECPP) as an internal standard for mass spectrometry-based quantification. MECPP is a key intermediate in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis, a pathway found in many bacteria, parasites, and plants, but not in humans, making it a potential target for antimicrobial drug development.[3] Accurate quantification of MECPP is therefore crucial for studying the efficacy of drugs targeting this pathway.

Data Presentation

The successful synthesis and purification of a deuterated MECPP internal standard (e.g., MECPP-d3) should be followed by rigorous characterization to ensure its suitability for quantitative assays. The following tables summarize the expected quantitative data for a synthesized MECPP-d3 internal standard.

Table 1: Purity and Isotopic Enrichment of Deuterated MECPP (MECPP-d3)

ParameterResultMethod
Chemical Purity>98%HPLC-UV, qNMR
Isotopic Enrichment>99 atom % DHigh-Resolution Mass Spectrometry (HRMS), NMR
Deuterium IncorporationPrimarily d3HRMS
Residual Unlabeled (d0)<0.5%HRMS

Table 2: Mass Spectrometry Parameters for MECPP and Deuterated MECPP (MECPP-d3)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MECPP (d0)[Placeholder][Placeholder][Placeholder]
MECPP-d3[Placeholder][Placeholder][Placeholder]

Note: Specific m/z values and collision energies need to be optimized for the specific mass spectrometer used.

Experimental Protocols

Protocol 1: Proposed Synthesis of Deuterated MECPP (MECPP-d3)

This protocol outlines a conceptual synthetic route for deuterated MECPP, based on published syntheses of unlabeled MECPP and general deuteration techniques. The introduction of deuterium can be achieved by using a deuterated starting material. For example, a deuterated version of a precursor in the multi-step synthesis of MECPP could be used.

Materials:

  • Deuterated starting material (e.g., a deuterated phosphonate (B1237965) reagent)

  • Other necessary reagents and solvents for the multi-step synthesis

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • NMR spectrometer

  • High-resolution mass spectrometer

  • HPLC system

Methodology:

  • Synthesis of a Deuterated Precursor: Based on a known synthesis of MECPP, a suitable precursor is chosen for deuteration. For example, a phosphonate reagent used in the synthesis can be prepared in a deuterated form.

  • Multi-step Synthesis: The deuterated precursor is then carried through the remaining steps of the MECPP synthesis. Each step should be monitored by TLC and the intermediates purified by column chromatography.

  • Purification of Deuterated MECPP: The final deuterated MECPP product is purified using preparative HPLC to achieve high chemical purity.

  • Characterization: The purified product is thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

    • NMR Spectroscopy: 1H, 13C, and 31P NMR are used to confirm the chemical structure and to determine the positions and extent of deuterium incorporation.

    • High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the exact mass of the deuterated MECPP and to determine the isotopic distribution (e.g., percentage of d3, d2, d1, and d0 species).

Protocol 2: Preparation of Deuterated MECPP Internal Standard Stock and Working Solutions

Materials:

  • Synthesized and characterized deuterated MECPP (MECPP-d3)

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of the deuterated MECPP powder.

    • Dissolve the powder in a minimal amount of LC-MS grade water in a 1 mL volumetric flask.

    • Bring the volume to 1 mL with LC-MS grade methanol and mix thoroughly.

    • Store the stock solution at -20°C.

  • Working Solution Preparation (e.g., 1 µg/mL):

    • Perform serial dilutions of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to achieve the desired concentration for spiking into samples.

    • Prepare fresh working solutions daily.

Protocol 3: Sample Preparation and LC-MS/MS Analysis

Materials:

  • Biological samples (e.g., bacterial cell lysates, plant extracts)

  • Deuterated MECPP internal standard working solution

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC column (e.g., C18)

  • Tandem mass spectrometer

Methodology:

  • Sample Extraction: Extract metabolites from the biological matrix using a suitable method (e.g., protein precipitation with cold acetonitrile).

  • Internal Standard Spiking: Add a known amount of the deuterated MECPP working solution to each sample at the earliest stage of sample preparation to account for variability in extraction and analysis.

  • Sample Clean-up: Centrifuge the samples to pellet precipitated proteins and other debris. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a suitable chromatographic gradient.

    • Detect and quantify MECPP and the deuterated MECPP internal standard using multiple reaction monitoring (MRM) in a tandem mass spectrometer.

  • Data Analysis: Calculate the concentration of MECPP in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

MEP Pathway for Isoprenoid Biosynthesis Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-phosphate Pyruvate->DXP GAP Glyceraldehyde-3-Phosphate GAP->DXP MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE MECPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate (MECPP) CDP_MEP->MECPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate MECPP->HMBPP IspG IPP_DMAPP Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) HMBPP->IPP_DMAPP IspH Experimental Workflow for Deuterated MECPP Internal Standard Preparation cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Start Select Deuterated Starting Material Synthesis Multi-step Chemical Synthesis Start->Synthesis Purification HPLC Purification Synthesis->Purification NMR NMR Analysis (Structure & D-incorporation) Purification->NMR HRMS HRMS Analysis (Purity & Isotopic Enrichment) Purification->HRMS Stock Prepare Stock Solution HRMS->Stock Working Prepare Working Solution Stock->Working Spike Spike into Biological Sample Working->Spike Analysis LC-MS/MS Analysis Spike->Analysis Quant Quantify Endogenous MECPP Analysis->Quant Logical Relationship for Internal Standard Use in Mass Spectrometry Analyte Analyte in Sample (Unknown Concentration) SamplePrep Sample Preparation (Extraction, Clean-up) Analyte->SamplePrep IS Deuterated Internal Standard (Known Concentration) IS->SamplePrep LC_MS LC-MS/MS Analysis SamplePrep->LC_MS Ratio Peak Area Ratio (Analyte / Internal Standard) LC_MS->Ratio FinalConc Final Analyte Concentration Ratio->FinalConc CalCurve Calibration Curve CalCurve->FinalConc

References

Application Note: Quantification of MECPP in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP) is a major metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Monitoring MECPP levels in human urine is a critical aspect of assessing human exposure to DEHP and understanding its potential health implications. This application note provides a detailed protocol for the quantitative analysis of MECPP in human urine using a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method. The methodology involves enzymatic deconjugation, solid-phase extraction (SPE), derivatization, and subsequent GC-MS analysis.

Principle

In the human body, MECPP is often conjugated with glucuronic acid to facilitate its excretion. To measure the total MECPP concentration, urine samples are first treated with β-glucuronidase to hydrolyze the conjugated form back to the free monoester. The deconjugated MECPP is then extracted and concentrated from the urine matrix using solid-phase extraction. Due to the low volatility and polar nature of MECPP, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This is typically achieved through silylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. The derivatized MECPP is then separated and quantified by GC-MS.

Experimental Protocols

Reagents and Materials
  • MECPP analytical standard

  • ¹³C₄-labeled MECPP internal standard (or other suitable isotopic standard)

  • β-glucuronidase from Helix pomatia

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • Derivatization agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270) (anhydrous)

  • Nitrogen gas (high purity)

  • Deionized water

Sample Preparation
  • Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Centrifuge at approximately 3,000 rpm for 5 minutes to pellet any sediment.[1] Transfer a 1 mL aliquot of the supernatant to a clean glass tube.

  • Internal Standard Spiking: Spike the urine aliquot with an appropriate amount of the ¹³C₄-labeled MECPP internal standard solution.

  • Enzymatic Deconjugation: Add 500 µL of ammonium acetate buffer (pH 6.5) to the urine sample. Add β-glucuronidase solution. Incubate the mixture in a water bath at 37°C for at least 90 minutes to ensure complete hydrolysis of the glucuronidated metabolites.[1]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge by passing methanol followed by deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interfering hydrophilic compounds.

    • Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.

    • Elute the MECPP and internal standard from the cartridge using an appropriate solvent such as ethyl acetate or a mixture of acetonitrile and methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at a temperature of approximately 35-40°C.[1]

Derivatization
  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of the silylating agent (MSTFA or BSTFA + 1% TMCS).[2]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 60 minutes to ensure complete derivatization.[2]

  • Cooling: Allow the sample to cool to room temperature before GC-MS analysis.

GC-MS Analysis
  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system in splitless mode.[3]

  • Chromatographic and Mass Spectrometric Conditions: The following are typical GC-MS parameters that should be optimized for the specific instrument being used.

ParameterTypical Setting
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[3]
Carrier GasHelium at a constant flow rate of 1.0-1.2 mL/min[1][3]
Injection Port Temp.250-280°C[1][3]
Oven ProgramInitial temp 80°C, hold for 1-3 min, ramp at 10°C/min to 300°C, hold for 5-10 min[1][3]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV[3]
Ion Source Temp.230°C[3]
Transfer Line Temp.280°C[3]
Acquisition ModeSelected Ion Monitoring (SIM) for enhanced sensitivity and selectivity
Quantifier & Qualifier IonsTo be determined from the mass spectrum of the derivatized MECPP standard

Data Presentation

Quantitative Method Validation Parameters

The performance of the analytical method should be validated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following table summarizes typical performance data for the analysis of phthalate metabolites in urine, which can be used as a benchmark.

ParameterTypical ValueReference
Linearity (R²)> 0.99[4]
Limit of Detection (LOD)0.003 - 2.1 ng/mL[3]
Limit of Quantification (LOQ)0.01 - 6.54 ng/mL[3]
Accuracy (% Recovery)85 - 115%[3]
Precision (% RSD)< 15%[4]

Note: These values are for a range of phthalate metabolites and may vary specifically for MECPP. Method validation with MECPP standards is required.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow for the quantification of MECPP in human urine.

MECPP_Quantification_Workflow Urine 1. Urine Sample (1 mL) Spike 2. Spike with Internal Standard Urine->Spike Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 37°C) Spike->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap 5. Evaporation to Dryness SPE->Evap Deriv 6. Add Pyridine & MSTFA/BSTFA Evap->Deriv Heat 7. Heat at 60-70°C Deriv->Heat GCMS 8. GC-MS Analysis Heat->GCMS Data 9. Data Processing & Quantification GCMS->Data

Caption: Workflow for MECPP analysis in human urine.

Logical Relationship of Derivatization

The derivatization step is crucial for making polar analytes, such as MECPP, suitable for GC-MS analysis. The following diagram illustrates the principle of this chemical modification.

Derivatization_Principle MECPP MECPP (Polar, Non-volatile) DerivatizedMECPP TMS-MECPP Derivative (Non-polar, Volatile) MECPP->DerivatizedMECPP + SilylatingAgent Silylating Agent (e.g., MSTFA) SilylatingAgent->DerivatizedMECPP Reaction GCMS Suitable for GC-MS Analysis DerivatizedMECPP->GCMS

Caption: The principle of silylation for GC-MS analysis.

References

Application Note: A Proposed HPLC-MS/MS Protocol for the Detection of MECPP in Serum Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the quantitative analysis of MECPP (2-methyl-2-(3-pentylamino)propanamide) in human serum. As no validated method for this specific analyte has been identified in published literature, this protocol is intended as a comprehensive starting point for method development and validation. The proposed method utilizes a straightforward protein precipitation step for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) and sensitive detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

MECPP (2-methyl-2-(3-pentylamino)propanamide) is a small molecule containing a secondary amine and an amide functional group. Its structure suggests it is a polar, basic compound. The accurate and sensitive quantification of such compounds in complex biological matrices like serum is crucial for various research applications, including pharmacology and toxicology. HPLC-MS/MS is the analytical technique of choice for this purpose due to its high selectivity, sensitivity, and speed.[1] This application note provides a detailed, theoretical protocol to guide the development of a robust analytical method for MECPP in serum.

Experimental Protocol

Disclaimer: This is a proposed protocol and requires experimental validation. Parameters such as collision energies, and specific gradient conditions must be optimized in the laboratory.

Materials and Reagents
  • MECPP analytical standard

  • Internal Standard (IS): Propose using a structurally similar amine, e.g., Amantadine or a stable isotope-labeled MECPP if available.

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Serum (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of protein from serum samples prior to analysis.[2][3]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of serum into the appropriately labeled tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

HPLC Conditions

Due to the polar nature of MECPP, HILIC is recommended for better retention and separation from unretained matrix components.[4]

ParameterProposed Condition
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)
0.0
3.0
3.5
4.0
6.0
Mass Spectrometry Conditions

Analysis should be performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode (ESI+).

ParameterProposed Setting
Mass Spectrometer Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +5500 V
Source Temperature 550°C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Dwell Time 50 ms
Proposed MRM Transitions

The exact mass of MECPP (C10H22N2O) is 186.1732 g/mol . The protonated precursor ion [M+H]+ is therefore m/z 187.2. Product ions must be determined by infusing a standard solution of MECPP. Plausible fragments could arise from the loss of the propanamide group or cleavage along the pentyl chain.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (CE) [eV]Notes
MECPP (Quant) 187.2Hypothetical 114.1Optimize (e.g., 15-30)Most intense, stable fragment
MECPP (Qual) 187.2Hypothetical 72.1Optimize (e.g., 20-40)Second most intense fragment
IS (e.g., Amantadine) 152.2135.2Optimize (e.g., 10-25)Known transition

Note: The product ions and collision energies for MECPP are hypothetical and must be optimized experimentally .

Data Presentation and Method Validation

Upon method development, a full validation should be performed according to regulatory guidelines. The following parameters should be assessed and summarized in tables.

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)Regression Model
MECPPe.g., 1 - 1000e.g., Linear, 1/x weighting>0.99
Table 2: Accuracy and Precision
AnalyteSpiked Conc. (ng/mL)Accuracy (% Bias)Precision (%RSD)
MECPP LLOQ (e.g., 1)DetermineDetermine
Low QC (e.g., 3)DetermineDetermine
Mid QC (e.g., 100)DetermineDetermine
High QC (e.g., 800)DetermineDetermine
Table 3: Recovery and Matrix Effect
AnalyteQC LevelRecovery (%)Matrix Effect (%)
MECPP LowDetermineDetermine
HighDetermineDetermine
Table 4: Limit of Detection (LOD) and Quantification (LOQ)
AnalyteLOD (ng/mL)LOQ (ng/mL)
MECPPDetermineDetermine

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_serum 100 µL Serum Sample s_is Add Internal Standard s_serum->s_is s_ppt Add 300 µL Cold Acetonitrile (Protein Precipitation) s_is->s_ppt s_vortex Vortex s_ppt->s_vortex s_cent Centrifuge (14,000 x g, 10 min) s_vortex->s_cent s_super Transfer Supernatant to Vial s_cent->s_super a_inject Inject 5 µL into HPLC s_super->a_inject a_hilic HILIC Separation (BEH Amide Column) a_ms Mass Spectrometry (ESI+, MRM Mode) d_quant Quantification (Peak Area Ratio vs. Conc.) a_ms->d_quant d_report Generate Report d_quant->d_report

Caption: Workflow for MECPP analysis in serum.

Signaling Pathway (Placeholder)

As MECPP is a small molecule for quantification, a signaling pathway is not directly applicable. A logical relationship diagram for MRM is provided instead.

G cluster_ms Triple Quadrupole Mass Spectrometer q1 Q1: Precursor Ion Selection (m/z 187.2) q2 Q2: Collision Cell (Fragmentation with Gas) q1->q2 q3 Q3: Product Ion Selection (e.g., m/z 114.1) q2->q3 detector Detector q3->detector compound MECPP from HPLC [M+H]+ compound->q1

Caption: Logical diagram of MRM detection for MECPP.

References

Application Notes & Protocols for Solid-Phase Extraction of MECPP from Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP) is a major metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Due to its potential endocrine-disrupting properties and widespread presence in the environment, accurate and sensitive methods for its detection in environmental water samples are crucial. Solid-phase extraction (SPE) is a commonly employed technique for the pre-concentration and purification of MECPP and other phthalate metabolites from aqueous matrices prior to instrumental analysis.[1] This document provides a detailed protocol for the solid-phase extraction of MECPP from environmental water samples, along with a summary of performance data for related compounds.

Experimental Protocols

This protocol is a generalized procedure based on common SPE methods for phthalate esters and their metabolites in aqueous samples. Optimization may be required for specific sample matrices and analytical instrumentation.

1. Materials and Reagents

  • SPE Cartridges: Reversed-phase SPE cartridges containing sorbents such as C18 or polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced).[2][3] The choice of sorbent may depend on the specific characteristics of the water sample.

  • Solvents: HPLC-grade or equivalent purity.

  • Glassware: Amber glass bottles for sample collection, beakers, graduated cylinders.

  • Filtration: 0.45 µm glass fiber filters.

  • SPE Manifold: Vacuum or positive pressure manifold for processing multiple samples.

  • Evaporation System: Nitrogen evaporator or rotary evaporator.

  • Analytical Vials: Autosampler vials with PTFE-lined caps.

2. Sample Collection and Preparation

  • Sample Collection: Collect water samples in pre-cleaned amber glass bottles to minimize photo-degradation and contamination from plastics.

  • Filtration: Upon arrival at the laboratory, filter the water samples through a 0.45 µm glass fiber filter to remove suspended particulate matter.[4]

  • pH Adjustment: Acidify the filtered water sample to a pH of approximately 3-4 with formic acid or hydrochloric acid. This step ensures that MECPP, which is a carboxylic acid, is in its neutral form to enhance its retention on the reversed-phase sorbent.

3. Solid-Phase Extraction (SPE) Procedure

The following steps outline the SPE procedure using a standard reversed-phase cartridge.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 5-10 mL of ethyl acetate.

    • Follow with 5-10 mL of methanol.

    • Finally, equilibrate the cartridge with 5-10 mL of deionized water (acidified to the same pH as the sample). Do not allow the cartridge to go dry at this stage.[5]

  • Sample Loading:

    • Pass the pre-treated water sample (typically 250-1000 mL) through the conditioned SPE cartridge at a steady flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5-10 mL of deionized water to remove any co-adsorbed polar impurities.

    • Dry the cartridge under vacuum for 10-20 minutes to remove residual water.[2]

  • Elution:

    • Elute the retained MECPP and other phthalate metabolites from the cartridge using a suitable organic solvent. A common elution solvent is ethyl acetate or a mixture of dichloromethane (B109758) and methanol.[6]

    • Typically, two aliquots of 3-5 mL of the elution solvent are passed through the cartridge and collected in a clean glass tube.

4. Post-Extraction Processing

  • Evaporation: Concentrate the collected eluate to near dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 0.5-1.0 mL) of a solvent compatible with the analytical instrument, such as acetonitrile or methanol.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.

Data Presentation

Quantitative data specifically for the SPE of MECPP from environmental water samples is limited in the readily available literature. However, the performance of SPE methods for parent phthalates and other related compounds can provide a useful benchmark. The following table summarizes recovery data and limits of detection for various phthalates from water samples using different SPE sorbents.

AnalyteSPE SorbentSample MatrixRecovery (%)LOD (ng/L)LOQ (ng/L)Reference
Dimethyl Phthalate (DMP)C18Surface Water-45-500-[4]
Diethyl Phthalate (DEP)C18Surface Water79 ± 5--[4]
Dibutyl Phthalate (DBP)C18Surface Water97 ± 11--[4]
Di(2-ethylhexyl) Phthalate (DEHP)C18Surface Water110 ± 22--[4]
Dimethyl Phthalate (DMP)C18Water93.2 - 98.5-10[7]
Dibutyl Phthalate (DBP)C18Water93.2 - 98.5-25[7]
Di(2-ethylhexyl) Phthalate (DEHP)C18Water93.2 - 98.5-35[7]
Various PhthalatesChromabond® HLBTap & Waste Water75 - 112-0.82 - 71[2]
Various PharmaceuticalsOasis HLB & MCXWastewater-1.30 - 10.6-[8][9]

Visualizations

Diagram 1: General Workflow for SPE of MECPP from Water Samples

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Environmental Water Sample Filter Filtration (0.45 µm) Sample->Filter Acidify pH Adjustment (pH 3-4) Filter->Acidify Condition 1. Cartridge Conditioning (Ethyl Acetate, Methanol, Water) Acidify->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing (Deionized Water) Load->Wash Elute 4. Elution (Ethyl Acetate) Wash->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for MECPP extraction from water.

Diagram 2: Logical Relationship of SPE Steps

SPE_Logic Start Start SamplePrep Sample Preparation (Filtration, pH Adjustment) Start->SamplePrep Conditioning SPE Cartridge Conditioning SamplePrep->Conditioning Loading Sample Loading Conditioning->Loading Washing Interference Removal (Washing) Loading->Washing Elution Analyte Elution Washing->Elution Analysis Instrumental Analysis Elution->Analysis End End Analysis->End

Caption: Logical steps in the SPE process.

References

Application Notes: Enhancing MECPP Detection by GC-MS through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-C-methyl-D-erythritol-2,4-cyclopyrophosphate (MECPP) is a key intermediate in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis, a vital metabolic route in many bacteria, plants, and apicomplexan parasites.[1] The analysis of MECPP is crucial for understanding the regulation of this pathway and for the development of novel drugs targeting it. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of metabolites. However, direct GC-MS analysis of MECPP is challenging due to its polar and non-volatile nature, stemming from the presence of hydroxyl and pyrophosphate functional groups. Derivatization is a chemical modification process used to convert non-volatile compounds into volatile derivatives, making them amenable to GC-MS analysis.[2] This document provides an overview of derivatization techniques, primarily focusing on a two-step methoximation and silylation process, to enhance the detection of MECPP by GC-MS.

Principle of Derivatization for GC-MS

The primary goal of derivatization for GC-MS is to increase the volatility and thermal stability of the analyte while reducing its polarity. This is typically achieved by replacing active hydrogens in functional groups like -OH, -NH2, -COOH, and -SH with less polar, more volatile chemical moieties. For a molecule like MECPP, the hydroxyl groups are the primary targets for derivatization.

A widely employed and effective strategy for the derivatization of polar metabolites is a two-step process involving methoximation followed by silylation.[2][3]

  • Methoximation: This initial step targets carbonyl groups (aldehydes and ketones). While MECPP itself does not contain carbonyl groups, this step is crucial in the context of analyzing biological extracts, which are complex mixtures of metabolites. Methoximation prevents the formation of multiple derivatives from compounds that can exist in different tautomeric forms (e.g., sugars), thus simplifying the resulting chromatogram.[3] Methoxyamine hydrochloride is a common reagent for this purpose.[3]

  • Silylation: This is the key step for increasing the volatility of compounds containing hydroxyl, carboxyl, and amine groups.[2] Silylating reagents replace the active hydrogens in these groups with a trimethylsilyl (B98337) (TMS) group.[2] This modification significantly reduces the polarity and increases the volatility of the molecule, allowing it to be vaporized in the GC injector and travel through the chromatographic column. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a popular and potent silylating reagent for this purpose.[2][4]

Application to MECPP

MECPP possesses hydroxyl groups that can be readily targeted by silylation reagents. The pyrophosphate group also contains active hydrogens that can potentially be silylated. The resulting TMS-derivatized MECPP will be significantly more volatile and thermally stable, enabling its separation and detection by GC-MS.

Experimental Protocols

Protocol 1: Two-Step Derivatization (Methoximation and Silylation)

This protocol is adapted from established methods for the GC-MS analysis of polar metabolites in biological samples.[2][5]

Materials:

  • Dried sample extract containing MECPP

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Incubator/thermal shaker

  • GC-MS autosampler vials with micro-inserts

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Lyophilization (freeze-drying) is highly recommended to remove all traces of water, which can interfere with the derivatization reactions.[2]

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride solution to the dried sample extract.

    • Seal the vial tightly.

    • Incubate the mixture at 37°C for 90 minutes with agitation (e.g., 1200 rpm in a thermal shaker).[2] This step converts any carbonyl-containing compounds in the sample matrix to their methoxime derivatives.

  • Silylation:

    • After the methoximation step, add 80 µL of MSTFA to the same vial.

    • Seal the vial tightly.

    • Incubate the mixture at 37°C for 30 minutes with agitation (e.g., 1200 rpm in a thermal shaker).[2] This step silylates the hydroxyl groups of MECPP and other polar metabolites.

  • GC-MS Analysis:

    • After incubation, the sample is ready for injection into the GC-MS system.

    • Transfer the derivatized sample to a GC autosampler vial with a micro-insert if necessary.

GC-MS Parameters (Example):

The following are suggested starting parameters and may require optimization for your specific instrument and application.

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial 80°C for 0.5 min, ramp to 200°C at 40°C/min, hold for 0.5 min, ramp to 260°C at 40°C/min, hold for 0.5 min, ramp to 330°C at 55°C/min, hold for 4 min.
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 70-700 m/z

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., Limit of Detection (LOD), Limit of Quantification (LOQ), signal enhancement) for the GC-MS analysis of derivatized MECPP. The development and validation of a specific method would be required to establish these parameters. The table below is presented as a template for researchers to populate upon method validation.

Derivatization MethodAnalyteDerivativeLimit of Detection (LOD)Limit of Quantification (LOQ)Signal Enhancement FactorReference
Methoximation + Silylation (MSTFA)MECPPTMS-MECPPData not availableData not availableData not availableTo be determined

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Dried Biological Extract lyophilize Lyophilization (Freeze-Drying) start->lyophilize Ensure complete dryness methoximation Methoximation (Methoxyamine HCl in Pyridine) 37°C, 90 min lyophilize->methoximation Step 1 silylation Silylation (MSTFA) 37°C, 30 min methoximation->silylation Step 2 gcms GC-MS Analysis silylation->gcms Inject

Caption: Experimental workflow for the two-step derivatization of MECPP for GC-MS analysis.

Derivatization_Logic MECPP MECPP (Polar, Non-volatile) Derivatization Derivatization (e.g., Silylation) MECPP->Derivatization Chemical Modification TMS_MECPP TMS-MECPP (Non-polar, Volatile) Derivatization->TMS_MECPP Forms Derivative GCMS GC-MS System TMS_MECPP->GCMS Amenable to Analysis Detection Enhanced Detection & Quantification GCMS->Detection

Caption: Logical relationship illustrating the necessity of derivatization for GC-MS analysis of MECPP.

References

Application Notes and Protocols for Toxicological Assessment of Mecoprop (MECPP) using Zebrafish Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop (MECPP) is a widely used phenoxy herbicide, and its potential impact on aquatic ecosystems is of growing concern. The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for toxicological research due to its genetic homology to humans, rapid external development, and transparent embryos, which allow for detailed non-invasive imaging of developing organs.[1] This document provides detailed application notes and experimental protocols for the toxicological assessment of MECPP using zebrafish models, with a focus on developmental toxicity, cardiotoxicity, neurotoxicity, and endocrine disruption.

Data Presentation

The following tables summarize the quantitative data on the toxicological effects of MECPP on zebrafish larvae.

Table 1: Developmental Toxicity of MECPP in Zebrafish Larvae [1]

Concentration (mg/L)Survival Rate (%)Eye Size (% of Control)Body Length (% of Control)
0 (Control)100100100
2510076.1Not specified
5096.653.3Not specified

Table 2: Cardiotoxicity of MECPP in Zebrafish Larvae [1]

Concentration (mg/L)Heart Rate (% of Control)SV-BA Distance* (% of Control)Aortic Arch Density (% of Control)
0 (Control)100100100
2592.3117.471.2
5088.6181.853.8

*SV-BA Distance: Distance between the sinus venosus and bulbus arteriosus.

Experimental Protocols

Zebrafish Maintenance and Embryo Collection

Materials:

  • Wild-type (e.g., AB strain) or transgenic (e.g., flk1:eGFP) adult zebrafish[1]

  • Zebrafish breeding tanks

  • Embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered to pH 7.2-7.4)[2]

  • Incubator at 28.5°C[2]

Protocol:

  • House adult zebrafish in a dedicated aquatic system with a 14-hour light/10-hour dark cycle.[1]

  • Set up breeding tanks the evening before embryo collection with a 2:1 male to female ratio.[2]

  • The following morning, collect freshly fertilized eggs within 30 minutes of spawning.[2]

  • Rinse the embryos with E3 medium to remove debris.

  • Select healthy, fertilized embryos at the 4- to 8-cell stage under a stereomicroscope for experiments.[2]

Developmental Toxicity Assay

This assay evaluates the general developmental defects caused by MECPP exposure.

Materials:

  • Healthy zebrafish embryos

  • MECPP stock solution (in DMSO)

  • E3 medium

  • 1-phenyl-2-thiourea (PTU) solution (0.003%) in E3 medium (to prevent pigmentation)[1]

  • 24-well plates[2]

  • Stereomicroscope

Protocol:

  • Prepare a range of MECPP concentrations (e.g., 0, 25, 50 mg/L) by diluting the stock solution in E3 medium containing 0.003% PTU. The final DMSO concentration should not exceed 0.1%.[1]

  • At 8 hours post-fertilization (hpf), place 30 embryos per well in 24-well plates.[1]

  • Remove the initial E3 medium and add 1 mL of the respective MECPP test solution or control (E3 + PTU + DMSO) to each well.

  • Incubate the plates at 28.5°C.

  • Renew the test solutions daily.[1]

  • At 96 hpf, assess the following endpoints under a stereomicroscope:

    • Survival Rate: Count the number of live embryos.

    • Morphological Abnormalities: Examine for pericardial edema, yolk sac edema, spinal curvature, and decreased eye size and body length.[1][2]

  • Quantify eye size and body length using image analysis software (e.g., ImageJ).

Cardiotoxicity Assay

This protocol assesses the adverse effects of MECPP on the cardiovascular system.

Materials:

  • Transgenic zebrafish with fluorescent vasculature (e.g., flk1:eGFP) are recommended for enhanced visualization.[1]

  • MECPP test solutions

  • Tricaine methanesulfonate (B1217627) (MS-222) for anesthesia[1]

  • Fluorescence microscope with a camera

  • Image analysis software

Protocol:

  • Expose embryos to MECPP as described in the Developmental Toxicity Assay (Protocol 2).

  • At 96 hpf, anesthetize the larvae with MS-222.[1]

  • Mount individual larvae on a microscope slide.

  • Under a fluorescence microscope, record high-speed videos of the heart for at least 30 seconds.

  • Analyze the videos to determine:

    • Heart Rate: Count the number of ventricular contractions per minute.[1]

    • SV-BA Distance: Measure the distance between the sinus venosus and the bulbus arteriosus as an indicator of heart morphology.[1]

    • Aortic Arch Integrity: Assess the structure and density of the aortic arches.[1]

    • Pericardial Edema: Measure the area of fluid accumulation around the heart.

Neurotoxicity Assay (Behavioral Analysis)

While specific data for MECPP is limited, this protocol outlines a general approach to assess neurotoxicity based on larval locomotor activity. Phenoxy herbicides like 2,4-D have been shown to alter the cholinergic system and reduce locomotion in zebrafish larvae.[3]

Materials:

  • Zebrafish larvae (5 days post-fertilization)

  • MECPP test solutions

  • 96-well plates

  • Automated behavioral analysis system (e.g., DanioVision)

Protocol:

  • Expose embryos to a range of sub-lethal MECPP concentrations from 4 hpf to 5 days post-fertilization (dpf).

  • At 5 dpf, transfer individual larvae to each well of a 96-well plate containing the corresponding MECPP solution.

  • Acclimate the larvae in the behavioral analysis system for a defined period.

  • Record locomotor activity using a light/dark transition paradigm. A typical paradigm includes alternating periods of light and darkness (e.g., 5 minutes each) to assess basal activity and response to stimuli.[4][5]

  • Analyze the tracking data to quantify endpoints such as:

    • Total distance moved

    • Velocity

    • Time spent active

    • Thigmotaxis (wall-hugging behavior), which can be indicative of anxiety.[3]

Endocrine Disruption Assay

Specific endocrine-disrupting effects of MECPP in zebrafish are not well-documented. However, related aryloxy-phenoxy-propionate herbicides have been shown to interact with the estrogen receptor alpha in zebrafish.[6] This protocol provides a framework for screening for endocrine-disrupting potential by analyzing the expression of key biomarker genes.[7][8]

Materials:

  • Zebrafish larvae (e.g., 120 hpf)

  • MECPP test solutions

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Primers for target genes (see Table 3)

Table 3: Potential Gene Markers for Endocrine Disruption in Zebrafish [7][8][9]

Endocrine AxisGene MarkerFunction
Estrogenicvtg1Vitellogenin 1 (yolk protein precursor)
cyp19a1bBrain aromatase
Androgenicsult2st3Sulfotransferase
cyp2k22Cytochrome P450
ThyroidtpoThyroid peroxidase
ttrTransthyretin

Protocol:

  • Expose embryos to a range of sub-lethal MECPP concentrations from 48 to 120 hpf.[8]

  • At 120 hpf, pool a sufficient number of larvae per treatment group for RNA extraction.

  • Extract total RNA from the larvae according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of the target genes. Normalize the expression to a stable reference gene (e.g., β-actin).

  • Analyze the fold change in gene expression in MECPP-treated groups relative to the control group.

Visualizations

Experimental Workflow

G cluster_setup 1. Experimental Setup cluster_exposure 2. MECPP Exposure cluster_assessment 3. Toxicological Assessment cluster_endpoints 4. Endpoint Analysis zebrafish_breeding Zebrafish Breeding & Embryo Collection embryo_exposure Embryo Exposure (from 8 hpf) zebrafish_breeding->embryo_exposure mecpp_prep MECPP Solution Preparation mecpp_prep->embryo_exposure dev_tox Developmental Toxicity (96 hpf) embryo_exposure->dev_tox cardio_tox Cardiotoxicity (96 hpf) embryo_exposure->cardio_tox neuro_tox Neurotoxicity (5 dpf) embryo_exposure->neuro_tox endo_tox Endocrine Disruption (120 hpf) embryo_exposure->endo_tox dev_endpoints Survival, Morphological Defects dev_tox->dev_endpoints cardio_endpoints Heart Rate, SV-BA Distance cardio_tox->cardio_endpoints neuro_endpoints Locomotor Activity neuro_tox->neuro_endpoints endo_endpoints Gene Expression endo_tox->endo_endpoints

Caption: Experimental workflow for assessing MECPP toxicity in zebrafish.

Putative Signaling Pathway for MECPP-Induced Cardiotoxicity

G MECPP MECPP Exposure Unknown Unknown Molecular Initiating Event MECPP->Unknown Apoptosis Increased Apoptosis in Cardiac Tissue Unknown->Apoptosis VascularDamage Vascular Damage (Aortic Arches) Unknown->VascularDamage HeartMorphology Altered Heart Morphology (Increased SV-BA Distance) Apoptosis->HeartMorphology VascularDamage->HeartMorphology HeartFunction Impaired Heart Function (Decreased Heart Rate) HeartMorphology->HeartFunction PericardialEdema Pericardial Edema HeartFunction->PericardialEdema

Caption: Putative pathway for MECPP-induced cardiotoxicity in zebrafish.

Hypothesized Pathway for Neurotoxicity of Phenoxy Herbicides

G PhenoxyHerbicide Phenoxy Herbicide Exposure (e.g., MECPP) CholinergicSystem Inhibition of Cholinesterase (ChE) Activity PhenoxyHerbicide->CholinergicSystem Neurotransmission Altered Neurotransmission CholinergicSystem->Neurotransmission MotorNeuron Impaired Motor Neuron Function Neurotransmission->MotorNeuron Behavior Altered Locomotor Behavior (Decreased Swimming) MotorNeuron->Behavior

Caption: Hypothesized neurotoxic pathway for phenoxy herbicides in zebrafish.

Generalized Pathway for Endocrine Disruption by Herbicides

G Herbicide Herbicide Exposure (e.g., MECPP) ER_Binding Binding to Estrogen Receptor (ERα) Herbicide->ER_Binding GeneExpression Altered Expression of Estrogen-Responsive Genes (e.g., vtg1, cyp19a1b) ER_Binding->GeneExpression Hormone_Imbalance Hormonal Imbalance GeneExpression->Hormone_Imbalance Reproductive_Effects Adverse Reproductive Outcomes Hormone_Imbalance->Reproductive_Effects

Caption: Generalized pathway for estrogenic endocrine disruption by herbicides.

References

Application Notes and Protocols for In Vitro Cell Culture Models to Study the Effects of MECP2 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-CpG binding protein 2 (MECP2) is a critical protein for normal neuronal development and function. Alterations in MECP2 levels, either through loss-of-function mutations (Rett Syndrome) or duplication of the gene (MECP2 Duplication Syndrome), lead to severe neurodevelopmental disorders.[1][2] In vitro cell culture models provide a powerful and accessible system to dissect the molecular mechanisms underlying these disorders and to screen for potential therapeutic interventions. This document provides detailed application notes and protocols for utilizing various in vitro models to study the consequences of altered MECP2 expression.

In Vitro Models for Studying MECP2 Function

A variety of in vitro models are employed to investigate the cellular and molecular impacts of MECP2 dysfunction. The choice of model depends on the specific research question and the desired level of biological complexity.

  • Induced Pluripotent Stem Cell (iPSC)-Derived Neurons: iPSCs reprogrammed from patient fibroblasts are a cornerstone of MECP2 research.[2][3][4] These cells can be differentiated into various neuronal subtypes, providing a human-relevant system to study disease-specific phenotypes.[2][3][5] Isogenic control lines, where the mutation is corrected, offer a powerful tool for comparative studies.[5]

  • Primary Neuronal Cultures: Neurons isolated from rodent models of MECP2 disorders are valuable for studying fundamental aspects of neuronal morphology, function, and network activity.[6]

  • Immortalized Cell Lines: While less biologically complex, immortalized cell lines with engineered MECP2 expression (knockdown or overexpression) can be useful for high-throughput screening and initial mechanistic studies.[7]

Key Phenotypes and Experimental Assays

Dysregulation of MECP2 leads to a range of quantifiable cellular phenotypes. The following assays are commonly used to assess these changes.

Neuronal Morphology and Complexity

Altered MECP2 levels often result in changes to neuronal structure, including reduced soma size and dendritic arborization in Rett Syndrome models.[2][3][8]

Experimental Protocol: Immunofluorescence for Neuronal Morphology

This protocol describes the immunofluorescent labeling of cultured neurons to visualize and quantify morphological characteristics.

Materials:

  • Cultured neurons on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibodies (e.g., anti-MAP2 for dendrites, anti-Tau for axons)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

Procedure:

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute primary antibodies in Blocking Buffer according to the manufacturer's instructions.

    • Incubate coverslips with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash three times with PBS.

    • Dilute fluorophore-conjugated secondary antibodies in Blocking Buffer.

    • Incubate with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature.

    • Wash once with PBS.

    • Mount coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize and capture images using a fluorescence microscope.

    • Quantify neuronal morphology (soma size, dendrite length, branch points) using image analysis software (e.g., ImageJ with NeuronJ plugin).

Gene and Protein Expression

MECP2 is a transcriptional regulator, and its altered function leads to widespread changes in gene and protein expression.

Experimental Protocol: Western Blot for MeCP2 Protein Levels

This protocol details the detection and quantification of MeCP2 protein levels in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MeCP2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Scrape cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-MeCP2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the measurement of target gene expression levels.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Isolate total RNA from cultured cells using a commercial kit, following the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

    • Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).

Neuronal Function

Electrophysiological recordings are essential for assessing the functional consequences of MECP2 dysregulation on neuronal excitability and synaptic transmission.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general overview of whole-cell patch-clamp recordings from cultured neurons.

Materials:

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller and microforge

  • External recording solution (e.g., artificial cerebrospinal fluid)

  • Internal pipette solution

  • Cultured neurons

Procedure:

  • Pipette Preparation:

    • Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ.

    • Fire-polish the pipette tip.

    • Fill the pipette with internal solution.

  • Cell Patching:

    • Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.

    • Under visual guidance, approach a target neuron with the patch pipette while applying positive pressure.

    • Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Recording:

    • Voltage-clamp mode: Hold the membrane potential at a specific voltage to record synaptic currents (e.g., -70 mV for excitatory currents, 0 mV for inhibitory currents).

    • Current-clamp mode: Inject current to measure changes in membrane potential, including resting membrane potential and action potential firing properties.

  • Data Analysis:

    • Analyze recorded traces using specialized software (e.g., Clampfit) to quantify parameters such as synaptic event frequency and amplitude, resting membrane potential, and action potential characteristics.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on the effects of MECP2 dysfunction.

Table 1: Effects of MECP2 Loss-of-Function (Rett Syndrome Models) on Neuronal Morphology

Cell TypeMECP2 MutationParameterObservationReference
Human iPSC-derived neuronsVarious patient mutationsSoma SizeDecreased[2][3]
Human iPSC-derived neuronsVarious patient mutationsSpine DensityReduced[2][3]
Human iPSC-derived neuronsp.Arg255* and p.Gly252Argfs7Nuclear SizeReduced[9]
Human iPSC-derived neuronsp.Arg255 and p.Gly252Argfs*7Branch NumberReduced[9]
Mouse primary hippocampal and cerebellar granule neuronsA140V knock-inSoma and Nucleus SizeSignificantly smaller[10]

Table 2: Effects of MECP2 Gain-of-Function (MECP2 Duplication Syndrome Models) on Neuronal Morphology and Function

Cell TypeMECP2 AlterationParameterObservationReference
Mouse primary cortical neuronsOverexpressionTotal Neurite LengthDecreased[11]
Mouse primary cortical neuronsOverexpressionLongest Axon LengthDecreased[11]
Mouse primary hippocampal neuronsTau-Mecp2 transgenicMiniature EPSC FrequencyAugmented[12]
Mouse primary hippocampal neuronsTau-Mecp2 transgenicMiniature IPSC FrequencyNo change[12]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways affected by MECP2 and common experimental workflows can aid in understanding the complex cellular consequences of MECP2 dysregulation.

experimental_workflow cluster_patient Patient-Derived Samples cluster_reprogramming Cellular Reprogramming cluster_differentiation Neuronal Differentiation cluster_analysis Phenotypic Analysis fibroblasts Fibroblasts ipscs iPSCs fibroblasts->ipscs Reprogramming neurons Neurons ipscs->neurons Differentiation morphology Morphology neurons->morphology gene_expression Gene Expression neurons->gene_expression electrophysiology Electrophysiology neurons->electrophysiology mecp2_signaling MECP2 MECP2 Chromatin Chromatin MECP2->Chromatin Binds to methylated DNA AKT_mTOR AKT/mTOR Pathway MECP2->AKT_mTOR Enhances BMP_Signaling BMP Signaling MECP2->BMP_Signaling Modulates Transcription Transcription Chromatin->Transcription Regulates Neuronal_Development Neuronal Development (Morphology, Synaptogenesis) Transcription->Neuronal_Development AKT_mTOR->Neuronal_Development BMP_Signaling->Neuronal_Development

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in MECPP Analysis of Urine and Saliva

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the analysis of 2-C-methyl-D-erythritol-2,4-cyclopyrophosphate (MECPP) in urine and saliva samples using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is MECPP and why is its analysis in urine and saliva important?

A1: 2-C-methyl-D-erythritol-2,4-cyclopyrophosphate (MECPP) is a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis.[1] In plants, it also acts as a retrograde signal, communicating stress from the plastids to the nucleus.[1][2] Its analysis in biological fluids like urine and saliva is crucial for various research areas, including studies on infectious diseases where this pathway is present in pathogens but absent in humans, making it a potential drug target.

Q2: What are matrix effects and how do they affect MECPP analysis?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological sample.[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification of MECPP. Urine and saliva are complex matrices containing salts, proteins, phospholipids (B1166683), and other endogenous metabolites that can interfere with the ionization of MECPP in the mass spectrometer source.[1]

Q3: What are the key physicochemical properties of MECPP to consider for method development?

A3: MECPP is a highly polar and hydrophilic molecule due to its multiple hydroxyl groups and a pyrophosphate moiety.[3] The pyrophosphate group is anionic at typical physiological pH.[3] These properties dictate the choice of sample preparation and chromatographic methods. Specifically, its high polarity makes it poorly retained on traditional reversed-phase C18 columns.

Q4: Which chromatographic technique is best suited for MECPP analysis?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique for separating polar compounds like MECPP.[4][5] HILIC stationary phases are polar, and they utilize a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent, which allows for the retention and separation of hydrophilic analytes that would otherwise elute in the void volume of a reversed-phase column.[5]

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for accurate MECPP quantification?

A5: A SIL-IS, such as deuterated MECPP, is considered the gold standard for quantitative LC-MS analysis.[3] Because it has nearly identical physicochemical properties to MECPP, it co-elutes and experiences the same degree of matrix effects (ion suppression or enhancement).[3] By normalizing the MECPP signal to the SIL-IS signal, variations in sample preparation and instrument response can be effectively compensated, leading to highly accurate and precise results.

Troubleshooting Guide

This guide addresses common issues encountered during MECPP analysis in urine and saliva, focusing on problems arising from matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column Overload: Injecting too high a concentration of MECPP or co-eluting matrix components. - Inappropriate Mobile Phase: pH of the mobile phase affecting the ionization state of MECPP. - Column Contamination: Buildup of matrix components on the analytical column.- Dilute the sample: A simple 1:1 to 1:10 dilution with the initial mobile phase can significantly reduce matrix effects.[5] - Optimize mobile phase pH: Adjust the pH to ensure consistent ionization of MECPP. - Implement a column wash step: A robust column wash between injections can remove strongly retained matrix components. - Use a guard column: Protects the analytical column from contamination.
Low Signal Intensity / Ion Suppression - High concentration of co-eluting matrix components: Phospholipids, salts, and urea (B33335) are common culprits in urine and saliva. - Inefficient Desolvation: High aqueous content in the mobile phase can hinder efficient droplet evaporation in the ESI source.- Improve sample preparation: Employ more rigorous extraction techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences. - Optimize HILIC conditions: A higher percentage of organic solvent in the mobile phase enhances ESI efficiency.[4] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Compensates for signal suppression.
High Signal Intensity / Ion Enhancement - Co-eluting compounds that improve ionization efficiency: Less common than suppression but can still occur.- Improve chromatographic separation: Modify the gradient to separate MECPP from the enhancing compounds. - Use a SIL-IS: Normalizes the signal to correct for enhancement.
Poor Reproducibility (Variable Peak Areas) - Inconsistent matrix effects between samples: Urine and saliva composition can vary significantly between individuals and collection times. - Inconsistent sample preparation: Variability in extraction recovery.- Utilize a robust SIL-IS: This is the most effective way to correct for inter-sample variability. - Standardize sample collection: Follow a consistent protocol for sample collection and storage. - Automate sample preparation: Reduces human error and improves consistency.
Retention Time Shifts - Changes in mobile phase composition: Inaccurate mixing or degradation of mobile phase components. - Column degradation: Loss of stationary phase or blockage. - Fluctuations in column temperature. - Prepare fresh mobile phase daily. - Monitor column performance with QC samples. - Use a column oven to maintain a stable temperature.
Ghost Peaks - Carryover from a previous injection: Highly concentrated samples can adsorb to parts of the LC system.- Optimize the autosampler wash solution: Use a strong solvent to clean the injection needle and port. - Inject a blank sample after high-concentration samples.

Experimental Protocols & Data

Physicochemical Properties of MECPP
PropertyValue/DescriptionImplication for Analysis
Molecular Formula C₅H₁₂O₉P₂Monoisotopic Mass: 277.9956 g/mol [3]
Polarity HighRequires hydrophilic interaction chromatography (HILIC) for retention.[4][5]
Ionization Anionic (due to pyrophosphate)Best analyzed in negative ion mode ESI-MS.
Solubility Soluble in waterSamples can be prepared in aqueous solutions.
Sample Preparation Strategies: A Comparison

The choice of sample preparation is critical for minimizing matrix effects. Below is a comparison of common techniques for urine and saliva.

Technique Principle Pros Cons Typical Recovery
Dilute-and-Shoot Simple dilution of the sample with a suitable solvent (e.g., mobile phase).- Fast and simple - Low cost- Minimal matrix removal - May not be sufficient for highly complex matricesVariable, depends on dilution factor and matrix complexity.
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) or an acid to precipitate proteins.- Simple and effective for protein removal - Can be automated- Does not remove other matrix components like salts and phospholipids - Analyte may co-precipitate70-90%
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.- Can provide a very clean extract - Can concentrate the analyte- Can be labor-intensive - Requires large volumes of organic solvents60-85%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.- High selectivity and recovery - Can concentrate the analyte - Can be automated- Requires method development - Can be more expensive>90%
Recommended Starting Protocol: Solid-Phase Extraction (SPE) for MECPP in Urine

Given the polar and anionic nature of MECPP, a weak anion exchange (WAX) SPE protocol is recommended for effective cleanup of urine samples.

Materials:

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples and centrifuge at 4000 x g for 10 minutes.

    • To 1 mL of supernatant, add the deuterated MECPP internal standard.

    • Adjust the pH to ~7.0-7.5 with dilute ammonium hydroxide.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the WAX cartridge.

    • Pass 3 mL of deionized water through the cartridge.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute MECPP with 2 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the initial HILIC mobile phase.

Visualizations

Logical Workflow for Troubleshooting Matrix Effects

troubleshooting_workflow start Problem Observed (e.g., Poor Peak Shape, Low Intensity) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement a SIL-IS (e.g., Deuterated MECPP) check_is->implement_is No is_ok Is the SIL-IS Signal Stable and Reproducible? check_is->is_ok Yes implement_is->is_ok check_chromatography Evaluate Chromatography: - Peak Shape - Retention Time Stability is_ok->check_chromatography No check_sample_prep Evaluate Sample Preparation: - Recovery - Matrix Removal is_ok->check_sample_prep Yes optimize_chromatography Optimize HILIC Method: - Gradient - Mobile Phase pH - Temperature check_chromatography->optimize_chromatography optimize_sample_prep Optimize Sample Prep: - Try a different technique (e.g., SPE) - Adjust dilution factor check_sample_prep->optimize_sample_prep end Problem Resolved optimize_chromatography->end optimize_sample_prep->end

Caption: Troubleshooting workflow for matrix effects in MECPP analysis.

Experimental Workflow for MECPP Analysis

experimental_workflow sample Urine or Saliva Sample add_is Spike with Deuterated MECPP Internal Standard sample->add_is sample_prep Sample Preparation (e.g., SPE, PPT, or Dilution) add_is->sample_prep hilic_separation HILIC Separation sample_prep->hilic_separation ms_detection Negative Ion ESI-MS/MS Detection hilic_separation->ms_detection data_analysis Data Analysis: Peak Integration & Ratio to Internal Standard ms_detection->data_analysis quantification Quantification of MECPP data_analysis->quantification

Caption: General experimental workflow for MECPP quantification.

References

Optimization of derivatization conditions for MECPP in GC-MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MECPP Derivatization for GC-MS Analysis

Welcome to the technical support center for the GC-MS analysis of MECPP (2-(2-methoxyethoxy) ethyl-4-(2-aminophenylthio)benzoate). This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting for common issues and answers to frequently asked questions regarding the derivatization of MECPP.

Troubleshooting Guide

This section addresses specific problems that may arise during the MECPP derivatization process, presented in a question-and-answer format.

Q1: I am observing a very small or no peak for my derivatized MECPP. What are the potential causes and how can I resolve this?

A1: This is a common issue that can stem from several factors related to the derivatization reaction itself or subsequent analytical steps.

Potential Causes & Solutions:

  • Incomplete Derivatization: The primary aromatic amine group in MECPP requires derivatization to become volatile and thermally stable for GC analysis.[1] Incomplete reactions are a frequent cause of low signal.

    • Reagent Quality: Derivatization reagents, especially silylating agents like BSTFA, are highly sensitive to moisture.[2][3] Ensure your reagents are fresh and have been stored under anhydrous conditions.

    • Reaction Conditions: The derivatization of amines may require specific temperatures and times to proceed to completion.[2] Optimization is key. Systematically vary the temperature (e.g., 60-80°C) and time (e.g., 30-90 minutes) to find the optimal conditions for MECPP.[4]

    • Reagent Excess: A sufficient molar excess of the derivatization reagent is necessary to drive the reaction to completion. A 2:1 molar ratio of reagent to active hydrogen is a good starting point, but this may need to be increased.[3]

  • Presence of Water: Water in the sample will preferentially react with silylating and some acylating reagents, consuming them and preventing the derivatization of MECPP.[2] Samples must be thoroughly dried before adding reagents, for instance, by evaporation under a stream of nitrogen or by lyophilization.[2]

  • GC System Issues:

    • Injector Temperature: If the injector temperature is too low, the derivatized MECPP may not vaporize completely. Optimize the injector temperature.[2]

    • Column Activity: Active sites on the GC column or liner can cause adsorption of the analyte, leading to poor peak shape or loss of signal. Use a deactivated liner and a high-quality, inert GC column. Regular conditioning of the column is also recommended.[2]

Q2: My chromatogram shows significant peak tailing for the derivatized MECPP peak. What could be the cause?

A2: Peak tailing is typically a sign of active sites in the GC system or suboptimal chromatographic conditions.

Potential Causes & Solutions:

  • Active Sites: The most common cause is interaction between the analyte and active surfaces in the injector or column.

    • Liner Contamination: The injector liner can become contaminated with non-volatile residues. Clean or replace the liner regularly.[2] Using a deactivated liner with glass wool can help trap non-volatile matrix components.

    • Column Contamination/Degradation: The front end of the column can become contaminated or lose its deactivation over time. Trimming a small portion (e.g., 10-20 cm) from the column inlet can often resolve this.

  • Suboptimal Conditions:

    • Low Injector Temperature: An injector temperature that is too low can lead to slow vaporization and cause peak tailing.[2]

    • Incompatible Stationary Phase: Ensure the GC column's stationary phase is appropriate for analyzing the derivatized MECPP. A mid-polarity phase like a 5% phenyl-methylpolysiloxane is often a good starting point.

Q3: I am seeing multiple peaks for what should be a single derivatized MECPP compound. Why is this happening?

A3: The appearance of multiple peaks can be due to incomplete reactions, side reactions, or the formation of different derivatives.

Potential Causes & Solutions:

  • Incomplete Derivatization: If the derivatization reaction does not go to completion, you may see a peak for the underivatized MECPP (if it elutes) along with the derivatized product. Optimize reaction conditions (time, temperature, reagent concentration) to ensure a complete reaction.[5]

  • Formation of Multiple Derivatives: With some reagents like BSTFA, it's possible to form multiple silylated derivatives, for example, a mono- and di-substituted product on the primary amine, especially under harsh conditions.[5] Using milder conditions or a different reagent might be necessary.

  • Reagent Artifacts: Excess derivatizing reagent or its byproducts can sometimes appear as peaks in the chromatogram.[4] Prepare and inject a reagent blank (all components except the analyte) to identify these peaks.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reagents for a compound like MECPP with a primary aromatic amine group?

A1: The two most common classes of reagents are silylating agents and acylating agents.[5]

  • Silylating Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a very common and effective reagent.[3] It replaces the active hydrogens on the amine group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.[3] Adding a catalyst like trimethylchlorosilane (TMCS) can increase its reactivity, especially for hindered amines.[7]

  • Acylating Reagents: Perfluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) are also widely used.[6] They react with the amine to form stable and volatile trifluoroacetamides.[8][9] These derivatives are particularly useful for analysis with an electron capture detector (ECD) due to the presence of fluorine atoms.

Q2: How do I choose between silylation (e.g., with BSTFA) and acylation (e.g., with TFAA)?

A2: The choice depends on your specific analytical needs.

  • BSTFA (Silylation): Generally produces clean reactions with volatile byproducts. TMS derivatives are highly suitable for MS detection. However, they are sensitive to moisture and may be less stable over time.

  • TFAA (Acylation): Forms very stable derivatives.[6][8] The reaction is often very fast. It is an excellent choice for trace analysis, especially with an ECD. However, the reaction can produce acidic byproducts that may need to be neutralized or removed.

Q3: My sample is in an aqueous solution. Can I perform the derivatization directly?

A3: No. Most common derivatization reagents, particularly silylating agents like BSTFA, react readily with water.[2] This will consume the reagent and prevent the derivatization of your analyte. It is critical to completely remove water from your sample before adding the derivatization reagent. This can be achieved by methods such as evaporation under nitrogen, vacuum centrifugation, or lyophilization.[2]

Q4: What are typical starting conditions for a derivatization reaction with BSTFA or TFAA?

A4: Always start with a systematic optimization. Good starting points are:

  • For BSTFA (+1% TMCS): Dissolve the dried sample in a suitable solvent (e.g., pyridine (B92270), acetonitrile). Add a 50-100 fold molar excess of the reagent. Heat at 60-70°C for 30-60 minutes.[2]

  • For TFAA: Dissolve the dried sample in a solvent like benzene (B151609) or ethyl acetate (B1210297). Add a catalyst or acid scavenger like trimethylamine (B31210) or pyridine.[6] Add TFAA and heat at 50-70°C for 15-30 minutes.[6]

Data Presentation: Derivatization Parameters

The following tables summarize typical experimental conditions for the derivatization of primary amines for GC-MS analysis. These should be used as starting points for the optimization of MECPP derivatization.

Table 1: Silylation Conditions for Primary Amines

Parameter Reagent: BSTFA + 1% TMCS
Solvent Acetonitrile, Pyridine, Dichloromethane
Reagent Ratio >2:1 molar ratio of reagent to analyte[3]
Temperature 60 - 80°C[2]
Time 20 - 60 minutes[2]

| Notes | Requires strictly anhydrous conditions.[2] Derivatives can be hydrolytically unstable. |

Table 2: Acylation Conditions for Primary Amines

Parameter Reagent: Trifluoroacetic Anhydride (TFAA)
Solvent Benzene, Ethyl Acetate, Acetonitrile[6]
Catalyst/Scavenger Pyridine, Trimethylamine (TMA)[6]
Temperature 50 - 75°C[6]
Time 15 - 30 minutes[6]

| Notes | Forms highly stable derivatives.[6] Excellent for ECD detection. |

Experimental Protocols

Protocol 1: Derivatization of MECPP using BSTFA with 1% TMCS

  • Sample Preparation: Transfer an appropriate amount of MECPP sample into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous pyridine) to redissolve the sample residue. Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds to ensure thorough mixing.

  • Heating: Place the vial in a heating block or oven set to 70°C for 45 minutes.[2]

  • Cooling: Remove the vial from the heat and allow it to cool to room temperature.[2]

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.

Protocol 2: Derivatization of MECPP using TFAA

  • Sample Preparation: Transfer the MECPP sample to a 2 mL autosampler vial and ensure it is completely dry by evaporating any solvent under dry nitrogen.

  • Reagent Addition: Add 200 µL of ethyl acetate to the vial. Then, add 50 µL of pyridine (as a catalyst and acid scavenger).

  • Derivatization: Add 50 µL of TFAA to the mixture.

  • Reaction & Heating: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60°C for 20 minutes.[6]

  • Cooling & Quenching (Optional): Allow the vial to cool to room temperature. To neutralize excess reagent, you can add a basic solution and perform a liquid-liquid extraction, but for many applications, direct injection is possible.

  • Analysis: Inject 1 µL of the supernatant into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample MECPP Sample Dry Evaporate to Dryness (under N2) Sample->Dry AddSolvent Add Solvent (e.g., Pyridine) Dry->AddSolvent AddReagent Add Derivatization Reagent (e.g., BSTFA) AddSolvent->AddReagent Vortex Vortex to Mix AddReagent->Vortex Heat Heat (e.g., 70°C, 45 min) Vortex->Heat Cool Cool to Room Temp Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Data Data Processing Detect->Data troubleshooting_tree Start Problem: Low or No MECPP Peak CheckReaction Check Derivatization Reaction Conditions Start->CheckReaction CheckSample Check Sample Preparation Start->CheckSample CheckGC Check GC-MS System Start->CheckGC Sol_Reagent Solution: Use fresh, anhydrous reagent. Increase excess. CheckReaction->Sol_Reagent Reagent issue? Sol_TempTime Solution: Optimize temperature and reaction time. CheckReaction->Sol_TempTime Suboptimal conditions? Sol_Dry Solution: Ensure sample is completely dry before adding reagents. CheckSample->Sol_Dry Moisture present? Sol_Liner Solution: Clean/replace injector liner. Use deactivated liner. CheckGC->Sol_Liner Peak tailing or contamination? Sol_Column Solution: Condition column or trim inlet. CheckGC->Sol_Column Poor peak shape? Sol_InjectorT Solution: Optimize injector temperature. CheckGC->Sol_InjectorT Suspect poor vaporization?

References

Technical Support Center: Optimizing MECPP Detection in Low-Concentration Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "MECPP" is recognized as a plastidial metabolite in plant biology, specifically 2-C-methyl-D-erythritol 2,4-cyclodiphosphate.[1] However, in the context of drug development and blood sample analysis, it is treated here as a hypothetical small molecule drug candidate to provide a relevant and detailed guide for researchers facing similar challenges with novel compounds. The principles and troubleshooting steps outlined are broadly applicable to the bioanalysis of low-concentration small molecules.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the detection limits of MECPP in low-concentration blood samples, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the detection of MECPP at low concentrations?

A1: The primary limiting factors can be categorized into three main areas:

  • Sample Preparation: Inefficient extraction of MECPP from the blood matrix, loss of the analyte during processing, and failure to remove interfering substances can all limit detection.[2]

  • Matrix Effects: Co-eluting endogenous components from blood (e.g., phospholipids (B1166683), salts, proteins) can suppress or enhance the ionization of MECPP in the mass spectrometer source, leading to inaccurate and imprecise measurements.[2][3]

  • Instrument Sensitivity: The inherent sensitivity of the LC-MS/MS system, including the efficiency of the ionization source and the detector's ability to distinguish the signal from noise, plays a crucial role. Optimizing MS parameters is essential.[3][4]

Q2: What is the "matrix effect" and how can I minimize it?

A2: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting substances from the sample matrix.[3] In blood plasma, phospholipids are common culprits. To minimize matrix effects:

  • Improve Chromatographic Separation: Optimize the LC method to separate MECPP from matrix components. Using a column with different chemistry (e.g., HILIC for polar compounds, reversed-phase for nonpolar) can be effective.[4]

  • Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) instead of simpler methods like Protein Precipitation (PPT).[2][5] These methods are better at removing interfering substances.

  • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for MECPP is ideal, as it will experience the same matrix effects, allowing for accurate correction during data processing.

Q3: Which sample preparation technique is best for low-concentration analysis?

A3: There is no single "best" technique, as the optimal choice depends on the physicochemical properties of MECPP.

  • Protein Precipitation (PPT): This is the simplest and fastest method but often results in the least clean extract, making it prone to significant matrix effects.[5] It is generally not recommended for very low detection limits.

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner sample than PPT by partitioning the analyte between two immiscible liquids. Method development is required to select the appropriate solvents.[6]

  • Solid-Phase Extraction (SPE): SPE is often considered the gold standard for achieving the lowest detection limits.[2] It provides excellent sample cleanup and the ability to concentrate the analyte, but it is the most complex and time-consuming method to develop.[2]

Troubleshooting Guide

This section addresses specific problems encountered during the analysis of low-concentration MECPP.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No MECPP Signal 1. Poor Extraction Recovery: The chosen sample preparation method is not efficiently extracting MECPP from the blood matrix. 2. Analyte Degradation: MECPP may be unstable under the extraction, storage, or analysis conditions. 3. Sub-optimal MS Parameters: Ionization and fragmentation settings are not maximized for MECPP.1. Optimize Extraction: Test different extraction techniques (PPT, LLE, SPE) and solvents. Perform recovery experiments by spiking a known amount of MECPP into a blank matrix. 2. Assess Stability: Conduct stability tests at different temperatures (room temp, 4°C, -80°C) and in different solutions (e.g., post-extraction solvent).[7] Ensure samples are processed quickly and stored properly. 3. Tune the Mass Spectrometer: Directly infuse a solution of MECPP to optimize source parameters (e.g., gas flows, temperature) and collision energy for the most sensitive and specific MRM transitions.[4]
High Background Noise / Poor Signal-to-Noise (S/N) Ratio 1. Contaminated Solvents/Reagents: Impurities in the mobile phase, extraction solvents, or collection tubes are introducing noise.[3][8] 2. Insufficient Sample Cleanup: The sample extract is "dirty," containing many interfering compounds from the blood matrix. 3. Carryover from Previous Injections: MECPP or other matrix components are adsorbing to the LC column or injector parts.1. Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases. Check collection tubes for leachable contaminants.[3][8] 2. Improve Sample Preparation: Switch from PPT to a more selective method like SPE to remove more matrix components.[2] 3. Optimize Wash Method: Implement a robust needle wash using a strong organic solvent. Increase the column flush time between samples with a high-organic mobile phase.
Inconsistent Results / Poor Reproducibility 1. Variable Extraction Efficiency: Manual sample preparation steps are not being performed consistently. 2. Matrix Effect Variability: The matrix effect is differing between samples or batches. 3. Inconsistent Sample Handling: Variations in pre-analytical factors like clotting time (for serum) or time before processing can alter the sample composition.[9]1. Automate or Standardize: Use automated liquid handlers if available. If manual, ensure precise and consistent timing, volumes, and mixing for all samples. 2. Use an Internal Standard: A stable isotope-labeled internal standard is critical to correct for variability. 3. Standardize Pre-analytical Steps: Follow a strict Standard Operating Procedure (SOP) for all blood collection and initial handling steps, including time to centrifugation and storage conditions.[9]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of different experimental choices on MECPP analysis.

Table 1: Comparison of Extraction Methods for MECPP Recovery and Matrix Effect

Extraction MethodAverage Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
Protein Precipitation (PPT)8515.245 (Ion Suppression)
Liquid-Liquid Extraction (LLE)928.588 (Minor Suppression)
Solid-Phase Extraction (SPE)983.197 (Negligible Effect)
Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. Values < 100% indicate ion suppression.

Table 2: Example of Optimized LC-MS/MS Parameters for MECPP Detection

ParameterOptimized ValuePurpose
LC Column C18, 1.7 µm, 2.1x50 mmProvides good retention and peak shape for small molecules.
Mobile Phase A Water + 0.1% Formic AcidPromotes ionization in positive mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the analyte from the column.
Flow Rate 0.4 mL/minStandard flow for analytical LC-MS.
Ionization Mode ESI PositiveAssumes MECPP ionizes well as [M+H]+.
MRM Transition 1 (Quantifier) 215.1 > 121.2The most intense and specific fragment ion for quantification.
MRM Transition 2 (Qualifier) 215.1 > 93.1A secondary fragment for identity confirmation.
Collision Energy 22 eVOptimized to produce the most stable and intense fragment ions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for MECPP from Plasma

This protocol is designed for maximum sample cleanup and analyte concentration.

  • Conditioning: Pass 1 mL of Methanol through a mixed-mode cation exchange SPE cartridge.

  • Equilibration: Pass 1 mL of HPLC-grade Water through the cartridge.

  • Sample Loading:

    • Pre-treat 200 µL of plasma by adding 20 µL of internal standard solution and 600 µL of 4% Phosphoric Acid in water.

    • Vortex for 30 seconds.

    • Load the entire pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1 M Acetic Acid through the cartridge to remove salts and polar interferences.

    • Wash 2: Pass 1 mL of Methanol through the cartridge to remove phospholipids and less polar interferences.

  • Elution:

    • Elute MECPP and the internal standard by adding 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Collect the eluate in a clean collection tube.

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex to mix, then transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Problem: Low MECPP Signal or Poor Reproducibility check_recovery check_recovery start->check_recovery end_node Re-analyze Samples with Optimized Method recovery_low recovery_low check_recovery->recovery_low optimize_spe optimize_spe recovery_low->optimize_spe Yes recovery_ok recovery_ok recovery_low->recovery_ok No optimize_spe->check_recovery check_ms check_ms recovery_ok->check_ms signal_low signal_low check_ms->signal_low tune_ms tune_ms signal_low->tune_ms Yes signal_ok signal_ok signal_low->signal_ok No tune_ms->check_ms check_matrix check_matrix signal_ok->check_matrix matrix_high matrix_high check_matrix->matrix_high improve_cleanup improve_cleanup matrix_high->improve_cleanup Yes matrix_ok matrix_ok matrix_high->matrix_ok No improve_cleanup->check_matrix matrix_ok->end_node

SPE_Workflow start Start: Plasma Sample conditioning 1. Condition Cartridge (Methanol) start->conditioning equilibration 2. Equilibrate Cartridge (Water) conditioning->equilibration pretreatment 3. Pre-treat & Load Sample (Acidify & Load) equilibration->pretreatment wash1 4. Wash 1 (Aqueous Acid Wash) pretreatment->wash1 Interferences Removed wash2 5. Wash 2 (Organic Wash) wash1->wash2 Interferences Removed elution 6. Elute MECPP (Basic Organic Solvent) wash2->elution MECPP Retained drydown 7. Evaporate & Reconstitute elution->drydown MECPP Collected end_node Analysis by LC-MS/MS drydown->end_node

References

Troubleshooting poor peak shape and resolution in HPLC analysis of MECPP.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the High-Performance Liquid Chromatography (HPLC) analysis of Mecoprop (MECPP).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape in MECPP analysis?

A1: The most common cause of poor peak shape, particularly peak tailing, for an acidic compound like MECPP is an inappropriate mobile phase pH. To achieve sharp, symmetrical peaks, the mobile phase pH should be at least 2 pH units below the pKa of MECPP, which is approximately 3.1.[1] Operating at a low pH (e.g., pH 2.5-3.0) ensures that MECPP is in its non-ionized form, leading to consistent interaction with the reversed-phase stationary phase and minimizing tailing.[1]

Q2: How can I improve the resolution between MECPP and other components in my sample?

A2: Improving resolution can be achieved by optimizing several parameters. You can adjust the mobile phase composition, such as the organic solvent-to-water ratio, or change the type of organic modifier (e.g., acetonitrile (B52724) vs. methanol). Additionally, selecting a column with a different stationary phase chemistry or a smaller particle size can enhance separation efficiency. Finally, optimizing the flow rate and column temperature can also lead to better resolution.

Q3: What are the recommended starting conditions for HPLC analysis of MECPP?

A3: A good starting point for MECPP analysis is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 or 60:40 v/v) containing an acidic modifier like 0.1% formic acid or phosphoric acid.[1][2] The flow rate is typically around 1.0 mL/min, with UV detection at 230 nm or 278 nm.[2]

Q4: My MECPP peak is fronting. What are the likely causes?

A4: Peak fronting can be caused by several factors, including column overload (injecting too much sample or a sample that is too concentrated), or a mismatch between the sample solvent and the mobile phase.[3] Ensure your sample is dissolved in a solvent that is weaker than or similar in composition to the mobile phase.

Q5: I am observing split peaks for MECPP. What should I investigate?

A5: Split peaks can arise from a few issues. It could be due to a partially blocked frit in your column or a void in the column packing. Another possibility is the co-elution of an interfering compound. Also, if the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, including splitting.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Symptom Possible Cause Recommended Solution
Peak Tailing Mobile phase pH is too close to the pKa of MECPP (approx. 3.1).[1]Lower the mobile phase pH to at least 2 units below the pKa (e.g., pH 2.5-3.0) using an acidifier like formic or phosphoric acid.[1]
Secondary interactions with the stationary phase.Use a column with end-capping or a different stationary phase chemistry.
Peak Fronting Column overload.Reduce the injection volume or dilute the sample.
Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks Partially blocked column frit or void in the column.Replace the column frit or the entire column.
Co-elution with an interfering compound.Optimize the mobile phase composition or gradient to improve separation.
Sample solvent is too strong.Prepare the sample in the mobile phase.
Problem 2: Poor Resolution
Symptom Possible Cause Recommended Solution
Inadequate separation between MECPP and other peaks Mobile phase composition is not optimal.Adjust the organic-to-aqueous ratio. Try a different organic modifier (e.g., switch from acetonitrile to methanol).
Column efficiency is low.Use a column with a smaller particle size or a longer column.
Flow rate is too high.Reduce the flow rate to allow for better partitioning between the mobile and stationary phases.
Temperature is not optimized.Adjust the column temperature. Lower temperatures often increase retention and may improve resolution.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of MECPP in Water Samples

This protocol outlines a general procedure for the determination of MECPP in water samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.[2]

  • Acidify the water sample (e.g., 500 mL) to pH 2.5 with hydrochloric acid.[2]

  • Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[2]

  • Wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under a vacuum.

  • Elute the MECPP with 5 mL of methanol or acetonitrile.[2]

  • Evaporate the eluent to dryness and reconstitute the residue in 1 mL of the mobile phase.[2]

2. HPLC Conditions

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[2]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% formic acid[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature 30 °C[2]
UV Detection 230 nm or 278 nm[2]
Protocol 2: Chiral Separation of MECPP Enantiomers

MECPP is a chiral compound, and its herbicidal activity is primarily associated with the (R)-(+)-enantiomer (Mecoprop-P). Chiral HPLC is necessary to separate the enantiomers.

1. Column Selection

2. Mobile Phase

  • The mobile phase for chiral separations often consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is critical for achieving separation.

  • Acidic or basic additives may be required to improve peak shape and resolution.

3. General Workflow for Chiral Method Development

  • Screen different chiral columns with a standard mobile phase (e.g., hexane/isopropanol).

  • Optimize the ratio of the mobile phase components.

  • Evaluate the effect of additives (e.g., trifluoroacetic acid for acidic compounds).

  • Optimize flow rate and temperature.

Visualizations

Caption: Chemical structure of Mecoprop (MECPP).

Troubleshooting_Workflow start Poor Peak Shape or Resolution peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution start->resolution tailing Tailing? peak_shape->tailing inadequate_sep Inadequate Separation? resolution->inadequate_sep fronting Fronting? tailing->fronting No check_pH Adjust Mobile Phase pH (2 units below pKa) tailing->check_pH Yes splitting Splitting? fronting->splitting No check_overload Reduce Sample Concentration/ Injection Volume fronting->check_overload Yes check_column_health Check for Column Void/ Blocked Frit splitting->check_column_health Yes end Acceptable Chromatogram splitting->end No optimize_mp Optimize Mobile Phase (Organic % or Type) inadequate_sep->optimize_mp Yes inadequate_sep->end No check_pH->end check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent check_solvent->end check_column_health->end change_column Change Column (Stationary Phase/Particle Size) optimize_mp->change_column optimize_flow Optimize Flow Rate change_column->optimize_flow optimize_flow->end

Caption: Troubleshooting workflow for poor peak shape and resolution.

References

Technical Support Center: Ensuring the Stability of MECPP in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MECPP) in stored biological samples. Adherence to proper sample handling and storage protocols is critical for accurate quantification and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is MECPP and why is its stability in biological samples a concern?

MECPP (2-C-methyl-D-erythritol-2,4-cyclodiphosphate) is a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis, a metabolic route essential in many bacteria, parasites, and plants. It also acts as a retrograde signaling molecule in plants, communicating stress from the chloroplast to the nucleus.[1][2] Given its role in vital biological processes, accurate measurement of MECPP levels is crucial. As a phosphorylated small molecule, MECPP is susceptible to enzymatic degradation and chemical instability, which can be influenced by sample collection, processing, and storage conditions.

Q2: What are the primary factors that can affect MECPP stability in stored samples?

The main factors include:

  • Storage Temperature: Inappropriate temperatures can lead to enzymatic activity or chemical degradation.

  • Storage Duration: The longer the storage period, the higher the potential for degradation.

  • Sample Type: The biological matrix (e.g., plasma, urine, cell extracts) can contain endogenous enzymes and interfering substances that affect stability.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause significant degradation of metabolites.[3][4][5][6][7]

  • pH of the Sample/Extraction Solvent: The stability of phosphorylated compounds can be pH-dependent.

Q3: What are the recommended storage temperatures for biological samples containing MECPP?

Q4: How many times can I freeze and thaw my samples without affecting MECPP levels?

It is highly recommended to minimize freeze-thaw cycles . Studies on other metabolites have shown that even a few cycles can lead to significant changes in their concentrations.[3][4][5][6][7] Ideally, samples should be aliquoted into single-use volumes before the initial freezing to avoid the need for repeated thawing of the entire sample.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of MECPP in biological samples.

Problem Potential Cause Recommended Solution
Low or undetectable MECPP levels Degradation during sample collection and processing: Delay in processing, storage at room temperature.Process samples immediately after collection. Keep samples on ice throughout the procedure.
Degradation during storage: Improper storage temperature, extended storage duration.Ensure long-term storage at -80°C. For critical studies, validate stability for the intended storage duration.
Inefficient extraction: Suboptimal extraction solvent or protocol.Use a validated metabolite extraction protocol. Protein precipitation with cold organic solvents (e.g., methanol (B129727), acetonitrile) is a common and effective method.
High variability in MECPP concentrations between replicates Inconsistent sample handling: Differences in processing time or temperature between samples.Standardize the entire workflow from sample collection to analysis. Use a detailed and consistent protocol for all samples.
Multiple freeze-thaw cycles: Aliquots undergoing different numbers of freeze-thaw events.Aliquot samples into single-use tubes after the initial processing and before the first freeze.
Matrix effects in LC-MS/MS analysis: Co-eluting substances from the biological matrix suppressing or enhancing the MECPP signal.Optimize the chromatographic separation to resolve MECPP from interfering compounds. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Poor peak shape in LC-MS analysis (e.g., tailing, splitting) Interaction of the phosphate (B84403) groups with the analytical column: Phosphorylated compounds can exhibit poor chromatography on standard reversed-phase columns.Use a column specifically designed for polar or anionic compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an anion-exchange column.
Column contamination or degradation: Buildup of matrix components on the column.Implement a robust column washing protocol between samples. Use a guard column to protect the analytical column.
Inappropriate mobile phase pH: The ionization state of MECPP can affect its retention and peak shape.Optimize the pH of the mobile phase to ensure consistent ionization and good chromatography.

Experimental Protocols

Protocol 1: General Metabolite Extraction from Plasma/Serum

This protocol is a general procedure for the extraction of small polar metabolites like MECPP from plasma or serum.

  • Sample Preparation:

    • Thaw frozen plasma/serum samples on ice.

    • Vortex the samples gently to ensure homogeneity.

  • Protein Precipitation and Metabolite Extraction:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 400 µL of ice-cold methanol (containing an appropriate internal standard, if used).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the supernatant, which contains the extracted metabolites, without disturbing the protein pellet.

    • Transfer the supernatant to a new tube.

  • Sample Concentration and Reconstitution:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in water) before LC-MS analysis.

Protocol 2: General Metabolite Extraction from Urine
  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Metabolite Extraction:

    • To 100 µL of the urine supernatant, add 400 µL of ice-cold methanol (containing an internal standard, if used).

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Collection and Preparation for Analysis:

    • Collect the supernatant and either directly inject a diluted aliquot for LC-MS analysis or dry and reconstitute as described in the plasma protocol.

Visualizations

experimental_workflow cluster_collection Sample Collection & Initial Processing cluster_storage Storage cluster_analysis Sample Analysis cluster_troubleshooting Troubleshooting Loop Collect Collect Biological Sample (Plasma, Urine, etc.) Process Immediate Processing on Ice (e.g., Centrifugation) Collect->Process Aliquot Aliquot into Single-Use Tubes Process->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Single Aliquot on Ice Store->Thaw Extract Metabolite Extraction Thaw->Extract Analyze LC-MS/MS Analysis Extract->Analyze Review Review Data Quality Analyze->Review Optimize Optimize Protocol Review->Optimize If issues arise Optimize->Extract

Caption: Recommended workflow for biological sample handling to ensure MECPP stability.

troubleshooting_logic cluster_preanalytical Pre-Analytical Factors cluster_analytical Analytical Factors start Inconsistent or Low MECPP Signal storage Check Storage Conditions (-80°C? Duration?) start->storage freeze_thaw Review Freeze-Thaw Cycles (Minimize to one) start->freeze_thaw collection Verify Collection Protocol (Immediate processing?) start->collection extraction Evaluate Extraction Efficiency (Solvent, Protocol) start->extraction lc_method Optimize LC Method (Column, Mobile Phase) start->lc_method ms_params Check MS Parameters (Matrix Effects, IS) start->ms_params end Improved MECPP Signal & Reproducibility storage->end freeze_thaw->end collection->end extraction->end lc_method->end ms_params->end

Caption: Logical workflow for troubleshooting inconsistent MECPP measurements.

References

Optimizing injection port parameters for MECPP analysis by GC-MS.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 2-C-methyl-D-erythritol-2,4-cyclopyrophosphate (MECPP) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing injection port parameters and troubleshooting common issues encountered during the analysis of this critical isoprenoid pathway intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for MECPP analysis by GC-MS?

A1: MECPP is a polar, non-volatile pyrophosphorylated sugar. Direct injection into a GC-MS system would result in thermal degradation in the hot injection port and poor chromatographic performance. Derivatization, typically a two-step process of methoximation followed by trimethylsilylation (TMS), is essential to:

  • Increase Volatility: The TMS groups replace active hydrogens on the hydroxyl and phosphate (B84403) groups, making the molecule less polar and more volatile, allowing it to travel through the GC column.

  • Enhance Thermal Stability: Derivatization protects the thermally labile pyrophosphate group from breaking down at the high temperatures of the GC inlet and column.

  • Improve Peak Shape: By reducing the polarity of the molecule, interactions with the GC column's stationary phase are minimized, resulting in sharper, more symmetrical peaks.

Q2: What are the key injection port parameters to optimize for MECPP analysis?

A2: The three most critical injection port parameters to optimize are:

  • Injector Temperature: This needs to be high enough to ensure rapid and complete vaporization of the derivatized MECPP but low enough to prevent thermal degradation.

  • Injection Mode (Split/Splitless): The choice between split and splitless injection depends on the concentration of MECPP in your sample and the required sensitivity of the assay.

  • Inlet Liner: The type of inlet liner can significantly impact the transfer of the derivatized MECPP onto the analytical column and prevent analyte degradation.

Q3: How does the MECPP signaling pathway relate to my research?

A3: MECPP is a key retrograde signaling molecule in plants, communicating stress signals from the chloroplast to the nucleus to regulate gene expression.[1][2][3][4] Understanding this pathway is crucial for research in plant stress physiology, crop improvement, and drug development targeting pathways in pathogenic organisms that also utilize the MEP pathway.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your MECPP analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Asymmetrical peaks, with a "tail" extending from the back of the peak (tailing) or a "shoulder" on the front (fronting).

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Derivatization Ensure the sample is completely dry before adding derivatization reagents. Optimize the reaction time and temperature for both methoximation and silylation steps.
Active Sites in the Inlet Use a deactivated inlet liner (e.g., silylated). Regularly replace the liner and septum to prevent the buildup of non-volatile residues that can create active sites.[5]
Column Overload (Fronting) Dilute the sample or increase the split ratio to reduce the amount of analyte introduced onto the column.[5]
Inappropriate Injector Temperature If the temperature is too low, incomplete vaporization can cause peak tailing. If too high, thermal degradation can lead to distorted peaks. Optimize the injector temperature as described in the experimental protocols below.[6]

Issue 2: Low or No MECPP Peak (Poor Sensitivity)

  • Symptom: The peak for derivatized MECPP is very small or absent, even with a known standard.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Thermal Degradation in the Inlet MECPP's pyrophosphate group is susceptible to thermal breakdown.[7] Lower the injector temperature in 10-20°C increments to find the optimal balance between vaporization and stability. Consider using a Programmed Temperature Vaporization (PTV) inlet if available.
Sub-optimal Split Ratio If using split injection, the split ratio may be too high, sending most of the sample to waste. Decrease the split ratio or switch to splitless injection for trace-level analysis.
Leaks in the System Check for leaks at the injection port, column fittings, and mass spectrometer interface using an electronic leak detector. Leaks can lead to a loss of sample and poor sensitivity.
Incomplete Derivatization As with peak shape issues, ensure your derivatization is complete. Incomplete derivatization will result in a low yield of the volatile TMS-MECPP derivative.

Issue 3: Ghost Peaks or High Background Noise

  • Symptom: Extraneous peaks appear in the chromatogram, or the baseline is noisy and elevated.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Septum Bleed Use high-quality, low-bleed septa and replace them regularly. Small particles from a deteriorating septum can enter the inlet and create ghost peaks.
Contaminated Syringe or Solvents Thoroughly clean the injection syringe between samples. Use high-purity solvents for sample preparation and derivatization to avoid introducing contaminants.
Carryover from Previous Injections Run a solvent blank after a high-concentration sample to ensure there is no carryover. If carryover is observed, clean the inlet liner and the first few centimeters of the GC column.
Derivatization Reagent Artifacts Inject a blank sample that has gone through the entire derivatization process to identify any peaks originating from the reagents themselves.

Experimental Protocols

Protocol 1: Two-Step Derivatization of MECPP

This protocol is a general guideline for the methoximation and trimethylsilylation of polar metabolites like MECPP.[8][9]

  • Drying: Evaporate the sample extract to complete dryness under a stream of nitrogen gas or using a vacuum concentrator. It is critical to remove all water, as it will deactivate the silylation reagent.

  • Methoximation:

    • Add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample.

    • Vortex for 1 minute.

    • Incubate at 30°C for 90 minutes with shaking.

  • Trimethylsilylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Vortex for 1 minute.

    • Incubate at 37°C for 30 minutes with shaking.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: GC-MS Method for Derivatized MECPP Analysis

The following are starting parameters for the GC-MS analysis of TMS-derivatized MECPP. Optimization will be required for your specific instrument and application.

ParameterRecommended Setting
GC System Agilent 7890B with 5977A MSD (or equivalent)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split/Splitless
Injection Volume 1 µL
Oven Program Initial temp 70°C, hold for 1 min; ramp at 10°C/min to 300°C, hold for 5 min
MS Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-650) or Selected Ion Monitoring (SIM)

Data Presentation: Optimizing Injection Port Parameters

The following tables provide a framework for optimizing your injection port parameters. You should perform these experiments systematically, changing only one parameter at a time.

Table 1: Injector Temperature Optimization

Injector Temperature (°C)Peak Area of TMS-MECPPPeak Asymmetry (Tailing Factor)Observations (e.g., degradation products)
240
250
260
270
280

Table 2: Split Ratio Optimization (for Split Injection)

Split RatioPeak Area of TMS-MECPPSignal-to-Noise RatioPeak Width at Half Height
10:1
20:1
50:1
100:1

Table 3: Inlet Liner Comparison

Liner TypePeak Area of TMS-MECPPPeak Asymmetry (Tailing Factor)Reproducibility (%RSD, n=5)
Splitless, Single Taper, Deactivated
Splitless, Single Taper with Wool, Deactivated
Split, Straight, Deactivated

Visualizations

MECPP Retrograde Signaling Pathway

MECPP_Signaling_Pathway cluster_chloroplast Chloroplast cluster_nucleus Nucleus MEP_pathway MEP Pathway MECPP MECPP MEP_pathway->MECPP IspF CAMTA3 CAMTA3 MECPP->CAMTA3 Retrograde Signal (Stress Conditions) Stress_Response_Genes Stress Response Genes CAMTA3->Stress_Response_Genes Activation

Caption: MECPP acts as a retrograde signal from the chloroplast to the nucleus under stress conditions.

GC-MS Troubleshooting Workflow

GCMS_Troubleshooting cluster_injection Injection Issues cluster_system System Issues Start Problem with MECPP Peak Check_Derivatization Verify Complete Derivatization Start->Check_Derivatization Check_Injection Optimize Injection Parameters Check_Derivatization->Check_Injection Derivatization OK Check_System Check for System Issues Check_Injection->Check_System Injection OK Temp Adjust Injector Temp Check_Injection->Temp Solution Problem Solved Check_System->Solution System OK Leaks Check for Leaks Check_System->Leaks Split Adjust Split Ratio Temp->Split Liner Change Inlet Liner Split->Liner Contamination Check for Contamination Leaks->Contamination

Caption: A logical workflow for troubleshooting common issues in MECPP analysis by GC-MS.

References

Selecting the appropriate internal standard for accurate MECPP quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the accurate quantification of mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP), a key secondary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Here you will find troubleshooting guides and FAQs to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving accurate and precise quantification of MECPP?

A1: The selection and proper use of an internal standard (IS) is the most critical factor. An ideal internal standard compensates for variability introduced during sample preparation, chromatography, and mass spectrometric detection. For MECPP analysis, the gold standard is a stable isotope-labeled (SIL) internal standard, such as ¹³C- or deuterium-labeled MECPP.

Q2: What are the options for internal standards for MECPP analysis?

A2: There are primarily three types of internal standards that can be considered:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are the most recommended type. They are chemically identical to the analyte (MECPP) but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H/D). This ensures they co-elute with the analyte and experience similar matrix effects.

  • Structural Analogs: These are molecules with a chemical structure similar to MECPP but are not isotopically labeled. They are a more cost-effective option but may not perfectly mimic the behavior of MECPP during analysis, potentially leading to less accurate results.

  • No Internal Standard: This approach is not recommended for quantitative analysis of MECPP in biological matrices due to the high potential for inaccurate and imprecise results.

Q3: Which type of stable isotope-labeled internal standard is better, ¹³C-labeled or deuterium-labeled?

A3: Both ¹³C- and deuterium-labeled internal standards are effective. However, ¹³C-labeled standards are often preferred as they are less likely to exhibit chromatographic shifts (a slight difference in retention time) compared to their non-labeled counterparts, which can sometimes be observed with deuterium-labeled standards. This co-elution is crucial for accurate compensation of matrix effects.

Q4: Can I use an internal standard for a different phthalate metabolite to quantify MECPP?

A4: While it is possible to use a SIL-IS of another phthalate metabolite, it is not the ideal approach. The best practice is to use an isotopically labeled analog of the specific analyte you are quantifying. Different phthalate metabolites can have varying extraction efficiencies and ionization responses, which would not be adequately corrected for by a non-isomeric internal standard.

Troubleshooting Guide

Issue 1: High Variability in Quantitative Results

  • Possible Cause: Inconsistent addition of the internal standard.

    • Solution: Ensure that the internal standard is added accurately and consistently to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Use a calibrated pipette and a consistent procedure.

  • Possible Cause: Poor choice of internal standard.

    • Solution: If you are not using a stable isotope-labeled internal standard for MECPP, consider switching to one (e.g., MECPP-¹³C₄). Structural analogs may not adequately compensate for matrix effects.

  • Possible Cause: Degradation of the analyte or internal standard.

    • Solution: Verify the stability of your stock solutions and samples under the storage and handling conditions used. Prepare fresh stock solutions and quality control samples to confirm stability.

Issue 2: Poor Peak Shape or Low Signal Intensity for the Internal Standard

  • Possible Cause: Suboptimal LC-MS/MS conditions.

    • Solution: Optimize the mass spectrometry parameters (e.g., collision energy, cone voltage) and liquid chromatography conditions (e.g., mobile phase composition, gradient) for both MECPP and the internal standard.

  • Possible Cause: Contamination of the LC-MS/MS system.

    • Solution: Perform a system flush and clean the ion source. Run a system suitability test with a known standard to ensure the instrument is performing correctly.

Issue 3: Inaccurate Results Despite Using a SIL-Internal Standard

  • Possible Cause: Isotopic contribution from the native analyte to the internal standard signal (or vice-versa).

    • Solution: Ensure that the mass difference between MECPP and the SIL-IS is sufficient to prevent isotopic overlap. A mass difference of at least 3-4 amu is generally recommended. Check the isotopic purity of your internal standard.

  • Possible Cause: Differential matrix effects.

    • Solution: While SIL-ISs are excellent at compensating for matrix effects, severe ion suppression or enhancement can still impact accuracy. Ensure proper sample cleanup to minimize matrix components. Consider diluting the sample if matrix effects are severe.

Performance of Different Internal Standards

The choice of internal standard significantly impacts the accuracy and precision of MECPP quantification. Stable isotope-labeled internal standards consistently provide the best performance.

Internal Standard TypeAnalyteTypical Accuracy (% Bias)Typical Precision (%RSD)Notes
¹³C-Labeled MECPP MECPP< 5%< 10%Recommended Gold Standard. Co-elutes perfectly with the analyte, providing the most effective correction for matrix effects and experimental variability.
Deuterium-Labeled MECPP MECPP< 10%< 15%A very good alternative to ¹³C-labeled standards. May occasionally exhibit a slight chromatographic shift, which could minimally impact matrix effect correction.
Structural Analog MECPP15-30%> 20%Can be used if a SIL-IS is unavailable, but requires extensive validation. Does not co-elute and may not behave identically to MECPP during sample preparation and analysis, leading to lower accuracy and precision.
No Internal Standard MECPPHighly Variable (>50%)Highly Variable (>30%)Not recommended for quantitative bioanalysis. Results are prone to significant errors due to uncorrected variability.

Note: The values in this table are representative and can vary depending on the specific laboratory, instrumentation, and matrix.

Experimental Protocol: Quantification of MECPP in Urine by LC-MS/MS

This protocol describes a general method for the quantification of MECPP in human urine using a stable isotope-labeled internal standard.

1. Materials and Reagents

  • MECPP certified reference standard

  • MECPP-¹³C₄ (or other suitable SIL

Best practices for quality control and assurance in MECPP measurement.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for quality control and assurance in the measurement of monoethyl-cis-(2-dimethylaminomethyl) phenylcyclohexane (B48628) (MECPP). It includes frequently asked questions, troubleshooting guides, and a representative experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is MECPP and why is its accurate measurement important?

A1: MECPP, or 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate, is a crucial intermediate in the methylerythritol phosphate (B84403) (MEP) pathway. This pathway is essential for the biosynthesis of isoprenoids in many bacteria, plants, and apicomplexan parasites. Isoprenoids are a vast class of organic molecules involved in vital cellular functions, including cell membrane integrity, hormone production, and electron transport. In plants, MECPP also acts as a retrograde signaling molecule, communicating stress signals from the plastid to the nucleus to regulate gene expression.[1][2] Accurate measurement of MECPP is therefore critical for understanding microbial and plant physiology, studying disease mechanisms (e.g., malaria, tuberculosis), and for the development of novel drugs and herbicides targeting the MEP pathway.

Q2: What are the primary analytical methods for MECPP quantification?

A2: The most common and robust method for the quantification of MECPP is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is necessary for measuring low-abundance metabolites like MECPP in complex biological matrices.

Q3: What are "matrix effects" and how can they impact MECPP measurement?

A3: Matrix effects are a common challenge in LC-MS/MS analysis and refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins). These effects can lead to ion suppression or enhancement, resulting in inaccurate quantification of MECPP. It is crucial to assess and mitigate matrix effects to ensure data reliability.

Q4: How can I minimize matrix effects in my MECPP analysis?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Use sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the LC method to separate MECPP from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with MECPP is the most effective way to compensate for matrix effects. The SIL-IS experiences similar ionization suppression or enhancement as the analyte, allowing for accurate correction during data analysis.

Q5: What is the role of Quality Control (QC) samples in MECPP measurement?

A5: QC samples are essential for monitoring the performance and reliability of the analytical run. Pooled QC samples, created by mixing small aliquots of each study sample, are particularly useful. They are injected periodically throughout the analytical batch to:

  • Assess the stability and reproducibility of the analytical method.

  • Monitor for signal drift in the LC-MS system.

  • Provide a basis for data normalization to correct for systematic variations.

Troubleshooting Guide

Issue 1: No or low MECPP signal detected.

Potential Cause Troubleshooting Steps
Inefficient cell lysis/extraction - Ensure the chosen extraction solvent and method are appropriate for your sample type. - Consider mechanical disruption methods (e.g., bead beating, sonication) for robust cells or tissues. - Verify the pH of the extraction buffer, as it can influence MECPP stability.
MECPP degradation - Process samples quickly and on ice to minimize enzymatic activity. - Store extracts at -80°C until analysis. - Avoid multiple freeze-thaw cycles.
Instrumental issues - Check the LC-MS system for leaks, clogs, or low solvent levels. - Confirm that the mass spectrometer is properly tuned and calibrated. - Ensure the correct MRM transitions and collision energies are being used for MECPP.
Sub-optimal ionization - Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). - Ensure the mobile phase composition is compatible with efficient ionization of MECPP.

Issue 2: High variability in MECPP measurements between replicate samples.

Potential Cause Troubleshooting Steps
Inconsistent sample preparation - Ensure precise and consistent pipetting of all reagents and samples. - Standardize all extraction steps, including incubation times and temperatures. - Use an internal standard to correct for variations in extraction efficiency.
Matrix effects - Evaluate for matrix effects using a post-extraction spike experiment. - If significant matrix effects are present, improve the sample cleanup procedure or optimize the chromatographic separation.
LC-MS system instability - Monitor system suitability by injecting a standard solution at the beginning of the run. - Check for fluctuations in LC pressure, which may indicate a leak or blockage. - Ensure the autosampler is functioning correctly and maintaining a consistent injection volume.

Issue 3: Poor chromatographic peak shape for MECPP.

Potential Cause Troubleshooting Steps
Column contamination or degradation - Flush the column with a strong solvent to remove contaminants. - If the problem persists, replace the analytical column.
Inappropriate mobile phase - Ensure the mobile phase is properly degassed and filtered. - Check the pH of the mobile phase, as it can affect the ionization state and peak shape of MECPP.
Sample solvent mismatch - Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.

Data Presentation: Key Quality Control Parameters

The following table summarizes key quality control parameters that should be monitored during MECPP analysis.

ParameterAcceptance CriteriaMonitoring Frequency
Calibration Curve (R²) > 0.99Each analytical batch
QC Sample Signal Intensity RSD < 15%Every 5-10 injections
Internal Standard Response Area variation < 20% across all samplesEach injection
Retention Time Drift < 2% shift relative to the averageEach injection
Blank Injection No significant peak at the retention time of MECPPAt the beginning and end of each batch

Experimental Protocols

Representative Protocol: Quantification of MECPP in Bacterial Cells by LC-MS/MS

This protocol provides a general framework. Specific parameters may need to be optimized for your particular instrumentation and experimental goals.

1. Sample Preparation (Cell Extraction)

  • Cell Quenching and Harvesting: Rapidly quench metabolic activity by adding a cold quenching solution (e.g., 60% methanol (B129727) at -40°C) to the bacterial culture. Centrifuge at a low temperature to pellet the cells.

  • Metabolite Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol). Add an internal standard (e.g., a stable isotope-labeled MECPP, if available) at this stage.

  • Cell Lysis: Disrupt the cells using bead beating or sonication on ice.

  • Protein Precipitation: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.

  • Sample Clarification: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used for polar metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute MECPP, followed by a wash and re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for MECPP and the internal standard should be optimized by infusing a standard solution.

    • Source Parameters: Optimize spray voltage, gas temperatures, and flow rates for maximal signal intensity.

3. Data Analysis

  • Integrate the peak areas for MECPP and the internal standard in each sample.

  • Calculate the ratio of the MECPP peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Determine the concentration of MECPP in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

MECPP_Measurement_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing cluster_3 Quality Control SampleCollection Sample Collection Quenching Metabolic Quenching SampleCollection->Quenching Extraction Extraction with Internal Standard Quenching->Extraction Clarification Clarification & Reconstitution Extraction->Clarification LC_Separation LC Separation Clarification->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Review Review QC Data Quantification->Data_Review QC_Prep Prepare Pooled QC Samples QC_Injection Inject QC Samples Periodically QC_Prep->QC_Injection QC_Injection->LC_Separation System_Suitability System Suitability Test System_Suitability->LC_Separation

Caption: General workflow for MECPP measurement with integrated quality control checkpoints.

Troubleshooting_High_Variability Start High Variability in QC Samples Check_IS Review Internal Standard Response (Area variation < 20%?) Start->Check_IS Check_Prep Review Sample Preparation Protocol (Consistent pipetting, timing, etc.?) Check_IS->Check_Prep No Sol_IS Root Cause: Inconsistent IS addition or degradation. Solution: Ensure accurate pipetting of IS early in the process. Check_IS->Sol_IS Yes Check_System Review System Performance (Pressure stable, RT drift < 2%?) Check_Prep->Check_System No Sol_Prep Root Cause: Inconsistent sample handling. Solution: Standardize protocol and retrain personnel. Check_Prep->Sol_Prep Yes Sol_System Root Cause: LC-MS system instability. Solution: Perform system maintenance (check for leaks, flush column). Check_System->Sol_System Yes Peak_Integration Re-process data and re-evaluate Check_System->Peak_Integration No

Caption: Troubleshooting logic for high variability in quality control samples.

MECPP_Signaling_Pathway cluster_0 Plastid cluster_1 Nucleus cluster_2 Endoplasmic Reticulum Stress Environmental Stress (e.g., high light, wounding) MEP_Pathway MEP Pathway Stress->MEP_Pathway MECPP MECPP Accumulation MEP_Pathway->MECPP CAMTA3 CAMTA3 Activation MECPP->CAMTA3 Ca2+ dependent retrograde signal RSRE RSRE cis-element CAMTA3->RSRE binds to GSR_Genes General Stress Response (GSR) Gene Expression RSRE->GSR_Genes activates UPR Unfolded Protein Response (UPR) Potentiation GSR_Genes->UPR modulates

Caption: MECPP retrograde signaling pathway in response to environmental stress.[3][4]

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for MECPP Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 2-C-methyl-D-erythritol 4-cyclopyrophosphate (MECPP), a key intermediate in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis. The selection of an appropriate analytical method is critical for accurate and reliable quantification in various biological matrices. This document presents a cross-validation framework, supported by typical experimental data, to facilitate an informed decision-making process for your research needs.

Principles of Cross-Validation

Method cross-validation is the process of comparing two distinct analytical methods to ascertain if they yield equivalent and reliable results for a specific analyte. This is a crucial step when transitioning between methods or when comparing data generated from different analytical platforms. The fundamental principle involves analyzing an identical set of samples with both methodologies and statistically evaluating the outcomes to ensure consistency, accuracy, and precision.

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-MS/MS and GC-MS for the quantification of MECPP and other polar metabolites. It is important to note that this data is compiled from various sources and direct comparisons should be interpreted with consideration for the different sample matrices and specific experimental conditions.

Table 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Performance Data for MECPP and Similar Polar Analytes

ParameterTypical ValueNotes
Linearity (R²)> 0.99High linearity is consistently achievable over a defined concentration range.
Limit of Detection (LOD)0.10 µg/L[1]Can vary depending on the sample matrix and instrumentation.[1]
Limit of Quantification (LOQ)0.3 - 1.0 µg/L (Estimated)Typically 3-10 times the LOD.
Accuracy (% Recovery)80 - 120%Matrix effects can be a factor and may require the use of internal standards for correction.
Precision (%RSD)< 15%Robust and reproducible results are consistently achieved.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Derivatized Polar Metabolites

ParameterTypical ValueNotes
Linearity (R²)> 0.99Good linearity is generally achievable after derivatization.
Limit of Detection (LOD)1 - 10 µg/L (Estimated)Dependent on derivatization efficiency and sample matrix.
Limit of Quantification (LOQ)3 - 30 µg/L (Estimated)Typically 3-10 times the LOD.
Accuracy (% Recovery)70 - 110%Can be influenced by the efficiency and reproducibility of the derivatization step and matrix effects.
Precision (%RSD)< 20%Precision can be affected by the multi-step sample preparation including derivatization.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. The following sections outline representative methodologies for the analysis of MECPP using HPLC-MS/MS and a proposed GC-MS method involving derivatization.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This protocol is based on established methods for the analysis of MECPP and other polar metabolites in biological matrices such as urine.[1]

1. Sample Preparation:

  • Matrix: Urine, Plasma, Cell Lysates

  • Procedure:

    • Thaw frozen samples on ice.

    • Centrifuge the samples to pellet any debris.

    • Perform a protein precipitation step for plasma or cell lysate samples by adding a threefold volume of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for injection.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column or a HILIC column is suitable for retaining the polar MECPP. For example, a BetaSil Phenyl Column (100 Å, 2.1 mm) has been used.[1]

  • Mobile Phase: A gradient elution with a polar mobile phase is typically used. For instance, a gradient of water with a small amount of formic acid (for better ionization) and acetonitrile.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.[1]

  • Injection Volume: A small injection volume, such as 10 µL, is common.[1]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is effective for the analysis of phosphorylated compounds like MECPP.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for MECPP.

  • Instrumentation: A triple quadrupole (QqQ) or a QTRAP mass spectrometer is commonly employed.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the polar and non-volatile nature of MECPP, a derivatization step is mandatory to increase its volatility and thermal stability for GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Matrix: Urine, Plasma, Cell Lysates

  • Procedure:

    • Perform an initial sample clean-up as described for the HPLC method (e.g., protein precipitation and drying).

    • Derivatization (Silylation):

      • Add a methoxyamine hydrochloride solution in pyridine (B92270) to the dried extract to protect carbonyl groups and incubate.

      • Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. This reaction makes the MECPP molecule volatile.

2. GC Conditions:

  • Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte onto the column.

  • Oven Temperature Program: A temperature gradient is employed to separate the derivatized analytes. For example, starting at a lower temperature and ramping up to a higher temperature.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Full scan mode can be used for qualitative analysis and identification, while Selected Ion Monitoring (SIM) is employed for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized MECPP.

Method Selection and Cross-Validation Workflow

The choice between HPLC-MS/MS and GC-MS for MECPP quantification depends on several factors including the required sensitivity, sample throughput, and available instrumentation. HPLC-MS/MS generally offers higher sensitivity and specificity for polar, non-volatile compounds like MECPP without the need for derivatization, leading to a simpler workflow. GC-MS, while a powerful technique, requires a more complex sample preparation involving derivatization, which can introduce variability.

Below is a logical workflow for the cross-validation of these two methods.

CrossValidationWorkflow Cross-Validation Workflow for MECPP Quantification cluster_sample Sample Cohort cluster_hplc HPLC-MS/MS Method cluster_gcms GC-MS Method cluster_comparison Statistical Comparison SamplePool Pool of Representative Samples (e.g., Spiked Matrices, Biological Samples) HPLC_Prep Sample Preparation (e.g., Protein Precipitation) SamplePool->HPLC_Prep Aliquot 1 GCMS_Prep Sample Preparation & Derivatization (e.g., Silylation) SamplePool->GCMS_Prep Aliquot 2 HPLC_Analysis HPLC-MS/MS Analysis (Reversed-Phase/HILIC, ESI-, MRM) HPLC_Prep->HPLC_Analysis HPLC_Data Data Acquisition & Processing (Quantification of MECPP) HPLC_Analysis->HPLC_Data Stat_Compare Statistical Analysis (e.g., Bland-Altman Plot, Correlation) HPLC_Data->Stat_Compare GCMS_Analysis GC-MS Analysis (Capillary GC, EI, SIM) GCMS_Prep->GCMS_Analysis GCMS_Data Data Acquisition & Processing (Quantification of Derivatized MECPP) GCMS_Analysis->GCMS_Data GCMS_Data->Stat_Compare

Cross-validation workflow for MECPP quantification.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the MEP pathway, highlighting the position of MECPP.

MEP_Pathway Simplified Methylerythritol Phosphate (MEP) Pathway G3P Glyceraldehyde 3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP MECPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MECPP HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate MECPP->HMBPP IPP_DMAPP Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) HMBPP->IPP_DMAPP Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids

Simplified MEP pathway showing MECPP as a key intermediate.

References

A Guide to Inter-laboratory Comparison and Proficiency Testing for MECP2 Duplication Syndrome Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods used for the detection of MECP2 gene duplications, the genetic cause of MECP2 Duplication Syndrome (MDS). It outlines the principles of inter-laboratory comparisons and proficiency testing (PT) to ensure the accuracy and reliability of test results. While specific quantitative data from formal, multi-laboratory proficiency tests for MECP2 duplication analysis are often proprietary to the organizing bodies and participating labs, this document synthesizes performance characteristics from published literature on copy number variation (CNV) detection methodologies.

MECP2 Duplication Syndrome is a severe X-linked neurodevelopmental disorder primarily affecting males.[1][2] It is caused by the duplication of the MECP2 gene on chromosome Xq28.[3][4] Accurate detection of this copy number variation is critical for diagnosis, genetic counseling, and the development of therapeutic strategies. Inter-laboratory comparisons and proficiency testing are essential for ensuring high standards of testing quality and for understanding the performance of different analytical methods.[5][6] Organizations like the College of American Pathologists (CAP) and the European Molecular Genetics Quality Network (EMQN) provide proficiency testing schemes for CNV detection.[7][8]

Comparison of Analytical Methods for MECP2 Duplication Detection

The detection of MECP2 duplications relies on methods that can accurately quantify gene copy number. The primary methods employed are Chromosomal Microarray (CMA), Multiplex Ligation-dependent Probe Amplification (MLPA), and Next-Generation Sequencing (NGS). Droplet Digital PCR (dPCR) is also emerging as a precise confirmatory method.[9][10]

Below is a summary of the performance characteristics of these methods based on studies of CNV detection.

Table 1: Comparison of Methods for MECP2 Duplication Analysis

MethodReported Detection Rate for CNVsStrengthsLimitations
Chromosomal Microarray (CMA) High; considered a first-tier test for developmental disabilities.[1][11]- Genome-wide analysis, can detect other clinically relevant CNVs. - Can define the size and boundaries of the duplication.[10]- May not detect very small or complex rearrangements. - Lower resolution compared to targeted methods.
Multiplex Ligation-dependent Probe Amplification (MLPA) High for targeted regions.[12][13]- Relatively low cost and rapid turnaround time. - High-throughput capability. - Good for confirming known duplications and for family studies.[14]- Targeted assay, only detects duplications/deletions in regions covered by probes. - Does not provide information on the size of the duplication beyond the probed exons. - Can be affected by single nucleotide polymorphisms (SNPs) in probe binding sites.[15]
Next-Generation Sequencing (NGS) High, with appropriate bioinformatic analysis.[16][17]- Can detect CNVs and sequence variants simultaneously. - Can precisely map duplication breakpoints. - High-throughput and can be used for panel testing or whole-genome analysis.[11]- Bioinformatic pipeline for CNV detection can be complex and variable between labs.[18] - Higher cost per sample compared to MLPA. - Uniformity of coverage can affect accuracy.[19]
Droplet Digital PCR (dPCR) Very high precision and accuracy.[9]- Absolute quantification of copy number without a standard curve. - High sensitivity for detecting mosaicism. - Excellent for validating findings from other methods.[9]- Low throughput. - Targeted to specific gene regions. - Higher cost per sample for initial screening.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of results. Below are generalized methodologies for the key experiments cited.

Multiplex Ligation-dependent Probe Amplification (MLPA) Protocol for MECP2 Duplication

MLPA is a semi-quantitative PCR-based method used to determine the relative copy number of specific genomic sequences.

  • DNA Extraction and Quantification: Genomic DNA is extracted from patient samples (e.g., peripheral blood). The concentration and purity of the DNA are accurately measured.

  • Denaturation and Hybridization: 100-500 ng of genomic DNA is denatured and then hybridized overnight with a mixture of MLPA probes specific for the exons of the MECP2 gene and several control genes.

  • Ligation: The two parts of each hybridized probe are ligated by a thermostable ligase. This ligation will only occur if both probe parts are correctly hybridized to their adjacent target sequences.

  • PCR Amplification: All ligated probes are amplified by PCR using a single pair of universal primers. The number of amplification cycles is kept low to ensure the reaction remains in the exponential phase.

  • Fragment Analysis: The amplified products, which differ in length, are separated by capillary electrophoresis.

  • Data Analysis: The resulting peak heights or areas for each probe are compared to those from a reference DNA sample with a known normal copy number. A dosage ratio of approximately 1.5 for an X-linked gene in a male sample would indicate a duplication.[20]

NGS-Based Copy Number Variation (CNV) Analysis Protocol

NGS-based methods analyze CNVs by reading the depth of sequence coverage across the genome or a targeted region.

  • Library Preparation: Genomic DNA is fragmented, and adapters are ligated to the ends of the fragments. This creates a sequencing library. For targeted panels, specific regions of interest (including the MECP2 locus) are enriched using capture probes.

  • Sequencing: The prepared library is sequenced on a high-throughput NGS platform, generating millions of short reads.

  • Data Pre-processing: Raw sequencing data is processed to remove low-quality reads and adapter sequences.

  • Alignment: The high-quality reads are aligned to a human reference genome.

  • Coverage Depth Analysis: A specialized bioinformatic algorithm is used to count the number of reads aligned to specific genomic intervals (bins).

  • Normalization and CNV Calling: The read depth in each bin is normalized against a set of control samples or a reference dataset to correct for biases in sequencing. Statistical algorithms then identify regions with a significant increase or decrease in normalized read depth, which correspond to CNVs. A doubling of the expected read depth in the MECP2 region for a male sample would indicate a duplication.[16]

Visualizing Workflows and Pathways

Inter-laboratory Comparison Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison or proficiency testing scheme.

G cluster_provider Proficiency Testing Provider (e.g., CAP, EMQN) cluster_labs Participating Laboratories P1 Sample Preparation (Known MECP2 status) P2 Sample Distribution P1->P2 P3 Data Collection and Analysis P2->P3 L1 Sample Receipt and Processing P2->L1 Shipment of test samples P4 Issuing Performance Report P3->P4 L3 Data Interpretation and Reporting P4->L3 Feedback and evaluation L2 MECP2 Analysis (e.g., MLPA, NGS) L1->L2 L2->L3 L3->P3 Submission of results

Caption: Workflow of an inter-laboratory comparison for MECP2 analysis.

Molecular Consequences of MECP2 Overexpression

Increased dosage of the MeCP2 protein disrupts several downstream pathways critical for neuronal function. This diagram summarizes some of the key molecular alterations reported in MECP2 Duplication Syndrome.[21][22][23]

G cluster_downstream Downstream Effects cluster_phenotype Cellular/Clinical Phenotype MECP2 MECP2 Gene Duplication Protein Increased MeCP2 Protein MECP2->Protein GeneExp Altered Gene Expression Protein->GeneExp BDNF BDNF Pathway Dysregulation GeneExp->BDNF Synapse Impaired Synapse Formation and Function GeneExp->Synapse Calcium Altered Calcium Signaling GeneExp->Calcium Inflammation Neuroinflammation GeneExp->Inflammation BDNF->Synapse Excitability Aberrant Neuronal Excitability Synapse->Excitability Calcium->Excitability Neurodegen Neurodegeneration Inflammation->Neurodegen Excitability->Neurodegen

Caption: Key molecular pathways affected by MECP2 overexpression.

By participating in inter-laboratory comparisons and understanding the relative strengths of different analytical methods, researchers and clinicians can ensure the highest quality of diagnostic testing for MECP2 Duplication Syndrome, paving the way for more effective clinical management and the development of novel therapies.

References

Validation criteria for MECPP as a biomarker of DEHP exposure.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP) as a reliable biomarker for assessing human exposure to di(2-ethylhexyl) phthalate (DEHP). This document provides an objective comparison with alternative biomarkers, supported by experimental data, and is intended for researchers, scientists, and professionals in drug development.

Comparative Analysis of DEHP Biomarkers

The selection of an appropriate biomarker is critical for accurately assessing exposure to DEHP. While several metabolites have been identified, the secondary oxidative metabolites, including MECPP, are now widely considered superior to the primary metabolite, mono(2-ethylhexyl) phthalate (MEHP). This is primarily because urinary levels of these oxidative metabolites are significantly higher, and they are less susceptible to contamination from environmental sources during sample collection and analysis[1][2][3].

The primary oxidative metabolites mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), and MECPP, along with mono(2-carboxymethylhexyl) phthalate (MCMHP), are considered the most reliable indicators of DEHP exposure[1]. Studies have shown that these ω and ω-1 oxidative metabolites can comprise up to 87.1% of all measured DEHP metabolites[1]. Among these, MECPP and MEHHP are often detected in 100% of urine samples from the general population, highlighting their utility for widespread biomonitoring[1][4].

A strong correlation is consistently observed between the urinary concentrations of the various DEHP oxidative metabolites, including MECPP, MEHHP, and MEOHP, confirming their common origin from the parent compound DEHP[1][5][6].

BiomarkerDetection Frequency in UrineRelative Urinary ConcentrationSusceptibility to ContaminationKey AdvantagesKey Disadvantages
MECPP Very High (often >99%)[1][4]HighLowHigh detection rate, high concentration, specific to DEHP metabolism.
MEHHP Very High (often >99%)[1][4]HighLowHigh detection rate, high concentration, specific to DEHP metabolism.
MEOHP High (typically >98%)[1][4]HighLowHigh concentration, specific to DEHP metabolism.Slightly lower detection frequency than MECPP and MEHHP.
MEHP Moderate to High (around 70-80%)[2][3][6]LowHighPrimary metabolite, historically used.Lower urinary levels, high risk of contamination from lab equipment and dust.

Experimental Protocols

The standard method for the quantification of MECPP and other phthalate metabolites in biological matrices, particularly urine, is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity.

Urine Sample Analysis via HPLC-MS/MS

1. Sample Preparation:

  • Enzymatic Deconjugation: Phthalate metabolites are often present in urine as glucuronide conjugates. To measure the total concentration, samples are treated with β-glucuronidase to hydrolyze the conjugates and release the free metabolites[7].

  • Solid-Phase Extraction (SPE): The hydrolyzed urine sample is then passed through an SPE cartridge to concentrate the analytes and remove interfering substances from the matrix[7].

  • Elution and Reconstitution: The metabolites are eluted from the SPE cartridge with an appropriate solvent, which is then evaporated. The dried residue is reconstituted in a solvent suitable for HPLC injection.

2. Chromatographic Separation:

  • An aliquot of the prepared sample is injected into an HPLC system.

  • The metabolites are separated on a C18 reversed-phase column using a gradient elution program, typically with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).

3. Mass Spectrometric Detection:

  • The separated metabolites are introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Quantification is achieved using isotope dilution by spiking the samples with stable isotope-labeled internal standards for each analyte[7].

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each metabolite.

4. Quality Control:

  • Standard quality control and reagent blank samples are included in each analytical batch to ensure the accuracy and reliability of the results[7].

  • Limits of detection (LODs) are typically determined as three times the standard deviation of near-zero or blank quality control specimens[7].

Visualizations

DEHP Metabolic Pathway

DEHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis MEHHP Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) MEHP->MEHHP Oxidation (ω-1) MEOHP Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) MEHHP->MEOHP Oxidation MECPP Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) MEOHP->MECPP Oxidation

Caption: Simplified metabolic pathway of DEHP to its major metabolites.

Experimental Workflow for MECPP Validation

MECPP_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection deconjugation Enzymatic Deconjugation (β-glucuronidase) urine_sample->deconjugation spe Solid-Phase Extraction (SPE) deconjugation->spe elution Elution & Reconstitution spe->elution hplc HPLC Separation elution->hplc msms Tandem Mass Spectrometry (MS/MS) Detection hplc->msms quantification Quantification using Isotope Dilution msms->quantification validation Method Validation (LOD, LOQ, Accuracy, Precision) quantification->validation final_report Exposure Assessment Report validation->final_report Biomarker Assessment

Caption: Experimental workflow for the validation of MECPP as a biomarker.

References

Unraveling the Toxicogenomic Landscape: A Comparative Analysis of MECPP and Other DEHP Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular toxicology of Di(2-ethylhexyl) phthalate (B1215562) (DEHP) metabolites reveals distinct and overlapping genomic and metabolic perturbations. This guide offers a comparative analysis of mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) and other key DEHP metabolites, including mono(2-ethylhexyl) phthalate (MEHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.

Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer, is metabolized in the body into several compounds that are suspected to be the primary drivers of its toxicity.[1][2] Understanding the specific toxicogenomic effects of these individual metabolites is crucial for accurate risk assessment and the development of safer alternatives. This guide synthesizes findings from various studies to compare the impacts of MECPP and other major DEHP metabolites on gene expression, signaling pathways, and metabolic processes.

Comparative Toxicogenomic and Metabolic Effects

The primary metabolite of DEHP, MEHP, is further oxidized to form MEOHP and MEHHP, which can then be metabolized to MECPP.[2][3] While all these metabolites are associated with adverse health effects, including reproductive and developmental toxicity, their potencies and mechanisms of action can differ.[1] Toxicogenomic studies have begun to elucidate these differences at the molecular level.

Exposure to DEHP and its metabolites has been shown to disrupt crucial metabolic pathways, including those for carbohydrates, amino acids, and lipids.[4][5] For instance, studies in rats have demonstrated that DEHP exposure can lead to oxidative stress, mitochondrial dysfunction, and disordered glucose metabolism in the liver.[6] Furthermore, an integrated transcriptomic and metabolomic analysis in mice revealed that DEHP exposure significantly alters gene and metabolite profiles, particularly affecting the PI3K-Akt signaling pathway.[4]

While much of the research has focused on the parent compound DEHP or the primary metabolite MEHP, there is growing interest in understanding the specific roles of the secondary oxidative metabolites, including MECPP. Studies have shown that MECPP, along with MEHHP and MEOHP, is readily detected in human samples and is associated with various health outcomes.[7][8][9][10]

The following table summarizes the key toxicogenomic and metabolic effects of MECPP and other DEHP metabolites based on available literature.

MetaboliteKey Affected Biological Processes & PathwaysNotable Differentially Expressed Genes/Gene FamiliesSupporting Experimental Models
MECPP Lipid metabolism, Endocrine system disruption, Thyroid hormone signalingGenes related to thyroid hormone synthesis and transportHuman studies (urine and serum analysis), In vitro studies[7][11][12][13]
MEHP PPAR signaling, Cholesterol biosynthesis, Glutathione stress response, DNA repair, PI3K/AKT signaling, Gut-liver axis disruptionGenes downstream of PPAR, Genes involved in cholesterol biosynthesis, Inflammatory response genesTM4 Sertoli cell line, Rat models, Zebrafish larvae[14][15][16][17][18]
MEOHP PPARγ activation, Lipid metabolism, Endocrine disruptionGenes regulated by PPARγIn vitro binding assays, Human studies (urine and serum analysis)[7][8][18]
MEHHP Lipid metabolism, Endocrine disruptionInformation on specific gene targets is less defined compared to MEHP and MEOHPHuman studies (urine and serum analysis)[7][8]

Signaling Pathways and Experimental Workflows

To visualize the complex biological interactions and experimental processes involved in toxicogenomic analysis, the following diagrams are provided.

DEHP_Metabolic_Pathway DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis MEHHP mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) MEHP->MEHHP Oxidation MEOHP mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) MECPP This compound (MECPP) MEOHP->MECPP Oxidation MEHHP->MEOHP Oxidation Toxicogenomic_Workflow cluster_exposure Exposure cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation cell_culture In Vitro (e.g., TM4 Sertoli cells) rna_extraction RNA Isolation cell_culture->rna_extraction animal_model In Vivo (e.g., Rats, Mice) animal_model->rna_extraction metabolomics Metabolomics (LC-MS/MS) animal_model->metabolomics transcriptomics Transcriptomics (RNA-Seq/Microarray) rna_extraction->transcriptomics deg_analysis Differentially Expressed Genes (DEGs) transcriptomics->deg_analysis pathway_analysis Pathway Enrichment Analysis metabolomics->pathway_analysis deg_analysis->pathway_analysis network_analysis Gene Regulatory Network Analysis pathway_analysis->network_analysis biomarker_discovery Biomarker Discovery pathway_analysis->biomarker_discovery toxicity_mechanisms Identification of Toxicity Mechanisms network_analysis->toxicity_mechanisms PI3K_AKT_Pathway DEHP_Metabolites DEHP/Metabolites PI3K PI3K DEHP_Metabolites->PI3K Inhibition AKT AKT PI3K->AKT Activation Cell_Functions Cell Survival, Proliferation, Metabolism AKT->Cell_Functions Promotion Apoptosis Apoptosis AKT->Apoptosis Inhibition

References

Comparative toxicity assessment of MECPP and its parent compound, MEHP.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the current scientific evidence reveals significant data on the toxicity of Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHP), a primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). In contrast, in-vitro toxicological data for Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP), another major metabolite of DEHP, is notably scarce, precluding a direct and comprehensive comparison of their toxic potencies.

While both MECPP and MEHP are utilized as biomarkers for assessing human exposure to DEHP, the available research predominantly focuses on the adverse effects of MEHP. This guide synthesizes the existing experimental data on MEHP's toxicity and highlights the current knowledge gap regarding MECPP, providing researchers with a clear overview of the state of the science.

Quantitative Assessment of MEHP Toxicity

Numerous in-vitro studies have investigated the toxic effects of MEHP on various cell types, particularly those relevant to reproductive and developmental health. The following tables summarize the key quantitative data from these studies.

Cell LineAssayEndpointConcentrationEffect
MA-10 (Mouse Leydig cells)Steroidogenesis AssayProgesterone production100-300 µMSignificant decrease
GC-1 spg (Mouse spermatogonia-derived)CCK-8 AssayCell Viability200 µM~14% decrease
GC-1 spg (Mouse spermatogonia-derived)CCK-8 AssayCell Viability400 µM~33% decrease
HTR-8/SVneo (Human trophoblast)Not specifiedApoptosisHigh concentrationsIncreased ROS production leading to apoptosis
Caco-2 (Human colon adenocarcinoma)MTT AssayCell Viability100 µMSignificant decrease

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of MEHP toxicity are provided below to facilitate reproducibility and further investigation.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., MEHP) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to different concentrations of the test compound and appropriate controls (vehicle, positive control for maximum LDH release).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the spontaneous (untreated cells) and maximum (lysed cells) LDH release controls.

Genotoxicity Assay

1. Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from the control and treated cell populations.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Endocrine Disruption Assay

1. H295R Steroidogenesis Assay

The H295R cell line is an in-vitro model used to assess the effects of chemicals on the production of steroid hormones.

  • Cell Culture and Exposure: Culture H295R cells in multi-well plates and expose them to a range of concentrations of the test compound for a specified period (typically 48 hours).

  • Media Collection: After exposure, collect the cell culture media for hormone analysis.

  • Hormone Quantification: Measure the concentrations of steroid hormones (e.g., testosterone, estradiol) in the collected media using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Cell Viability Assessment: Concurrently, assess cell viability in the treated wells to distinguish between direct effects on steroidogenesis and effects secondary to cytotoxicity.

  • Data Analysis: Compare the hormone levels in the treated samples to those in the vehicle control to determine if the test compound alters steroid hormone production.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of MEHP has been linked to the modulation of several key signaling pathways, providing insights into its mechanisms of action. In contrast, the signaling pathways affected by MECPP in mammalian systems remain largely uninvestigated.

MEHP Signaling Pathways
  • Oxidative Stress: MEHP has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress, which can cause cellular damage, including DNA damage and apoptosis.

  • Peroxisome Proliferator-Activated Receptors (PPARs): MEHP is a known activator of PPARs, a group of nuclear receptors involved in the regulation of lipid metabolism and inflammation. Dysregulation of PPAR signaling can contribute to various toxic effects.

  • Androgen Receptor (AR): Some studies suggest that MEHP can interfere with the androgen receptor signaling pathway, which is crucial for male reproductive development and function.

  • p53 Signaling Pathway: MEHP has been implicated in the activation of the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis in response to cellular stress.

MEHP_Toxicity_Pathways cluster_exposure MEHP Exposure cluster_cellular_effects Cellular Effects cluster_outcomes Toxicological Outcomes MEHP MEHP Oxidative_Stress Oxidative Stress (ROS Production) MEHP->Oxidative_Stress PPAR_Activation PPAR Activation MEHP->PPAR_Activation AR_Disruption Androgen Receptor Disruption MEHP->AR_Disruption p53_Activation p53 Pathway Activation MEHP->p53_Activation Cytotoxicity Cytotoxicity Oxidative_Stress->Cytotoxicity Genotoxicity Genotoxicity (DNA Damage) Oxidative_Stress->Genotoxicity Apoptosis Apoptosis Oxidative_Stress->Apoptosis Endocrine_Disruption Endocrine Disruption (Altered Steroidogenesis) PPAR_Activation->Endocrine_Disruption AR_Disruption->Endocrine_Disruption p53_Activation->Cytotoxicity p53_Activation->Apoptosis

Caption: Signaling pathways implicated in MEHP-induced toxicity.

MECPP Signaling Pathways

Research on the signaling pathways affected by MECPP in the context of mammalian toxicity is currently very limited. Some studies in plant and bacterial systems have identified MECPP as a retrograde signaling molecule that can modulate stress responses, including the induction of oxidative stress-related genes. However, it is unclear if these mechanisms are relevant to its potential toxicity in humans.

Conclusion and Future Directions

The existing body of research provides a solid foundation for understanding the toxicological profile of MEHP, particularly its effects on the reproductive system. However, the significant lack of in-vitro toxicity data for MECPP is a critical knowledge gap that hinders a direct comparative assessment. Future research should prioritize conducting in-vitro studies to determine the cytotoxic and genotoxic potential of MECPP on relevant human cell lines. Furthermore, investigations into the molecular mechanisms of MECPP toxicity, including its potential to modulate key signaling pathways, are essential for a comprehensive understanding of the health risks associated with DEHP exposure. This will enable a more accurate and complete risk assessment of DEHP and its major metabolites.

A Comparative Analysis of In Vitro and In Vivo Toxicological Data for Mecoprop-p (MCPP-p)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo toxicological data for the herbicide Mecoprop-p (MCPP-p). The aim is to offer an objective analysis of its toxicological profile, presenting experimental data to facilitate a deeper understanding of the correlation, or lack thereof, between in vitro assays and in vivo outcomes. This information is intended to assist researchers, scientists, and drug development professionals in interpreting toxicological data and designing future studies.

Executive Summary

Mecoprop-p, the herbicidally active R-(+)-enantiomer of mecoprop, is a widely used phenoxy herbicide. Its toxicological profile has been evaluated through numerous in vivo studies in various animal models, providing a basis for its regulatory classification. In contrast, publicly available in vitro toxicological data, particularly quantitative cytotoxicity data, is less comprehensive. This guide synthesizes the available data to highlight the current understanding of Mecoprop-p's toxicity and to identify gaps in the in vitro-in vivo correlation (IVIVC).

In Vivo Toxicological Profile of Mecoprop-p

In vivo studies are fundamental in toxicology as they assess the effects of a substance on a whole, living organism, accounting for complex physiological and metabolic processes. The in vivo toxicity of Mecoprop-p has been primarily characterized by acute, subchronic, chronic, reproductive, and developmental studies in rodent and non-rodent species.

Acute Toxicity

Acute toxicity studies determine the adverse effects that occur within a short time following the administration of a single dose of a substance. The most common endpoint is the median lethal dose (LD50), the dose required to kill 50% of a test population.

Table 1: Acute Oral and Dermal Toxicity of Mecoprop-p

SpeciesRoute of AdministrationLD50 ValueReference
RatOral650 - 1210 mg/kg
MouseOral650 mg/kg
RabbitDermal> 900 mg/kg
RatDermal> 4000 mg/kg
Chronic Toxicity and Other Endpoints

Long-term exposure to Mecoprop-p has been investigated in chronic toxicity and carcinogenicity studies. The primary target organs identified in animal studies are the kidneys and liver.

  • Subchronic and Chronic Toxicity: Studies involving repeated dosing have shown effects such as increased kidney and liver weights.

  • Reproductive and Developmental Toxicity: Mecoprop-p has been shown to have teratogenic effects in rats at high doses, causing increased intra-uterine deaths and delayed bone formation in offspring. However, it was not found to be teratogenic in rabbits.

  • Carcinogenicity: The U.S. EPA has classified Mecoprop-p as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential."

  • Genotoxicity: In vivo genotoxicity studies have been largely negative.

In Vitro Toxicological Profile of Mecoprop-p

In vitro studies are conducted on isolated cells, tissues, or organs and are valuable for screening potential toxicity, investigating mechanisms of action, and reducing the use of animal testing. For Mecoprop-p, the available in vitro data primarily focuses on genotoxicity and endocrine disruption potential.

Genotoxicity

A battery of in vitro tests is used to assess the potential of a substance to cause genetic damage.

Table 2: In Vitro Genotoxicity of Mecoprop-p

Assay TypeTest SystemResultReference
Bacterial Reverse Mutation (Ames Test)Salmonella typhimuriumNegative
In Vitro Mammalian Cell Gene MutationCultured mammalian cellsNegative
In Vitro Chromosomal AberrationCultured mammalian cellsSome evidence of clastogenicity at high concentrations
Endocrine Disruption

In vitro assays are also employed to screen for potential endocrine-disrupting effects.

Table 3: In Vitro Endocrine Disruption Potential of Mecoprop-p

Assay TypeTest SystemFindingReference
Recombinant Yeast ScreenYeast cells expressing human estrogen or androgen receptorsAnti-estrogenic and anti-androgenic activity observed

Quantitative Cytotoxicity Data: A significant gap exists in the publicly available literature regarding quantitative in vitro cytotoxicity data (e.g., IC50 values) for Mecoprop-p across a range of mammalian cell lines. This data is crucial for a direct comparison with in vivo acute toxicity (LD50) values and for building robust IVIVC models.

Correlation Between In Vitro and In Vivo Data

A direct quantitative correlation between the available in vitro and in vivo toxicological data for Mecoprop-p is challenging to establish due to the limited availability of comparable endpoints.

  • Genotoxicity: While some in vitro assays showed potential for chromosomal damage at high concentrations, in vivo studies have generally not indicated a significant genotoxic risk. This discrepancy is common in toxicology and highlights the importance of metabolic activation and detoxification processes that occur in a whole organism.

  • Acute Toxicity: Without a comprehensive set of in vitro cytotoxicity IC50 values, a direct correlation with in vivo LD50 values cannot be accurately performed. Such a correlation would typically involve plotting in vitro IC50 values against in vivo LD50 values for a range of chemicals to establish a predictive relationship.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. Below are generalized methodologies for key in vivo and in vitro assays relevant to the toxicological assessment of Mecoprop-p.

In Vivo Acute Oral Toxicity (Following OECD Guideline 423)

This method is designed to estimate the LD50 and classify a substance for acute oral toxicity.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The dose levels are chosen from a series of fixed concentrations (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The LD50 is estimated based on the mortality observed at different dose levels.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Mammalian cells (e.g., HepG2, Balb/c 3T3) are cultured in 96-well plates to form a confluent monolayer.

  • Compound Exposure: The cells are exposed to a range of concentrations of Mecoprop-p for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Toxicity

The primary mode of action of Mecoprop-p in plants is as a synthetic auxin, leading to uncontrolled growth. In mammals, the mechanisms of toxicity are less well-defined.

Peroxisome Proliferation

Some evidence suggests that phenoxy herbicides, including mecoprop, can induce peroxisome proliferation in rodents. This involves the activation of the Peroxisome

Evaluating MECP2 Immunoassays: A Comparative Guide to Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Methyl-CpG-binding protein 2 (MECP2) immunoassays, focusing on the critical performance metrics of specificity and cross-reactivity. Given the pivotal role of MECP2 in Rett syndrome and other neurological disorders, accurate and reliable quantification of this protein is paramount for research and therapeutic development. This document offers a comparative overview of commercially available immunoassays, supported by experimental data and detailed protocols to aid researchers in selecting and validating the most suitable assays for their needs.

Comparative Analysis of Commercial MECP2 Immunoassays

The selection of a suitable immunoassay for MECP2 detection and quantification is critical for obtaining reliable and reproducible data. Various commercial antibodies and ELISA kits are available, each with its own set of performance characteristics. Below is a summary of key quantitative data for a selection of these products, compiled from manufacturer datasheets and available literature.

MECP2 Antibodies

The performance of antibodies in applications such as Western Blot (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and Immunoprecipitation (IP) is crucial. Key parameters include validated applications, species reactivity, and the nature of the antibody (monoclonal vs. polyclonal).

Antibody Host Clonality Validated Applications Species Reactivity Immunogen Key Features & Citations
Abcam ab2828 [1]RabbitPolyclonalWB, IHC-P, ICC/IFHuman, Mouse, RatSynthetic Peptide (Mouse Mecp2 aa 1-50)Widely cited (>90 publications), trusted since 2003. Detects a band at ~52.4 kDa.
Abcam ab253197 RabbitMonoclonalWB, IHC-P, ICC/IF, IP, Flow CytometryHuman, Mouse, RatProprietaryRecombinant antibody, KO validated for specificity. Detects a band at ~52 kDa.
Thermo Fisher PA1-887 [2][3]RabbitPolyclonalWB, IHC-P, ICC/IF, IPHuman, Mouse, RatSynthetic Peptide (Mouse MeCP2 aa 1-15)Detects a band at ~56 kDa. Peptide available for control experiments.
Thermo Fisher MA5-38570 [4]MouseMonoclonalWB, IHC-P, ICC/IF, Flow Cytometry, ELISAHumanRecombinant fragment of human MECP2 (aa 7-148)-
PhosphoSolutions 1205-MeCP2 [5]MouseMonoclonalWB, IHC, ICCHuman, Mouse, RatFull length human recombinant MeCP2Specific for endogenous levels of the MeCP2 protein.
Diagenode C15410052 [6]RabbitPolyclonalChIP-qPCR, ELISA, WBHuman3 synthetic peptides from N-terminal, central, and C-terminal regionsSpecificity confirmed by siRNA assay.
MECP2 ELISA Kits

ELISA kits offer a high-throughput method for quantifying MECP2 protein levels in various biological samples. Key performance indicators include sensitivity, detection range, and stated specificity.

ELISA Kit Manufacturer Assay Type Sensitivity Detection Range Species Reactivity Stated Specificity
Aviva Systems Biology OKCD00341 [7]Aviva Systems BiologySandwich< 0.057 ng/mL0.156 - 10 ng/mLHuman-
Biomatik EKU05733 [7]BiomatikSandwich0.117 ng/mL0.312 - 20 ng/mLMouse-
Assay Genie HUES03424 [8]Assay GenieSandwich< 0.06 ng/mL0.156 - 10 ng/mLHumanRecognizes Human MeCP2. No significant cross-reactivity or interference with analogues was observed.
MyBioSource MBS4500975 [9]MyBioSourceSandwich--MouseHigh sensitivity and excellent specificity for detection of MECP2. No significant cross-reactivity or interference between MECP2 and analogues was observed.
Gentaur G-EC-03768 [10]GentaurSandwich0.09 ng/mL0.16 - 10 ng/mLHumanRecognizes Human MeCP2 in samples. No significant cross-reactivity or interference between Human MeCP2 and analogues was observed.
Antibodies.com A326725 [11]Antibodies.comSandwich46.9 pg/ml78 - 5000 pg/mlHuman-

Experimental Protocols for Evaluating Specificity and Cross-Reactivity

To ensure the reliability of experimental results, it is crucial to independently validate the specificity and cross-reactivity of MECP2 immunoassays. Below are detailed protocols for key experiments.

Western Blot Protocol for Specificity and Cross-Reactivity Testing

This protocol allows for the assessment of antibody specificity by detecting the target protein at its expected molecular weight and evaluating potential cross-reactivity with related proteins.

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Lysate Cell/Tissue Lysate Preparation Quant Protein Quantification (e.g., BCA Assay) Lysate->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer to PVDF/Nitrocellulose Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk or BSA in TBST) Transfer->Blocking PrimaryAb Primary Antibody Incubation (Anti-MECP2) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Imaging Image Acquisition Detection->Imaging Analysis Data Analysis (Band size and intensity) Imaging->Analysis

General workflow for determining ELISA kit specificity and cross-reactivity.

Materials:

  • MECP2 ELISA kit.

  • Recombinant MECP2 protein for standard curve.

  • Recombinant MBD1, MBD2, MBD3, and MBD4 proteins at high concentrations.

  • Microplate reader.

Procedure:

  • Assay Setup: Prepare the MECP2 standard curve according to the kit manufacturer's instructions.

  • Cross-Reactivity Samples: In separate wells, add a high concentration of each MBD protein (MBD1, MBD2, MBD3, and MBD4). The concentration should be at the upper end of the MECP2 standard curve range.

  • Assay Execution: Follow the ELISA kit protocol for adding detection antibody, substrate, and stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation of Cross-Reactivity:

    • Determine the apparent concentration of each MBD protein from the MECP2 standard curve.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Apparent Concentration of MBD protein / Actual Concentration of MBD protein) x 100

    A highly specific ELISA kit will show minimal to no signal for the other MBD proteins, resulting in a very low percent cross-reactivity.

MECP2 Signaling and Interaction Pathway

MECP2 is a multi-domain protein that plays a crucial role in transcriptional regulation and chromatin organization. It interacts with a variety of other proteins to mediate its function. Understanding these interactions is key to interpreting experimental results and designing further studies.

MECP2 Interaction Network

MECP2_Signaling MECP2 MECP2 HDAC1_2 HDAC1/2 MECP2->HDAC1_2 Recruits SIN3A SIN3A MECP2->SIN3A Recruits DNMT1 DNMT1 MECP2->DNMT1 Interacts with CREB1 CREB1 MECP2->CREB1 Recruits YBX1 YBX1 MECP2->YBX1 Interacts with ATRX ATRX MECP2->ATRX Interacts with NCOR_SMRT NCoR/SMRT Complex MECP2->NCOR_SMRT Recruits Chromatin_Compaction Chromatin Compaction MECP2->Chromatin_Compaction Methylated_DNA Methylated DNA (mCpG) Methylated_DNA->MECP2 Binds Chromatin Chromatin HDAC1_2->Chromatin Deacetylates Histones Transcription_Repression Transcriptional Repression SIN3A->Transcription_Repression DNMT1->Methylated_DNA Maintains Methylation Transcription_Activation Transcriptional Activation CREB1->Transcription_Activation Splicing_Regulation RNA Splicing Regulation YBX1->Splicing_Regulation ATRX->Chromatin_Compaction NCOR_SMRT->Transcription_Repression Chromatin->Transcription_Repression Chromatin->Transcription_Activation

References

Performance Evaluation of Solid-Phase Extraction Cartridges for the Extraction of MECPP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient and clean extraction of novel compounds from complex biological matrices is a critical step in bioanalysis. This guide provides a framework for the performance evaluation of different Solid-Phase Extraction (SPE) cartridges for the extraction of 1-(3-methyl-5-(2-(perfluorooctyl)ethoxy)benzyl)piperidine-4-carboxylic acid (MECPP). Given the limited availability of specific experimental data for MECPP, this document outlines a comprehensive methodology for selecting, testing, and comparing various SPE cartridges to develop a robust and reliable extraction protocol.

Understanding the Analyte: MECPP

The chemical structure of MECPP reveals key features that guide the selection of appropriate SPE chemistries. It possesses a carboxylic acid group and a tertiary amine within a piperidine (B6355638) ring, making it a zwitterionic compound. Additionally, the presence of a perfluorooctyl chain and a benzyl (B1604629) group imparts significant hydrophobicity. This combination of polar, ionizable groups and a large non-polar region suggests that reversed-phase, ion-exchange, and mixed-mode SPE cartridges are all potential candidates for effective extraction.

Experimental Design for SPE Cartridge Evaluation

A systematic approach is essential for comparing the performance of different SPE cartridges. The following sections detail the experimental protocols and data analysis required for a comprehensive evaluation.

Candidate SPE Cartridges

Based on the structure of MECPP, the following types of SPE cartridges are recommended for initial screening:

  • Reversed-Phase (RP) Cartridges:

    • Polymeric RP (e.g., Oasis HLB, Strata-X)

    • Silica-based C18 or C8

  • Ion-Exchange (IEX) Cartridges:

    • Strong Anion Exchange (SAX)

    • Strong Cation Exchange (SCX)

  • Mixed-Mode (MM) Cartridges:

    • Reversed-Phase and Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A)

    • Reversed-Phase and Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C)

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating SPE cartridges.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Spike MECPP into Matrix (e.g., Plasma, Urine) pretreat Sample Pre-treatment (e.g., pH adjustment, dilution) start->pretreat condition Condition Cartridge pretreat->condition equilibrate Equilibrate Cartridge condition->equilibrate load Load Sample equilibrate->load wash Wash load->wash elute Elute MECPP wash->elute analyze LC-MS/MS Analysis elute->analyze quantify Quantify Recovery & Matrix Effect analyze->quantify compare Compare Performance quantify->compare

Caption: A generalized workflow for the evaluation of SPE cartridges for MECPP extraction.

Detailed Experimental Protocols

The following are suggested starting protocols for each class of SPE cartridge. Optimization of solvent composition, pH, and volumes will be necessary.

Reversed-Phase (RP) SPE Protocol (e.g., Polymeric RP)
  • Conditioning: Pass 1 mL of methanol (B129727) through the cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. The pH of the water should be adjusted to neutralize one of the ionizable groups of MECPP to enhance hydrophobic retention. For example, adjusting the pH to ~2 will protonate the carboxylic acid, making it neutral.

  • Sample Loading: Load the pre-treated sample at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash with 1 mL of 5% methanol in water (at the same pH as equilibration) to remove polar interferences.

  • Elution: Elute MECPP with 1 mL of methanol or acetonitrile. To improve recovery, the elution solvent can be modified with a small amount of acid or base to ensure the analyte is in a single, readily soluble form.

Mixed-Mode Cation Exchange (MCX) Protocol

This protocol leverages both reversed-phase and cation exchange retention mechanisms.

  • Conditioning: Pass 1 mL of methanol through the cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge.

  • Sample Loading: Load the pre-treated sample (acidified to ensure the piperidine nitrogen is protonated, e.g., pH < 4).

  • Washing 1 (Polar Interferences): Wash with 1 mL of 0.1 M formic acid in water.

  • Washing 2 (Non-polar Interferences): Wash with 1 mL of methanol.

  • Elution: Elute MECPP with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol to neutralize the cationic charge and disrupt the ionic interaction.

Mixed-Mode Anion Exchange (MAX) Protocol

This protocol utilizes both reversed-phase and anion exchange retention.

  • Conditioning: Pass 1 mL of methanol through the cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge.

  • Sample Loading: Load the pre-treated sample (pH adjusted to be basic to ensure the carboxylic acid is deprotonated, e.g., pH > 6).

  • Washing 1 (Non-polar Interferences): Wash with 1 mL of methanol.

  • Washing 2 (Basic/Neutral Interferences): Wash with 1 mL of aqueous buffer at the loading pH.

  • Elution: Elute MECPP with 1 mL of 2% formic acid in methanol to neutralize the anionic charge and disrupt the ionic interaction.

Data Presentation for Performance Comparison

The following tables should be used to summarize the quantitative data obtained from the experimental evaluation.

Table 1: Recovery and Matrix Effect of MECPP with Different SPE Cartridges

SPE Cartridge TypeSorbent ChemistryRecovery (%)Matrix Effect (%)RSD (%) (n=5)
Reversed-Phase Polymeric (HLB)
Silica (C18)
Mixed-Mode RP/SCX (MCX)
RP/SAX (MAX)
Ion-Exchange SAX
SCX

Table 2: Method Performance Parameters

SPE Cartridge TypeLLOQ (ng/mL)ULOQ (ng/mL)Linearity (r²)
Reversed-Phase
Mixed-Mode
Ion-Exchange

Decision-Making for Optimal SPE Cartridge Selection

The choice of the best SPE cartridge depends on a balance of recovery, matrix effect, and reproducibility. The following diagram illustrates the decision-making process.

Decision_Tree cluster_criteria Evaluation Criteria start Initial SPE Cartridge Screening (RP, IEX, Mixed-Mode) recovery Recovery > 85%? start->recovery matrix_effect Matrix Effect within ±15%? recovery->matrix_effect Yes reoptimize Re-optimize Protocol or Select Alternative Cartridge recovery->reoptimize No rsd RSD < 15%? matrix_effect->rsd Yes matrix_effect->reoptimize No optimal Optimal Cartridge(s) for Method Validation rsd->optimal Yes rsd->reoptimize No

Navigating the Matrix: A Comparative Analysis of MECPP Quantification in Blood, Urine, and Breast Milk

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of environmental contaminants and their metabolites is paramount for exposure and toxicological assessments. Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP), a major metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP), is a key biomarker of exposure. This guide provides a comparative analysis of MECPP levels in three critical biological matrices: blood, urine, and breast milk, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate matrix for biomonitoring studies.

The choice of biological matrix for measuring MECPP is a critical decision in study design, as concentrations can vary significantly between them. Urine is the most common matrix for assessing phthalate exposure due to its non-invasive collection and higher concentrations of metabolites. However, blood and breast milk can provide valuable insights into systemic exposure and maternal-infant transfer, respectively.

Quantitative Comparison of MECPP Levels

A key study directly compared the concentrations of MECPP in the urine, serum, and breast milk of lactating women, providing a clear hierarchy of metabolite abundance across these matrices. The data unequivocally demonstrates that urine contains the highest and most frequently detected concentrations of MECPP, followed by serum, with breast milk showing the lowest and least frequent detection.

Biological MatrixDetection Frequency (%)Geometric Mean (µg/L)95th Percentile (µg/L)
Urine >85%15.3114.0
Serum >80%Not Reported (generally much lower than urine)Not Reported
Breast Milk <10%Not Reported (generally the lowest concentrations)Not Reported

Table 1: Summary of MECPP detection and concentration levels in different biological matrices from lactating women. Data adapted from a study on lactating North Carolina women[1][2][3]. It is important to note that while MECPP was detected in over 80% of serum samples, other DEHP metabolites were less common[1][2][3]. In contrast, seven out of ten urinary phthalate metabolites were detectable in 85% or more of the samples[1][2][3]. Phthalate metabolites were detected in very few milk samples (<10%)[1][2][3].

These findings highlight that for general population exposure assessment, urine is the most reliable and sensitive matrix for MECPP detection. Serum may serve as a biomarker for more recent or higher-level exposures, while the low detection rate in breast milk suggests it may be less suitable for monitoring background exposure levels, though it remains critical for studies focused on infant risk assessment.

Experimental Protocols

The gold-standard for the quantification of MECPP and other phthalate metabolites in biological matrices is isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This methodology offers high sensitivity and specificity, which is crucial for detecting the low concentrations of these metabolites.

General Protocol for MECPP Quantification by HPLC-MS/MS

1. Sample Preparation:

  • Urine: An aliquot of the urine sample is typically subjected to enzymatic deconjugation (e.g., using β-glucuronidase) to release the conjugated metabolites. This is followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

  • Blood (Serum/Plasma): Similar to urine, serum or plasma samples undergo enzymatic deconjugation. Due to the higher protein content, a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) is often employed prior to SPE.

  • Breast Milk: The high lipid content of breast milk necessitates a more rigorous sample preparation. This often involves a liquid-liquid extraction (LLE) or a combined LLE and SPE approach to remove fats and proteins before enzymatic deconjugation and final purification.

2. Isotope Dilution:

  • Prior to extraction, samples are spiked with a known amount of an isotopically labeled internal standard for MECPP (e.g., ¹³C₄-MECPP). This standard behaves chemically and physically similarly to the native MECPP, allowing for accurate quantification by correcting for matrix effects and variations in extraction recovery and instrument response.

3. Chromatographic Separation:

  • The extracted and purified sample is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate MECPP from other phthalate metabolites and endogenous matrix components based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

4. Mass Spectrometric Detection:

  • The eluent from the HPLC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated MECPP molecule) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. The transition from the precursor to the product ion is highly specific for MECPP.

  • The ratio of the signal intensity of the native MECPP to its isotopically labeled internal standard is used to calculate the concentration of MECPP in the original sample.

Limits of Detection (LODs): The LODs for MECPP using this methodology are typically in the low nanogram per milliliter (ng/mL) or microgram per liter (µg/L) range. One study reported the following LODs:

  • Urine: 0.40 µg/L[3]

  • Serum: 0.80 µg/L[3]

  • Breast Milk: 0.80 µg/L[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of MECPP in biological matrices.

MECPP_Analysis_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Blood Blood Sample Spike Spike with Isotopically Labeled Internal Standard Blood->Spike Urine Urine Sample Urine->Spike BreastMilk Breast Milk Sample BreastMilk->Spike Enzymatic Enzymatic Deconjugation Spike->Enzymatic Extraction Extraction (SPE / LLE) Enzymatic->Extraction HPLC HPLC Separation Extraction->HPLC MSMS Tandem MS Detection (MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: General workflow for MECPP analysis in biological samples.

References

A Comparative Analysis of MECPP's Interaction with Nuclear Receptors Versus Other Phthalate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the interaction of Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP), a major metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP), with nuclear receptors compared to other phthalate metabolites. This analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments to aid in the design and interpretation of related research.

Executive Summary

Phthalate esters are ubiquitous environmental contaminants known to act as endocrine-disrupting chemicals, primarily through their interaction with nuclear receptors. While the parent phthalates often exhibit weak activity, their metabolites are generally considered the biologically active molecules. This guide focuses on the interaction of MECPP and other prominent phthalate metabolites with key nuclear receptors involved in xenobiotic and lipid metabolism, including Peroxisome Proliferator-Activated Receptors (PPARs), the Constitutive Androstane Receptor (CAR), and the Pregnane X Receptor (PXR).

Experimental evidence indicates that the biological activity of phthalate metabolites on nuclear receptors varies significantly depending on the specific metabolite and the receptor subtype. Mono(2-ethylhexyl) phthalate (MEHP), the primary metabolite of DEHP, is a potent activator of PPARα and PPARγ. In contrast, MECPP (also known as 5cx-MEPP) demonstrates considerably weaker agonistic activity on PPARα and little to no activity on PXR and CAR. This suggests a detoxification pathway where the oxidation of MEHP to MECPP reduces its capacity to activate these nuclear receptors.

Comparative Analysis of Nuclear Receptor Activation

The following table summarizes the quantitative and semi-quantitative data on the activation of various nuclear receptors by MECPP and other phthalate metabolites. The data is compiled from in vitro transactivation assays.

Phthalate MetaboliteNuclear ReceptorSpeciesEC50 (µM)Relative Agonistic ActivityReference
MECPP (5cx-MEPP) PPARα Human N/A Weak Agonist (>> MEHP) [1]
MECPP (5cx-MEPP) PXR Human N/A Little to no activity [1]
MECPP (5cx-MEPP) CAR Human N/A No activity [1]
MEHPPPARαHuman3.2Potent Agonist[2]
MEHPPPARαMouse0.6Potent Agonist[2]
MEHPPPARγHuman6.2Agonist[2]
MEHPPPARγMouse10.1Agonist[2]
MEHPPXRHumanN/AWeak Agonist[1]
Mono-n-butyl phthalate (MBP)PPARαHuman>100Very Weak/Inactive[2]
Mono-n-butyl phthalate (MBP)PPARγHuman>100Very Weak/Inactive[2]
Monobenzyl phthalate (MBzP)PPARαHuman30Agonist[2]
Monobenzyl phthalate (MBzP)PPARγHuman75-100Agonist[2]
5OH-MEHPPPARαHumanN/AWeak Agonist (> MECPP)[1]
5oxo-MEHPPPARαHumanN/AWeak Agonist (> MECPP)[1]
2cx-MMHPPPARαHumanN/AWeak Agonist (> 5OH/5oxo-MEHP)[1]

Note: N/A indicates that a specific EC50 value was not available in the cited literature. The relative agonistic activity is based on the ranking provided in the referenced study.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized signaling pathway for nuclear receptor activation by phthalate metabolites and a typical experimental workflow for assessing this activation.

Nuclear Receptor Activation Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate Metabolite (e.g., MECPP) NR_inactive Inactive Nuclear Receptor (e.g., PPAR, PXR, CAR) Phthalate->NR_inactive Binds HSP Heat Shock Proteins NR_inactive->HSP Bound NR_active Active Nuclear Receptor NR_inactive->NR_active Conformational Change & Translocation HSP->NR_inactive Dissociates RXR RXR NR_active->RXR Heterodimerizes PPRE Phthalate Response Element (DNA) RXR->PPRE Binds Transcription Gene Transcription PPRE->Transcription mRNA mRNA Transcription->mRNA

Figure 1: Generalized signaling pathway of nuclear receptor activation by phthalate metabolites.

Luciferase Reporter Gene Assay Workflow start Start: Cell Culture transfection Transfection with Plasmids: 1. Nuclear Receptor Expression Vector 2. Reporter Vector (Luciferase gene) 3. Internal Control Vector (e.g., Renilla) start->transfection treatment Treatment with Phthalate Metabolites (e.g., MECPP, MEHP) at various concentrations transfection->treatment incubation Incubation (24-48 hours) treatment->incubation lysis Cell Lysis incubation->lysis measurement Measure Luciferase and Renilla Activity (Luminometer) lysis->measurement analysis Data Analysis: - Normalize to internal control - Calculate fold activation - Determine EC50 values measurement->analysis end End: Comparative Results analysis->end

Figure 2: Experimental workflow for a luciferase reporter gene assay to assess nuclear receptor activation.

Experimental Protocols

Luciferase Reporter Gene Assay for Nuclear Receptor Transactivation

This assay is widely used to quantify the ability of a compound to activate a specific nuclear receptor.

Objective: To determine the concentration-dependent activation of a nuclear receptor (e.g., PPARα, PXR, CAR) by MECPP and other phthalate metabolites.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

  • Expression plasmid for the full-length nuclear receptor or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.

  • Reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the nuclear receptor of interest (or GAL4 upstream activating sequences for the LBD construct).

  • Internal control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter.

  • Transfection reagent (e.g., Lipofectamine).

  • Test compounds (MECPP, MEHP, etc.) dissolved in a suitable solvent (e.g., DMSO).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., MECPP, MEHP) or a vehicle control (DMSO). Include a known agonist for the receptor as a positive control.

  • Incubation: Incubate the cells with the compounds for another 24-48 hours.

  • Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer. Subsequently, measure the Renilla luciferase activity in the same sample.

  • Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings to correct for variations in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration and determine the EC50 value using a non-linear regression model.

Competitive Ligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a nuclear receptor.

Objective: To determine the binding affinity (Ki) of MECPP and other phthalate metabolites for a specific nuclear receptor.

Materials:

  • Purified nuclear receptor protein (LBD).

  • Radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-rosiglitazone for PPARγ).

  • Test compounds (MECPP, MEHP, etc.).

  • Assay buffer.

  • Scintillation cocktail.

  • Scintillation counter.

  • Filter plates and vacuum manifold.

Procedure:

  • Assay Setup: In a 96-well filter plate, add the purified nuclear receptor protein, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test compound (competitor).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter membrane using a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion

The available data consistently indicate that MECPP is a significantly weaker activator of nuclear receptors, particularly PPARα, compared to its precursor, MEHP. Its activity on PXR and CAR is negligible. This suggests that the metabolic conversion of MEHP to MECPP represents a detoxification pathway, reducing the potential for endocrine disruption mediated by these nuclear receptors. For researchers in drug development and toxicology, this highlights the importance of evaluating the biological activity of individual metabolites rather than relying solely on the parent compound. The provided experimental protocols offer a framework for conducting such comparative analyses to better understand the structure-activity relationships of phthalate metabolites and their interactions with nuclear receptors.

References

Unraveling the Endocrine Disrupting Effects of Plasticizers: A Comparative Analysis of PPAR Activation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the differential effects of the plasticizer metabolite MECPP and other common plasticizers on Peroxisome Proliferator-Activated Receptors (PPARs), providing key experimental data and detailed protocols for in vitro assessment.

Introduction

Plasticizers are ubiquitous in modern life, lending flexibility and durability to a vast array of polymer products. However, their widespread use has led to increasing concerns about their potential as endocrine-disrupting chemicals (EDCs). One of the key mechanisms through which plasticizers are thought to exert their metabolic effects is via the activation of Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are critical regulators of lipid metabolism, glucose homeostasis, and inflammation, with three main isoforms: PPARα, PPARγ, and PPARβ/δ. This guide provides a comparative analysis of the effects of mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP), a major metabolite of the common plasticizer di(2-ethylhexyl) phthalate (DEHP), and other plasticizers on PPARs. It is designed to be a valuable resource for researchers, scientists, and drug development professionals investigating the toxicological and metabolic implications of plasticizer exposure.

Comparative Analysis of PPAR Activation

The activation of PPARs by plasticizers is primarily attributed to their monoester metabolites, which are formed in the body following ingestion or exposure. While the parent compounds, such as DEHP, often show little to no activity, their metabolites can act as ligands for PPARs, initiating a cascade of downstream transcriptional events.[1][2]

Below is a summary of the available quantitative data for the activation of mouse and human PPARα and PPARγ by various plasticizer monoesters.

Table 1: Comparative PPAR Activation by Plasticizer Monoesters (EC50 values in µM)

Plasticizer MetaboliteReceptor (Species)EC50 (µM)
Mono(2-ethylhexyl) phthalate (MEHP) PPARα (mouse)0.6[3]
PPARα (human)3.2[3]
PPARγ (mouse)10.1[3]
PPARγ (human)6.2[3]
Monobenzyl phthalate (MBzP) PPARα (mouse)21[3]
PPARα (human)30[3]
PPARγ (mouse)75-100[3]
PPARγ (human)75-100[3]
Mono-sec-butyl phthalate (MBuP) PPARα (mouse)63[3]

Note: Lower EC50 values indicate higher potency.

Signaling Pathway and Experimental Workflow

The activation of PPARs by plasticizer metabolites initiates a well-defined signaling cascade, leading to the transcription of target genes involved in metabolic processes. A typical experimental workflow to assess this activation in vitro involves a luciferase reporter gene assay.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Plasticizer Plasticizer (e.g., DEHP) Metabolite Monoester Metabolite (e.g., MECPP, MEHP) Plasticizer->Metabolite Metabolism PPAR PPAR Metabolite->PPAR Ligand Binding Dimer PPAR-RXR Heterodimer PPAR->Dimer RXR RXR RXR->Dimer PPRE PPRE (DNA Response Element) Dimer->PPRE Binding Transcription Transcription of Target Genes PPRE->Transcription Activation

Figure 1: Simplified signaling pathway of PPAR activation by plasticizer metabolites.

Experimental_Workflow cluster_workflow Luciferase Reporter Assay Workflow start Start cell_culture Cell Culture (e.g., HEK293T) start->cell_culture transfection Co-transfection: - PPAR Expression Vector - PPRE-Luciferase Reporter Vector cell_culture->transfection treatment Treatment with Plasticizer Metabolites transfection->treatment incubation Incubation (24-48 hours) treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Luciferase Activity Measurement lysis->luciferase_assay data_analysis Data Analysis (Fold Activation) luciferase_assay->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for a PPAR luciferase reporter gene assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of plasticizer effects on PPARs.

PPAR Transactivation Assay (Luciferase Reporter Gene Assay)

This assay is a common and effective method to quantify the ability of a compound to activate a specific PPAR isoform.

1. Cell Culture and Seeding:

  • HEK293T (Human Embryonic Kidney 293T) cells are commonly used due to their high transfection efficiency.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cells are seeded into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

2. Transient Transfection:

  • Cells are co-transfected with two plasmids:

    • An expression vector containing the full-length cDNA of the human or mouse PPAR isoform of interest (e.g., pCMX-hPPARγ).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPAR response element (PPRE) (e.g., pGL3-PPRE-luc).

  • A third plasmid, such as a Renilla luciferase vector, is often co-transfected to serve as an internal control for transfection efficiency.

  • Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions.

3. Compound Treatment:

  • After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds (e.g., MECPP, MEHP, other plasticizer metabolites) at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., rosiglitazone (B1679542) for PPARγ, WY-14643 for PPARα) are also included.

4. Incubation:

  • The cells are incubated with the compounds for 24-48 hours.

5. Cell Lysis and Luciferase Assay:

  • The cells are washed with phosphate-buffered saline (PBS) and then lysed using a passive lysis buffer.

  • The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

  • If a Renilla luciferase control was used, its activity is also measured.

6. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

  • The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

  • EC50 values are determined by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Adipocyte Differentiation Assay

This assay assesses the ability of compounds to induce the differentiation of preadipocytes into mature adipocytes, a process largely regulated by PPARγ.

1. Cell Culture:

  • 3T3-L1 preadipocytes are cultured in DMEM with 10% calf serum until they reach confluency.

2. Induction of Differentiation:

  • Two days post-confluency, differentiation is induced by treating the cells with a differentiation medium containing DMEM with 10% FBS, insulin, dexamethasone, and isobutylmethylxanthine (IBMX). The test compounds are added to this medium.

3. Maturation:

  • After 2-3 days, the medium is replaced with DMEM containing 10% FBS and insulin, with the continued presence of the test compounds. The medium is changed every 2-3 days.

4. Assessment of Differentiation:

  • After 7-10 days, the degree of adipocyte differentiation is assessed by staining the intracellular lipid droplets with Oil Red O.

  • The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance at a specific wavelength.

Conclusion

The available evidence strongly indicates that monoester metabolites of common plasticizers, such as DEHP, are potent activators of PPARs, particularly PPARα and PPARγ. While direct quantitative data for MECPP remains to be fully elucidated, its structural similarity to other active metabolites like MEHP suggests a potential role in mediating the metabolic effects of DEHP exposure. The comparative data presented in this guide highlights the varying potencies of different plasticizer metabolites in activating PPAR isoforms. The detailed experimental protocols provide a solid foundation for researchers to further investigate the mechanisms of action of these ubiquitous environmental contaminants and their impact on human health. Further research is warranted to specifically quantify the PPAR activation potential of MECPP and to understand its contribution to the overall endocrine-disrupting activity of DEHP.

References

Safety Operating Guide

Proper Disposal of Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562).

The proper management and disposal of chemical waste is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP), a metabolite of the common plasticizer Di(2-ethylhexyl) phthalate (DEHP), requires careful handling and disposal due to its potential health and environmental effects. This guide provides a procedural, step-by-step plan for the safe disposal of MECPP, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or glasses with side shields.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

All handling of MECPP, particularly where aerosols or dust may be generated, should be conducted within a certified chemical fume hood to minimize inhalation exposure. In the event of a spill, the area should be secured. The spilled material should be absorbed with an inert material (e.g., sand, vermiculite) and collected into a sealed, labeled container for hazardous waste disposal. Under no circumstances should MECPP or materials contaminated with it be allowed to enter drains or waterways.

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of MECPP is to treat it as hazardous waste. It should never be disposed of down the sanitary sewer or in regular trash.

Step 1: Waste Identification and Segregation

  • All waste streams containing MECPP must be considered hazardous.

  • Segregate MECPP waste from other laboratory waste streams to prevent accidental chemical reactions. Common segregation categories include halogenated solvents, non-halogenated solvents, acidic waste, and basic waste. Consult your institution's guidelines for specific segregation requirements.

Step 2: Use of Designated and Compatible Waste Containers

  • Collect MECPP waste in a container that is chemically resistant and can be securely sealed. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • If the original product container is empty and in good condition, it can be repurposed for waste collection, ensuring the original label is defaced and replaced with a hazardous waste label.

Step 3: Proper Labeling of Waste Containers

  • As soon as waste is added to the container, it must be clearly labeled with a hazardous waste tag.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first drop of waste was added)

    • Associated hazards (e.g., "Irritant," based on data for similar compounds). A related compound, Mono-2-ethyl-5-carboxypentyl terephthalate (B1205515), is classified as causing skin and eye irritation, and may cause respiratory irritation.[1]

Step 4: Safe Storage of Waste

  • Waste containers must be kept tightly sealed at all times, except when adding waste.

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is used for liquid waste containers to capture any potential leaks.

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • The EHS department will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.

  • For a related compound, the recommended disposal is to an approved hazardous waste disposal facility.[1]

Quantitative Data Summary

ParameterGuidelineRelevance to MECPP Disposal
pH Corrosive if pH ≤ 2 or ≥ 12.5MECPP is a carboxylic acid, suggesting it is acidic. However, it is unlikely to be corrosive unless in a highly concentrated form. Neutralization is generally not performed by laboratory personnel for waste disposal; instead, it is collected as chemical waste.
Flash Point Ignitable if < 140°F (60°C)Data for MECPP is not available, but phthalates generally have high flash points and are not considered ignitable.
Toxicity Determined by Toxicity Characteristic Leaching Procedure (TCLP)As a metabolite of DEHP, which has known health concerns, it is prudent to manage MECPP as a potentially toxic waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal A MECPP Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in a Fume Hood B->C D Select Compatible Container (e.g., HDPE, Glass) C->D Spill Spill Occurs? C->Spill E Label with 'Hazardous Waste', Chemical Name, and Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I EHS Transports to Licensed Hazardous Waste Facility H->I Spill->D No SpillYes Absorb with Inert Material, Collect as Hazardous Waste Spill->SpillYes Yes SpillNo Continue Normal Procedure

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Mono(2-ethyl-5-carboxypentyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (CAS No. 40809-41-4). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risk.

Hazard Assessment

Mono(2-ethyl-5-carboxypentyl) phthalate is a metabolite of the common plasticizer Di(2-ethylhexyl) phthalate (DEHP). While specific toxicity data for this metabolite is limited, it is prudent to handle it with care, recognizing the potential hazards associated with phthalates, which include developmental, reproductive, endocrine, and respiratory toxicity.[1] The primary routes of exposure in a laboratory setting are inhalation of aerosols, skin and eye contact, and ingestion.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Rationale and Specifications
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.Protects eyes from splashes and aerosols. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Provides a barrier against skin contact. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Protection Laboratory coat. A chemically resistant apron is recommended for tasks with a higher potential for splashes.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Generally not required with adequate ventilation (e.g., in a chemical fume hood). Recommended for emergency situations, spills, or when there is a potential for significant airborne exposure.[2][3]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[4]
  • Ensure a well-ventilated work area, preferably a chemical fume hood, is operational.
  • Assemble all necessary materials and equipment.
  • Don all required personal protective equipment as outlined in the table above.

2. Handling:

  • Conduct all weighing, transferring, and handling of the compound within a chemical fume hood to minimize inhalation exposure.[5]
  • Handle with care to prevent splashes and direct contact with skin or eyes.
  • Keep containers tightly closed when not in use to prevent the release of vapors.

3. Post-Handling:

  • Decontaminate all work surfaces after use with an appropriate solvent.
  • Properly dispose of all waste materials, including empty containers and contaminated PPE, according to the disposal plan.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
  • Do not mix with incompatible waste streams.

2. Storage:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from ignition sources.
  • Ensure the container is kept tightly closed.

3. Disposal:

  • All disposal must be in accordance with federal, state, and local regulations.
  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
  • Under no circumstances should this chemical be disposed of down the drain.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Review SDS prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh/Transfer Compound prep4->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。